molecular formula C13H22N4O5S B8180078 H2N-PEG2-N3 (TosOH)

H2N-PEG2-N3 (TosOH)

Cat. No.: B8180078
M. Wt: 346.41 g/mol
InChI Key: CMBIRCPXWWMTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H2N-PEG2-N3 (TosOH) is a useful research compound. Its molecular formula is C13H22N4O5S and its molecular weight is 346.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality H2N-PEG2-N3 (TosOH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H2N-PEG2-N3 (TosOH) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanamine;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H14N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBIRCPXWWMTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=[N-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure and Application of H2N-PEG2-N3 (TosOH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and applications of the heterobifunctional linker, H2N-PEG2-N3 as a tosylate salt. This reagent is a cornerstone in the fields of bioconjugation, drug delivery, and proteomics, primarily utilized for its ability to link biological molecules with other substrates through sequential, orthogonal reactions.

Core Chemical Structure

H2N-PEG2-N3 (TosOH) is the tosylate salt of 1-amino-8-azido-3,6-dioxaoctane. The molecule consists of three key components:

  • Primary Amine (H₂N-) : A reactive nucleophile located at one terminus of the molecule. This group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. In the salt form, this amine is protonated (-NH₃⁺).

  • PEG Linker (-PEG2-) : A short, hydrophilic polyethylene glycol spacer with two ethylene glycol units (-(CH₂CH₂O)₂-). This PEG linker enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

  • Azide Group (-N₃) : A bioorthogonal functional group at the other terminus. The azide is highly stable under common reaction conditions and selectively participates in "click chemistry" reactions.[1]

  • Tosylate Counter-ion (TosOH) : p-Toluenesulfonic acid (TosOH) acts as a counter-ion to the protonated primary amine, forming a stable, crystalline salt that improves the handling and storage of the compound.

The systematic name for this compound is 2-[2-(2-azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate.[2][3]

Below is a diagram illustrating the chemical structure of the protonated amine-PEG-azide molecule with its tosylate counter-ion.

Caption: Chemical structure of the H₂N-PEG2-N₃ cation and tosylate anion.

Physicochemical Properties

Quantitative data for H2N-PEG2-N3 (TosOH) is summarized below. This information is critical for calculating molar equivalents in reaction protocols and for understanding the compound's physical characteristics.

PropertyValueReference(s)
CAS Number 2173092-98-1[4]
Molecular Formula C₁₃H₂₂N₄O₅S (as salt); C₆H₁₄N₄O₂ (as free base)
Molecular Weight 346.40 g/mol (as salt); 174.2 g/mol (as free base)
Purity >98%
Synonyms Azido-PEG2-Amine TosOH, 2-[2-(2-azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate

Experimental Applications & Protocols

This linker is a versatile tool for creating complex bioconjugates. The amine and azide groups can be addressed in a stepwise manner, allowing for precise control over the final molecular architecture.

Key Reactions
  • Amine Derivatization : The primary amine is typically reacted first. It can be acylated by NHS esters, coupled to carboxyl groups using carbodiimide chemistry (e.g., EDC), or modified with other amine-reactive reagents. This step attaches the PEG-azide linker to a protein, peptide, or other amine-containing molecule.

  • Azide-Alkyne Click Chemistry : The azide group remains inert during the initial amine reaction. Subsequently, it can be conjugated to a molecule containing an alkyne group. This is achieved through two main pathways:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that uses strained cyclooctynes, such as DBCO or BCN, to react with the azide. This method is ideal for applications in living cells where copper catalysts are cytotoxic.

General Experimental Workflow

The following diagram illustrates a typical workflow for conjugating a protein to a secondary molecule (e.g., a fluorescent dye) using H2N-PEG2-N3.

G A Step 1: Protein Activation Activate carboxyl groups on Protein X with EDC/NHS reagents. B Step 2: Linker Conjugation React activated Protein X with H2N-PEG2-N3 (TosOH) to form Protein-Amide-PEG2-N3. A->B Add Linker C Step 3: Purification Remove excess linker and reagents via dialysis or size-exclusion chromatography. B->C Quench Reaction D Step 4: Click Reaction React the azide-modified protein with an alkyne-functionalized molecule (e.g., Alkyne-Dye) via CuAAC or SPAAC. C->D Add Alkyne Substrate E Step 5: Final Product Purify the final conjugate: Protein-Amide-PEG2-Triazole-Dye. D->E Purify

Caption: General workflow for protein bioconjugation using H₂N-PEG2-N₃.

Example Protocol: Labeling a Protein with an Alkyne-Dye

This protocol is a generalized procedure and should be optimized for the specific protein and dye being used.

Materials:

  • Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • H2N-PEG2-N3 (TosOH).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Alkyne-functionalized detection molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore).

  • For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

  • For SPAAC: DBCO-functionalized detection molecule.

  • Reaction and purification buffers (e.g., PBS, quenching solution like Tris or hydroxylamine).

  • Desalting columns or dialysis cassettes.

Procedure:

  • Protein Preparation : Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 6.0 for EDC coupling).

  • Activation of Protein Carboxyls :

    • Dissolve EDC and Sulfo-NHS in buffer to a final concentration of 10 mM each.

    • Add the EDC/Sulfo-NHS solution to the protein solution at a 10-fold molar excess.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation with H2N-PEG2-N3 :

    • Dissolve H2N-PEG2-N3 (TosOH) in the reaction buffer.

    • Add the linker to the activated protein solution at a 20- to 50-fold molar excess over the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

  • Purification :

    • Remove excess linker and reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Click Chemistry Reaction (CuAAC Example) :

    • Prepare stock solutions of CuSO₄ (10 mM), sodium ascorbate (50 mM), and the alkyne-dye (5 mM).

    • To the azide-modified protein, add the alkyne-dye (5-fold molar excess).

    • Add CuSO₄ and sodium ascorbate to final concentrations of 1 mM and 5 mM, respectively.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Purification :

    • Purify the final protein-dye conjugate using a desalting column or dialysis to remove the catalyst and excess dye.

    • Characterize the final product using techniques such as SDS-PAGE and UV-Vis spectroscopy.

References

An In-depth Technical Guide to H2N-PEG2-N3 (TosOH) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of H2N-PEG2-N3 (TosOH), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the core characteristics of the molecule and provides standardized protocols for its use in common experimental workflows.

Core Chemical Properties and Specifications

H2N-PEG2-N3 (TosOH), also known as 2-[2-(2-Azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate, is a versatile chemical tool featuring a primary amine and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer.[1] The tosylate salt form enhances its stability and handling properties. The primary amine allows for conjugation to molecules with carboxyl groups, activated esters, or other amine-reactive functionalities. The azide group is a key component for "click chemistry," a set of bioorthogonal reactions, enabling highly efficient and specific ligation to alkyne-containing molecules.[2][3]

Chemical and Physical Data

The following tables summarize the key quantitative data for H2N-PEG2-N3 (TosOH) and its free base form, 1-Amino-11-azido-3,6,9-trioxaundecane.

Identifier H2N-PEG2-N3 (TosOH) Reference
Chemical Name 2-[2-(2-Azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate[1]
CAS Number 2173092-98-1[4]
Molecular Formula C13H22N4O5S
Molecular Weight 346.40 g/mol
Identifier 1-Amino-11-azido-3,6,9-trioxaundecane (Free Base) Reference
Synonyms Azido-PEG2-Amine, 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
CAS Number 166388-57-4
Molecular Formula C6H14N4O2
Molecular Weight 174.2 g/mol
Purity and Storage Specifications
Specification Value Reference
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in water and most polar organic solvents
Storage Conditions Store at -20°C, keep in a dry and dark place.
Shipping Conditions Room temperature in continental US; may vary elsewhere.

Experimental Protocols

H2N-PEG2-N3 is a cornerstone reagent for bioconjugation via click chemistry. The following sections provide detailed methodologies for its application in two of the most prevalent click chemistry reactions: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Two-Step Bioconjugation Workflow Overview

A common application of H2N-PEG2-N3 (TosOH) involves a two-step process. First, the amine group of the linker is conjugated to a biomolecule of interest (e.g., a protein or antibody). In the second step, the azide group is reacted with an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule) via click chemistry. This heterobifunctional approach minimizes the formation of unwanted homodimers.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry mol1 Biomolecule-COOH (e.g., Protein) edc EDC/NHS mol1->edc linker H2N-PEG2-N3 linker->edc mol1_linker Biomolecule-NH-PEG2-N3 final_conjugate Biomolecule-NH-PEG2-Triazole-Molecule mol1_linker->final_conjugate edc->mol1_linker Amide Bond Formation mol2 Alkyne-Molecule (e.g., Drug, Dye) mol2->final_conjugate Click Reaction (CuAAC or SPAAC)

Caption: General two-step bioconjugation workflow using H2N-PEG2-N3.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction to conjugate an azide-functionalized biomolecule with an alkyne-containing partner.

Materials:

  • Azide-functionalized biomolecule (prepared using H2N-PEG2-N3)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture, PBS)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized biomolecule and the alkyne-functionalized molecule in the chosen solvent system. A typical molar ratio of azide to alkyne is 1:1 to 1.5:1.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

    • Prepare a stock solution of the ligand (TBTA or THPTA) (e.g., 50 mM in DMSO/t-BuOH).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne solutions.

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

    • Add the copper ligand to the reaction mixture. The ligand-to-copper ratio is typically 5:1.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature. Reaction times can range from 30 minutes to 48 hours, depending on the substrates.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or HPLC to remove the catalyst and excess reagents.

G start Start prepare_reactants Prepare Azide and Alkyne Solutions start->prepare_reactants prepare_catalyst Prepare CuSO4, Ligand, and Ascorbate Stocks start->prepare_catalyst mix_reactants Combine Azide and Alkyne in Reaction Vessel prepare_reactants->mix_reactants add_ligand Add Ligand (e.g., TBTA) prepare_catalyst->add_ligand degas Degas with N2/Ar (Optional) mix_reactants->degas degas->add_ligand add_copper Add CuSO4 add_ligand->add_copper add_ascorbate Add Sodium Ascorbate to Initiate add_copper->add_ascorbate incubate Incubate at Room Temp (30 min - 48 hr) add_ascorbate->incubate monitor Monitor Progress (LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, Dialysis, HPLC) monitor->purify end End purify->end

Caption: Experimental workflow for CuAAC bioconjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry approach using a strained cyclooctyne, which is ideal for applications in living systems where copper toxicity is a concern.

Materials:

  • Azide-functionalized biomolecule (prepared using H2N-PEG2-N3)

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized biomolecule in the chosen solvent (e.g., PBS for biological applications).

    • Dissolve the cyclooctyne-functionalized molecule in a compatible solvent. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne is often used.

  • Reaction Incubation:

    • Mix the solutions of the azide-functionalized biomolecule and the cyclooctyne-functionalized molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

    • The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification:

    • For many bioconjugation applications, the SPAAC reaction is clean enough that no further purification is required before downstream applications.

    • If purification is necessary, methods like size-exclusion chromatography or dialysis can be employed to remove any unreacted cyclooctyne.

G start Start prepare_azide Prepare Azide-Biomolecule in Buffer (e.g., PBS) start->prepare_azide prepare_alkyne Prepare Cyclooctyne (e.g., DBCO) Solution start->prepare_alkyne mix_reactants Mix Azide and Cyclooctyne Solutions prepare_azide->mix_reactants prepare_alkyne->mix_reactants incubate Incubate at RT or 37°C (1 - 24 hr) mix_reactants->incubate monitor Monitor Progress (e.g., SDS-PAGE) incubate->monitor purify Purify Conjugate (Optional, e.g., SEC) monitor->purify end End purify->end

Caption: Experimental workflow for SPAAC bioconjugation.

Applications in Drug Development and Research

The unique properties of H2N-PEG2-N3 (TosOH) make it a valuable tool in several areas of research and development:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

  • Protein Labeling: The specific and efficient nature of click chemistry allows for the site-specific labeling of proteins with fluorescent dyes, biotin, or other probes for imaging and pull-down assays.

  • PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a protein-of-interest binder with an E3 ligase binder.

  • Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors and microarrays.

Conclusion

H2N-PEG2-N3 (TosOH) is a high-utility heterobifunctional linker that provides a robust and versatile platform for the conjugation of biomolecules. Its well-defined structure, coupled with the efficiency and bioorthogonality of click chemistry, empowers researchers and drug developers to construct complex and precisely defined bioconjugates for a wide range of therapeutic and diagnostic applications. The protocols and data presented in this guide serve as a foundational resource for the successful implementation of this reagent in advanced scientific research.

References

Synthesis and Purification of Amino-PEG2-Azide Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of amino-PEG2-azide tosylate, a heterobifunctional linker critical in bioconjugation, drug delivery, and various biomedical research applications. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and purification strategies, consolidating information from established chemical literature.

Introduction

Amino-PEG2-azide tosylate is a valuable chemical tool featuring a primary amine and an azide group at opposite ends of a short, hydrophilic diethylene glycol (PEG2) spacer. The amine allows for conjugation to molecules with activated carboxyl groups (e.g., proteins, peptides), while the azide group is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. The tosylate salt form enhances the compound's stability and handling properties. This guide details a common synthetic approach commencing with a Boc-protected amino-PEG2-alcohol.

Synthetic Pathway

The synthesis of amino-PEG2-azide tosylate can be strategically executed in a four-step process designed to ensure high purity and yield. The workflow begins with the protection of the amine functionality, followed by activation of the terminal hydroxyl group, subsequent conversion to an azide, and concluding with deprotection and salt formation.

Synthesis_Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Step 3: Deprotection & Salt Formation start Boc-NH-PEG2-OH step1_reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) intermediate1 Boc-NH-PEG2-OMs start->intermediate1 Activation of Hydroxyl step2_reagents Sodium Azide (NaN3) Dimethylformamide (DMF) intermediate2 Boc-NH-PEG2-N3 intermediate1->intermediate2 Nucleophilic Substitution step3_reagents p-Toluenesulfonic Acid (p-TsOH) Dichloromethane (DCM) final_product H2N-PEG2-N3 · p-TsOH intermediate2->final_product Acidic Deprotection

Caption: Synthetic workflow for amino-PEG2-azide tosylate.

Experimental Protocols

The following protocols are representative procedures adapted from analogous syntheses of heterobifunctional PEG linkers. Researchers should optimize these conditions based on their specific laboratory settings and analytical observations.

Step 1: Synthesis of Boc-amino-PEG2-mesylate

This step involves the activation of the terminal hydroxyl group of Boc-amino-PEG2-alcohol by converting it into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
Boc-amino-PEG2-alcohol249.32 g/mol 1.01.0(e.g., 5.0 g)
Triethylamine (TEA)101.19 g/mol 1.51.5(e.g., 3.0 mL)
Methanesulfonyl Chloride (MsCl)114.55 g/mol 1.21.2(e.g., 1.8 mL)
Dichloromethane (DCM)---(e.g., 50 mL)

Procedure:

  • Dissolve Boc-amino-PEG2-alcohol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-amino-PEG2-mesylate. The product is often used in the next step without further purification.

Step 2: Synthesis of Boc-amino-PEG2-azide

The mesylate intermediate is converted to the corresponding azide through a nucleophilic substitution reaction with sodium azide.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
Boc-amino-PEG2-mesylate327.40 g/mol 1.01.0(from previous step)
Sodium Azide (NaN3)65.01 g/mol 3.03.0(e.g., 3.9 g)
Dimethylformamide (DMF)---(e.g., 50 mL)

Procedure:

  • Dissolve the crude Boc-amino-PEG2-mesylate in anhydrous dimethylformamide (DMF).

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-amino-PEG2-azide.

Step 3: Deprotection and Tosylate Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the p-toluenesulfonate (tosylate) salt.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
Boc-amino-PEG2-azide274.33 g/mol 1.01.0(from previous step)
p-Toluenesulfonic acid (p-TsOH)·H₂O190.22 g/mol 1.11.1(e.g., 4.2 g)
Dichloromethane (DCM)---(e.g., 50 mL)

Procedure:

  • Dissolve the crude Boc-amino-PEG2-azide in DCM.

  • Add a solution of p-toluenesulfonic acid monohydrate in DCM to the mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. The resulting crude amino-PEG2-azide tosylate is then subjected to purification.

Purification Strategy

The purification of the final product is crucial to remove any unreacted starting materials, intermediates, and reaction byproducts. A multi-step purification workflow is often employed.

Purification_Workflow cluster_0 Initial Workup cluster_1 Chromatography cluster_2 Final Product Isolation start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction chromatography Silica Gel Chromatography or Reverse-Phase HPLC extraction->chromatography pure_product Pure Amino-PEG2-Azide Tosylate chromatography->pure_product characterization Characterization (NMR, MS) pure_product->characterization

Caption: General purification workflow for amino-PEG2-azide tosylate.

Purification Protocol
  • Initial Workup: The crude product from the final step is often an oil or a solid. If residual acidic or basic impurities are present, an aqueous workup can be performed. However, due to the high polarity of the product, this should be done with caution to avoid loss of product into the aqueous phase.

  • Chromatography:

    • Silica Gel Chromatography: This is a common method for purifying small organic molecules. A gradient elution system, for example, starting with DCM and gradually increasing the polarity with methanol, can be effective. The addition of a small amount of triethylamine to the mobile phase can help to prevent tailing of the amine on the silica gel.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC is an excellent choice. A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used. If the tosylate salt is desired, the TFA from the mobile phase will need to be exchanged.

  • Product Isolation: After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. If the product is isolated as a TFA salt from HPLC, it can be converted to the tosylate salt by ion-exchange chromatography or by dissolving in a minimal amount of solvent and precipitating with a solution of p-TsOH in a non-polar solvent.

Characterization

The identity and purity of the synthesized amino-PEG2-azide tosylate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, metals, and chlorinated solvents.

  • Methanesulfonyl chloride and p-toluenesulfonic acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic solvents like DCM and DMF are hazardous. Use them in a fume hood and avoid inhalation and skin contact.

This technical guide provides a foundational understanding of the synthesis and purification of amino-PEG2-azide tosylate. The provided protocols should be adapted and optimized for specific laboratory conditions and scales. Thorough analytical characterization at each step is essential to ensure the quality and purity of the final product.

The Unsung Hero: An In-depth Technical Guide to the Role of the Tosylate Counterion in H2N-PEG2-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the bifunctional linker H2N-PEG2-N3, also known as amino-PEG2-azide, has emerged as a critical tool. Its amine and azide functionalities provide orthogonal handles for covalently linking molecules, enabling the construction of complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). However, a seemingly minor yet crucial detail of this reagent is often overlooked: it is frequently supplied and utilized as a tosylate salt. This technical guide delves into the multifaceted role of the tosylate counterion, exploring its impact on the stability, handling, and reactivity of H2N-PEG2-N3, and provides detailed protocols for its effective use.

The Tosylate Counterion: More Than Just a Spectator Ion

The decision to formulate H2N-PEG2-N3 as a tosylate salt is a deliberate one, aimed at enhancing the reagent's utility and performance. The tosylate anion (CH₃C₆H₄SO₃⁻), derived from the strong acid p-toluenesulfonic acid, imparts several key advantages over the free amine form.

1.1. Enhanced Stability and Shelf-Life: Primary amines can be susceptible to degradation over time through various pathways, including oxidation. By forming a salt with a strong acid like p-toluenesulfonic acid, the lone pair of electrons on the nitrogen atom is protonated, rendering the amine less nucleophilic and therefore less reactive towards atmospheric components. This significantly improves the long-term storage stability and ensures the reagent's purity and reactivity are maintained until it is required for a reaction.

1.2. Improved Handling Characteristics: Many low molecular weight PEG compounds, including the free amine of H2N-PEG2-N3, can be viscous oils or low-melting-point solids, making them challenging to weigh and handle accurately. In contrast, the tosylate salt is typically a crystalline solid, which is easier to manage in a laboratory setting.[1] This crystalline nature also facilitates purification by recrystallization, leading to a higher purity product.

1.3. Modulated Solubility: The tosylate salt form can offer more favorable solubility profiles in certain solvents compared to the free amine. While the free amine may be more soluble in nonpolar organic solvents, the salt form often exhibits improved solubility in polar organic solvents and even aqueous solutions, which are frequently used in bioconjugation reactions.[1][2]

The Role of the Tosylate Counterion in Bioconjugation Reactions

A common misconception is that the tosylate counterion needs to be removed in a separate "deprotection" step before the amine can participate in a conjugation reaction. In reality, the tosylate salt is readily used in reactions, with its presence managed by the reaction conditions.

The primary amine of the H2N-PEG2-N3 tosylate salt exists in its protonated, ammonium form (-NH₃⁺). For the amine to act as a nucleophile and react with electrophiles such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids, it must be in its deprotonated, free amine form (-NH₂). This is achieved by adding a non-nucleophilic base to the reaction mixture.

Workflow for Amine-Reactive Coupling:

G cluster_0 Reaction Setup cluster_1 In Situ Deprotonation cluster_2 Nucleophilic Attack cluster_3 Product reagent H2N-PEG2-N3 Tosylate Salt (-NH3+ TsO-) deprotonation Deprotonation of Amine reagent->deprotonation Addition to reaction mixture base Non-nucleophilic Base (e.g., TEA, DIPEA) base->deprotonation electrophile Electrophile (e.g., NHS Ester, Activated Carboxylic Acid) reaction Amide Bond Formation electrophile->reaction deprotonation->reaction Free Amine (-NH2) product PEGylated Conjugate reaction->product

Figure 1. A logical workflow demonstrating the in situ deprotonation of the amine tosylate salt and subsequent amide bond formation.

Commonly used bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sufficiently strong to deprotonate the ammonium salt to the free amine in situ, allowing the conjugation reaction to proceed without the need for a prior isolation of the free amine.[3]

Quantitative Data

PropertyValue/CharacteristicSignificance
Physical Form Crystalline SolidFacilitates accurate weighing and handling.[1]
Hygroscopicity Low to moderateMore stable to atmospheric moisture than many free amines or other salt forms (e.g., HCl salts), improving shelf-life.
Aqueous Solubility >10 mg/mL (in buffered solutions)Suitable for bioconjugation reactions performed in aqueous environments.
Organic Solvent Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Provides flexibility in choosing reaction solvents.
Thermal Stability Generally higher than the corresponding free amineAllows for more robust storage and handling conditions.

Experimental Protocols

The following are detailed, generalized protocols for the use of H2N-PEG2-N3 tosylate salt in common bioconjugation reactions. Note: These are starting points and may require optimization for specific substrates and applications.

4.1. Protocol 1: Coupling to an NHS Ester

This protocol describes the reaction of the amine group of H2N-PEG2-N3 tosylate salt with a pre-activated N-hydroxysuccinimide ester of a molecule of interest (e.g., a protein, peptide, or small molecule).

Materials:

  • H2N-PEG2-N3 tosylate salt

  • Molecule-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0, for protein conjugations)

Procedure:

  • Dissolve the Molecule-NHS ester in the chosen anhydrous organic solvent to a desired concentration (e.g., 10 mg/mL).

  • In a separate vial, dissolve the H2N-PEG2-N3 tosylate salt in the reaction buffer or organic solvent.

  • Add 2-3 molar equivalents of the non-nucleophilic base (e.g., TEA or DIPEA) to the H2N-PEG2-N3 tosylate salt solution. Vortex briefly.

  • Add the desired molar excess (typically 1.1 to 5 equivalents) of the H2N-PEG2-N3/base solution to the Molecule-NHS ester solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Upon completion, the reaction mixture can be quenched by the addition of a small amount of an amine-containing buffer (e.g., Tris buffer) if desired.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or preparative HPLC.

Signaling Pathway Diagram for NHS Ester Coupling:

G amine_salt H2N-PEG2-N3 Tosylate (-NH3+ TsO-) free_amine Free Amine (-NH2) amine_salt->free_amine + Base base Base (TEA or DIPEA) base->free_amine amide_product R-NH-PEG2-N3 (Amide Bond) free_amine->amide_product + R-NHS Ester nhs_ester R-NHS Ester nhs_ester->amide_product byproduct NHS + Base-H+ + TsO- amide_product->byproduct

Figure 2. Reaction scheme for the coupling of H2N-PEG2-N3 tosylate with an NHS ester, highlighting the role of the base.

4.2. Protocol 2: Coupling to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the in situ activation of a carboxylic acid-containing molecule using EDC and NHS, followed by reaction with H2N-PEG2-N3 tosylate salt.

Materials:

  • H2N-PEG2-N3 tosylate salt

  • Molecule with a carboxylic acid group (-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Non-nucleophilic base (e.g., DIPEA)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Add EDC (typically 1.5-2 molar equivalents) and NHS (or sulfo-NHS, 1.5-2 molar equivalents) to the carboxylic acid solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • In a separate vial, dissolve the H2N-PEG2-N3 tosylate salt in the Coupling Buffer.

  • Add 2-3 molar equivalents of DIPEA to the H2N-PEG2-N3 solution.

  • Add the activated carboxylic acid solution to the H2N-PEG2-N3/DIPEA solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction by an appropriate analytical method.

  • Purify the final conjugate using a suitable technique (e.g., chromatography, dialysis).

Experimental Workflow for EDC/NHS Coupling:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Deprotonation cluster_2 Step 3: Coupling cluster_3 Final Product COOH R-COOH Active_Ester R-NHS Ester (in situ) COOH->Active_Ester + EDC/NHS in Activation Buffer EDC_NHS EDC + NHS EDC_NHS->Active_Ester Coupling Amide Bond Formation Active_Ester->Coupling Amine_Salt H2N-PEG2-N3 Tosylate Free_Amine Free Amine Amine_Salt->Free_Amine + DIPEA in Coupling Buffer Base DIPEA Base->Free_Amine Free_Amine->Coupling Final_Product R-NH-PEG2-N3 Coupling->Final_Product

References

A Deep Dive into H2N-PEG2-N3 (TosOH): A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the development of highly efficient and specific chemical tools. Among these, heterobifunctional linkers play a pivotal role in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. This technical guide provides an in-depth analysis of the mechanism of action of H2N-PEG2-N3 (TosOH), a versatile linker that offers a gateway to a multitude of bioconjugation strategies.

Core Principles of H2N-PEG2-N3 (TosOH) in Bioconjugation

H2N-PEG2-N3 (TosOH), also known as 2-(2-(2-aminoethoxy)ethoxy)ethyl azide tosylate salt, is a heterobifunctional linker possessing a primary amine (-NH2) and an azide (-N3) group, separated by a short, hydrophilic diethylene glycol (PEG2) spacer. The tosylate (TosOH) serves as a counter-ion to the protonated amine, enhancing the compound's stability and solubility.

The utility of this linker lies in the orthogonal reactivity of its two terminal functional groups:

  • The Primary Amine (H2N-): This nucleophilic group provides a handle for conjugation to various electrophilic moieties. It can readily react with activated esters (like N-hydroxysuccinimide esters), isothiocyanates, and aldehydes, or be used in carbodiimide-mediated amide bond formation with carboxylic acids. This allows for the initial attachment of the linker to a biomolecule or a payload.

  • The Azide (-N3): The azide group is a key player in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1] The azide can participate in two main types of cycloaddition reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne is highly efficient and forms a stable 1,4-disubstituted triazole ring.[1]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) to achieve rapid ligation without the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

  • The PEG2 Spacer: The short polyethylene glycol spacer enhances the water solubility of the linker and the resulting bioconjugate. This is particularly beneficial in biological applications where maintaining the solubility and preventing aggregation of biomolecules is crucial.[2]

  • The Tosylate (TosOH) Counter-ion: The tosylate salt form improves the handling and stability of the solid compound. In solution, the tosylate anion dissociates, leaving the protonated primary amine ready for reaction.

Mechanism of Action: A Two-Step Conjugation Strategy

The primary mechanism of action for H2N-PEG2-N3 (TosOH) in bioconjugation typically involves a two-step process, enabling the precise linking of two different molecular entities.

cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Azide 'Click' Chemistry Molecule_A Molecule A (e.g., Protein, Antibody) Intermediate Molecule A-PEG2-N3 Molecule_A->Intermediate Amine-reactive chemistry (e.g., NHS ester) H2N_PEG2_N3 H2N-PEG2-N3 H2N_PEG2_N3->Intermediate Final_Conjugate Molecule A-PEG2-Triazole-Molecule B Intermediate->Final_Conjugate CuAAC or SPAAC Molecule_B Molecule B (e.g., Drug, Fluorophore) with Alkyne or Cyclooctyne Molecule_B->Final_Conjugate

Caption: General bioconjugation workflow using H2N-PEG2-N3 (TosOH).

Quantitative Data Summary

While specific kinetic and efficiency data for H2N-PEG2-N3 (TosOH) is not always readily available in literature, the following tables summarize representative quantitative data for the key reactions it participates in. This data, derived from studies on similar short-chain amino-PEG-azide linkers, provides a reliable estimate for experimental design.

Table 1: Representative Data for Amine Conjugation (NHS Ester Reaction)

ParameterValueConditionsReference
Reaction pH 7.2 - 8.5Optimal for primary amine reactivity[Thermo Fisher Scientific]
Reaction Time 30 - 60 minutesAt room temperature[BroadPharm]
Molar Excess of NHS Ester 20-foldFor labeling 1-10 mg/mL IgG[BroadPharm]
Resulting Linkage Stable Amide Bond-[Thermo Fisher Scientific]

Table 2: Representative Kinetic Data for Azide-Alkyne Cycloaddition Reactions

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
CuAAC Terminal Alkyne10² - 10³Aqueous buffer, Cu(I) catalyst[Creative PEGWorks]
SPAAC DBCO~0.1 - 1.0Aqueous buffer, 37°C[Creative PEGWorks]
SPAAC BCN~0.01 - 0.1Aqueous buffer, 37°C[Creative PEGWorks]

Experimental Protocols

The following are detailed methodologies for the key bioconjugation reactions involving H2N-PEG2-N3 (TosOH).

Protocol 1: Two-Step Protein-Drug Conjugation

This protocol outlines the conjugation of a protein (e.g., an antibody) to a drug molecule functionalized with a terminal alkyne.

cluster_step1 Step 1: Introduction of the Azide Moiety cluster_step2 Step 2: CuAAC Reaction Start1 Protein Solution in Amine-free Buffer (pH 7.2-8.5) Add_NHS_Ester Add NHS-ester activated H2N-PEG2-N3 Start1->Add_NHS_Ester Incubate1 Incubate at RT for 30-60 min Add_NHS_Ester->Incubate1 Purify1 Purify via Size-Exclusion Chromatography to remove excess linker Incubate1->Purify1 Azide_Protein Azide-functionalized Protein Purify1->Azide_Protein Start2 Azide-functionalized Protein Add_Reagents Add Alkyne-Drug, CuSO₄, and Sodium Ascorbate Start2->Add_Reagents Incubate2 Incubate at RT for 1-4 hours Add_Reagents->Incubate2 Purify2 Purify via Dialysis or SEC Incubate2->Purify2 Final_Product Protein-PEG2-Drug Conjugate Purify2->Final_Product

Caption: Workflow for a two-step protein-drug conjugation.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • H2N-PEG2-N3 (TosOH)

  • N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) OR a pre-activated NHS ester of H2N-PEG2-N3

  • Anhydrous DMSO or DMF

  • Alkyne-functionalized drug

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Size-exclusion chromatography (SEC) column or dialysis cassette

  • Quenching reagent (e.g., Tris buffer)

Procedure:

  • Activation of H2N-PEG2-N3 (if not pre-activated): Dissolve H2N-PEG2-N3, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO to create an NHS ester solution.

  • Reaction with Protein: Add a 20-fold molar excess of the NHS-activated H2N-PEG2-N3 solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Purification: Remove the unreacted linker by SEC or dialysis against an appropriate buffer.

  • CuAAC Reaction: To the purified azide-functionalized protein, add the alkyne-functionalized drug (1.5-5 equivalents), CuSO₄ (final concentration 50-100 µM), and freshly prepared sodium ascorbate (final concentration 1-5 mM).

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Final Purification: Purify the final protein-drug conjugate using SEC or dialysis to remove excess reagents and byproducts.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Copper-Free (SPAAC) Labeling of a Biomolecule

This protocol describes the conjugation of a biomolecule containing a strained cyclooctyne (e.g., DBCO) to a payload functionalized with H2N-PEG2-N3.

Start DBCO-functionalized Biomolecule in Aqueous Buffer (pH 7.4) Add_Linker Add Azide-PEG2-Payload (prepared separately using the amine functionality) Start->Add_Linker Incubate Incubate at RT or 37°C for 1-12 hours Add_Linker->Incubate Purify Purify via Appropriate Method (e.g., SEC, Dialysis) Incubate->Purify Final_Product Biomolecule-Triazole-PEG2-Payload Conjugate Purify->Final_Product

Caption: Workflow for a one-step copper-free SPAAC conjugation.

Materials:

  • DBCO-functionalized biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4)

  • Payload pre-functionalized with H2N-PEG2-N3 (via its amine group)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Prepare Azide-Payload: Synthesize the azide-functionalized payload by reacting H2N-PEG2-N3 with an activated form of the payload molecule through its amine group. Purify this intermediate.

  • SPAAC Reaction: Add the azide-functionalized payload (1.5-5 equivalents) to the solution of the DBCO-functionalized biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

  • Purification: Purify the final conjugate using a suitable method to remove unreacted payload and other small molecules.

  • Characterization: Confirm the successful conjugation and purity of the final product using appropriate analytical methods.

Conclusion

H2N-PEG2-N3 (TosOH) is a powerful and versatile heterobifunctional linker that provides a robust platform for advanced bioconjugation. Its orthogonal amine and azide functionalities, combined with the beneficial properties of the PEG spacer, enable the straightforward and efficient construction of a wide array of complex biomolecular conjugates. A thorough understanding of its mechanism of action and the availability of well-defined experimental protocols are essential for harnessing its full potential in the development of novel therapeutics, diagnostics, and research tools.

References

Technical Guide: Storage and Handling of H2N-PEG2-N3 (TosOH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for H2N-PEG2-N3 (TosOH), a bifunctional linker commonly utilized in bioconjugation and drug delivery applications via click chemistry. Adherence to these guidelines is critical to ensure the stability of the reagent, the reproducibility of experimental results, and the safety of laboratory personnel.

Introduction to H2N-PEG2-N3 (TosOH)

H2N-PEG2-N3 (TosOH), also known as Amino-PEG2-Azide p-toluenesulfonate, is a hydrophilic crosslinker containing a terminal primary amine and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer. The amine group allows for conjugation to molecules with activated carboxyl groups, while the azide functionality enables highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC respectively) reactions, commonly known as "click chemistry." The tosylate salt form enhances the compound's stability and handling characteristics.

Storage Recommendations

The stability of H2N-PEG2-N3 (TosOH) is paramount to its performance in sensitive applications. While supplier recommendations can vary slightly, the following table summarizes the key storage parameters based on available data for this and structurally similar azide-PEG compounds.

ParameterRecommendationRationale
Temperature (Long-term) -20°CMinimizes degradation of the azide functionality and prevents potential side reactions. This is a widely recommended temperature for long-term storage of azide-containing reagents to ensure maximum shelf life.
Temperature (Short-term) Room Temperature (up to 3 weeks)The compound is generally stable for short durations at ambient temperature, facilitating shipping and routine laboratory handling.
Light Store in the dark (e.g., in an amber vial or a dark container)Organic azides can be sensitive to light, which may induce decomposition. Protection from light is a crucial precautionary measure.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) and desiccated.Although not always explicitly stated, storing reactive compounds under an inert, dry atmosphere can prevent degradation from atmospheric moisture and oxygen, thereby extending the product's shelf life.

Handling and Safety Precautions

H2N-PEG2-N3 (TosOH) contains an organic azide, which necessitates careful handling to mitigate potential hazards. The following procedures and personal protective equipment (PPE) are mandatory when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and change them immediately if contaminated.

  • Body Protection: A laboratory coat must be worn.

General Handling Guidelines
  • Work Area: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.

  • Avoid Contamination: Use clean, dry spatulas and glassware.

  • Static Discharge: Take precautionary measures against static discharge when handling the solid powder.

  • Incompatible Materials:

    • Acids: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.

    • Metals: Do not use metal spatulas or needles for handling. Trace metals can catalyze the decomposition of azides. Use plastic or ceramic spatulas.

    • Strong Oxidizing Agents: Keep away from strong oxidizing agents.

  • Heating: Avoid heating the compound, as organic azides can be thermally unstable and may decompose exothermically.

Spill and Waste Disposal
  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. For liquid spills, absorb with an inert material and dispose of it as hazardous waste.

  • Waste Disposal: Dispose of all waste containing H2N-PEG2-N3 (TosOH) in a dedicated, clearly labeled hazardous waste container for azide-containing compounds. Do not mix with other chemical waste streams, especially acidic waste.

Experimental Protocol: General Procedure for Bioconjugation using Click Chemistry

This protocol provides a general workflow for the conjugation of an alkyne-modified biomolecule to an amine-containing substrate using H2N-PEG2-N3 (TosOH) as a linker.

Materials
  • H2N-PEG2-N3 (TosOH)

  • Amine-containing substrate (e.g., a protein, peptide, or surface)

  • Alkyne-modified biomolecule

  • Activation Reagent for carboxyl groups (if conjugating to a carboxylated substrate) (e.g., EDC/NHS)

  • Copper(I) catalyst (e.g., CuBr or CuSO4/Sodium Ascorbate)

  • Ligand for copper (e.g., TBTA or THPTA)

  • Degassed buffers (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvents (e.g., DMSO, DMF)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Step-by-Step Procedure
  • Preparation of H2N-PEG2-N3 (TosOH) Stock Solution:

    • Allow the vial of H2N-PEG2-N3 (TosOH) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10-100 mM) in an appropriate anhydrous solvent such as DMSO or DMF.

  • Conjugation of H2N-PEG2-N3 (TosOH) to an Amine-Containing Substrate (if applicable):

    • This step is for creating an azide-functionalized substrate. If your substrate is already azide-functionalized, proceed to step 3.

    • If your substrate has carboxyl groups, activate them using a standard EDC/NHS protocol in an appropriate buffer.

    • Add the H2N-PEG2-N3 (TosOH) stock solution to the activated substrate solution. The molar ratio will need to be optimized for your specific application.

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C).

    • Purify the resulting azide-functionalized substrate to remove unreacted linker and coupling reagents.

  • Copper-Catalyzed Click Chemistry Reaction:

    • In a reaction vessel, dissolve your azide-functionalized substrate and your alkyne-modified biomolecule in a degassed buffer.

    • Prepare the copper catalyst solution. A common method is to pre-mix CuSO4 and a ligand like TBTA or THPTA in the reaction buffer.

    • Add the copper catalyst solution to the reaction mixture.

    • Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Purification of the Final Conjugate:

    • Once the reaction is complete, purify the final bioconjugate from the reaction mixture to remove the catalyst, excess reagents, and any unreacted starting materials. Purification methods will depend on the nature of the conjugate and may include dialysis, size-exclusion chromatography, or affinity chromatography.

Visualizations

Recommended Handling Workflow

G Figure 1: Recommended Handling Workflow for H2N-PEG2-N3 (TosOH) cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Equilibrate to Room Temperature b Work in Fume Hood a->b c Wear Appropriate PPE b->c d Use Non-Metal Spatula c->d e Weigh Solid d->e f Prepare Stock Solution (Anhydrous Solvent) e->f j Collect in Designated Azide Waste Container e->j Spill g Store at -20°C (Long-term) f->g f->j Waste h Protect from Light g->h i Inert Atmosphere h->i

Figure 1: Recommended Handling Workflow for H2N-PEG2-N3 (TosOH)
Conceptual Experimental Workflow for Bioconjugation

G Figure 2: Conceptual Experimental Workflow for Bioconjugation cluster_activation Step 1: Substrate Functionalization (Optional) cluster_click Step 2: Click Chemistry Reaction cluster_purification Step 3: Purification A Amine-Containing Substrate C Azide-Functionalized Substrate A->C + B H2N-PEG2-N3 (TosOH) B->C F Bioconjugate C->F + D Alkyne-Modified Biomolecule D->F E Cu(I) Catalyst + Ligand E->F catalyzes G Purified Bioconjugate F->G Purify

Figure 2: Conceptual Experimental Workflow for Bioconjugation

A Comprehensive Technical Guide to the Safe Handling of H2N-PEG2-N3 (TosOH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety information and detailed handling precautions for H2N-PEG2-N3 (TosOH), a bifunctional linker commonly used in click chemistry applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical Identification and Properties

H2N-PEG2-N3 (TosOH), also known as 1-Amino-5-azido-3-oxapentane, tosylate salt, is a substance that requires careful handling due to its potential health hazards.

Identifier Value
Chemical Name 2-(2-azidoethoxy)ethan-1-amine;4-methylbenzenesulfonic acid
CAS Number 134179-38-7
Molecular Formula C11H18N4O4S

Physical and Chemical Properties

Quantitative data for several physical and chemical properties of H2N-PEG2-N3 (TosOH) are not extensively reported in available safety data sheets. The following table summarizes the known information.

Property Value
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water
Density Not available

Hazard Identification and Classification

H2N-PEG2-N3 (TosOH) is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Toxicological Information

Detailed toxicological studies for H2N-PEG2-N3 (TosOH) are limited. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Toxicological Endpoint Value
Acute Toxicity (Oral, Dermal, Inhalation) Data not available
LD50 (Lethal Dose, 50%) Not available
LC50 (Lethal Concentration, 50%) Not available

Due to the lack of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance at all times.

Exposure Controls and Personal Protection

No occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for H2N-PEG2-N3 (TosOH). Therefore, stringent exposure control measures must be implemented.

Control Measure Specification
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling of H2N-PEG2-N3 (TosOH) from receipt to disposal.

Safe handling workflow for H2N-PEG2-N3 (TosOH).

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides, sulfur oxides) under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of H2N-PEG2-N3 (TosOH) and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.

Disclaimer

The information provided in this document is based on available safety data sheets and is intended as a guide for trained professionals. It is not exhaustive and does not constitute a formal risk assessment. All users should conduct their own evaluation of the risks associated with the use of this chemical and implement appropriate control measures.

understanding click chemistry with amine and azide functional groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Click Chemistry with Amine and azide Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of click chemistry reactions involving amine and azide functional groups. It is designed for researchers, scientists, and professionals in drug development who seek to leverage these powerful bioconjugation techniques. This document details the core principles, reaction mechanisms, experimental protocols, and applications of key click and click-like reactions, with a focus on the Staudinger ligation and azide-alkyne cycloadditions.

Introduction to Click Chemistry

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, often biocompatible, conditions.[1][2] These reactions are characterized by their modularity and the formation of a stable product with minimal to no byproducts.[2] While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example, several other reactions fit the click chemistry paradigm.[2][3]

The Central Role of Amines and Azides

While a direct reaction between an amine and an azide is not a canonical click reaction, these two functional groups are pivotal in the world of bioconjugation and drug discovery. Amines are one of the most abundant functional groups in biologically relevant molecules. The azide group, being small, stable, and bioorthogonal (meaning it does not react with naturally occurring functional groups), serves as an ideal chemical handle for selective modifications.

The interplay between amines and azides in click chemistry primarily occurs through three main strategies:

  • The Staudinger Ligation: An azide reacts with a phosphine to form an amide bond, a process that is foundational for peptide and protein chemistry. The classic Staudinger reaction itself is a reduction of an azide to a primary amine.

  • Functionalization for Azide-Alkyne Cycloadditions: Amines are common sites for the introduction of either an alkyne or an azide group, thereby enabling the molecule to participate in CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

  • Direct Conversion of Amines to Azides: A recently developed click-like reaction allows for the efficient and safe conversion of primary amines into azides, which can then be used in subsequent click reactions.

Key Reactions and Mechanisms

The Staudinger Ligation

The Staudinger ligation is a highly selective method for forming an amide bond between a phosphine and an azide. This reaction is a modification of the classic Staudinger reaction, in which an azide is reduced to a primary amine by a phosphine.

Mechanism:

  • A triarylphosphine attacks the terminal nitrogen of the azide, forming a phosphazide intermediate.

  • This intermediate loses a molecule of dinitrogen gas (N₂) to produce an iminophosphorane (also known as an aza-ylide).

  • In the Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap (e.g., an ortho-ester group) that intramolecularly reacts with the aza-ylide.

  • This is followed by hydrolysis to yield a stable amide bond and a phosphine oxide byproduct. In the "traceless" variant, the phosphine oxide is not incorporated into the final product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide R¹-N₃ (Azide) Phosphazide Phosphazide Intermediate Azide->Phosphazide + Phosphine Phosphine R²-P(Ph)₂ (Engineered Phosphine) Phosphine->Phosphazide AzaYlide Aza-ylide (Iminophosphorane) Phosphazide->AzaYlide - N₂ N2 N₂ Gas Phosphazide->N2 CyclicIntermediate Cyclic Intermediate AzaYlide->CyclicIntermediate Intramolecular Trapping Amide R¹-NH-C(=O)-R² (Amide Bond) CyclicIntermediate->Amide + H₂O (Hydrolysis) PhosphineOxide Phosphine Oxide CyclicIntermediate->PhosphineOxide + H₂O (Hydrolysis)

Mechanism of the Traceless Staudinger Ligation.

Azide-Alkyne Cycloaddition Reactions

These are the quintessential click reactions, forming a stable triazole ring from an azide and an alkyne. Molecules bearing amine groups are frequently modified to include either an azide or an alkyne to enable their participation in these reactions.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This reaction is extremely efficient but requires a copper(I) catalyst, which can be toxic to living systems. The catalyst is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. Amine-based ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often used to stabilize the copper(I) catalyst and improve reaction outcomes.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the cytotoxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne. The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed without a catalyst, making it highly suitable for applications in living systems.

G cluster_workflow General Workflow for Bioconjugation via Click Chemistry Biomolecule Biomolecule with -NH₂ group Functionalization Functionalization Step Biomolecule->Functionalization BioAlkyne Biomolecule-Alkyne Functionalization->BioAlkyne Add Alkyne BioAzide Biomolecule-Azide Functionalization->BioAzide Add Azide CuAAC CuAAC Reaction (+ Cu(I), Ligand) BioAlkyne->CuAAC SPAAC SPAAC Reaction (Strained Alkyne) BioAzide->SPAAC PartnerAzide Partner Molecule with Azide PartnerAzide->CuAAC PartnerAlkyne Partner Molecule with Alkyne PartnerAlkyne->SPAAC (Strained) Conjugate1 Bioconjugate (Triazole Linkage) CuAAC->Conjugate1 Conjugate2 Bioconjugate (Triazole Linkage) SPAAC->Conjugate2

Workflow for conjugating amine-containing biomolecules.

Direct Conversion of Primary Amines to Azides

A significant advancement in click chemistry is the development of a reaction that efficiently converts primary amines into azides. This method utilizes a special diazotransfer reagent, fluorosulfuryl azide, which can be generated in situ, making the process safer and more practical than previous methods that often used unstable and potentially explosive reagents. This transformation allows the vast number of commercially available amine-containing compounds to be easily converted into azide-bearing building blocks for use in subsequent click reactions like CuAAC.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed reactions, providing a basis for comparison and experimental design.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Typical Rate Very Fast (100-1000 M⁻¹s⁻¹)Moderate to Fast (0.1-10 M⁻¹s⁻¹)
Rate Acceleration 10⁷ to 10⁸ over uncatalyzed reactionDriven by ring strain release
Biocompatibility Limited by copper toxicityHigh, widely used in vivo
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Typical Yields >90%Often near-quantitative
Reaction Time 10 minutes to 24 hours15 minutes to a few hours

Table 2: Typical Reaction Conditions for Bioconjugation

ReactionReagent ConcentrationsSolventTemperature
CuAAC Azide/Alkyne: ~1:1 ratio. Cu(II): 50-250 µM. Ligand: 1:1 to 5:1 ratio to Cu. Reducing Agent: 5-50 equivalents.Aqueous buffers (e.g., PBS, HEPES), often with co-solvents (e.g., DMSO, t-BuOH)Room Temperature
SPAAC Reactants typically in low mM to µM rangeAqueous buffers, organic solventsRoom Temperature
Staudinger Ligation Azide: 1 equiv. Phosphine: 1.2 equiv.THF/Water (3:1 v/v)Room Temperature

Experimental Protocols

General Protocol for Staudinger Ligation

This protocol describes a general procedure for the Staudinger ligation of an azide-containing molecule with an engineered phosphine reagent to form an amide bond.

Materials:

  • Azide-functionalized molecule (1 equivalent)

  • Engineered phosphine reagent (e.g., with an ortho-ester trap) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate, Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the azide-functionalized molecule (1 eq.) in a 3:1 mixture of THF and water to a final concentration of approximately 20 mM.

  • Reagent Addition: In a separate vial, dissolve the phosphine reagent (1.2 eq.) in a minimal amount of THF. Add this solution dropwise to the stirring azide solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting azide. Reactions are typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure amide product.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for conjugating an alkyne-modified biomolecule with an azide-containing cargo molecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing cargo molecule

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Prepare Reactant Solution: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer. Add the azide-containing cargo molecule. The final concentrations should be in the µM to low mM range.

  • Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A typical ligand-to-copper ratio is 5:1 to ensure the copper remains soluble and stable.

  • Initiate Reaction: To the solution from step 1, add the catalyst premix (from step 2).

  • Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the reaction.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be done at 4°C for a longer period.

  • Workup/Purification: The workup depends on the application. For proteins, the product may be purified by size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and catalyst.

Applications in Drug Development

The reactions described herein are powerful tools in the drug development pipeline.

  • High-Throughput Screening: Click chemistry enables the rapid synthesis of large libraries of compounds by combining different molecular building blocks. The conversion of amines to azides greatly expands the diversity of these libraries.

  • Fragment-Based Drug Design: Small molecular fragments can be linked together using click chemistry to create more potent lead compounds.

  • Bioconjugation: Click reactions are widely used to attach drugs to targeting moieties like antibodies (creating antibody-drug conjugates, ADCs), label biomolecules with fluorescent probes or affinity tags, and immobilize proteins on surfaces.

  • Peptide and Protein Engineering: The Staudinger ligation is particularly valuable for synthesizing peptides and proteins with native amide bonds, a feat that is challenging with other methods.

G cluster_drug_dev Click Chemistry in the Drug Development Pipeline cluster_methods Methods LeadDiscovery Lead Discovery LibrarySynthesis Library Synthesis (CuAAC) LeadDiscovery->LibrarySynthesis FragmentLinking Fragment Linking (CuAAC/SPAAC) LeadDiscovery->FragmentLinking LeadOptimization Lead Optimization LeadOptimization->FragmentLinking PeptideSynthesis Peptide Synthesis (Staudinger Ligation) LeadOptimization->PeptideSynthesis ADCs Antibody-Drug Conjugates (ADCs) Bioconjugation Bioconjugation (SPAAC/Staudinger) ADCs->Bioconjugation Probes Diagnostic Probes Probes->Bioconjugation

Applications of click chemistry in drug development.

References

Methodological & Application

Application Notes and Protocols for H2N-PEG2-N3 (TosOH) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of H2N-PEG2-N3 (TosOH), a bifunctional linker, in the development of ADCs.

H2N-PEG2-N3 (TosOH) is a hydrophilic, PEGylated linker containing a terminal amine (in its tosylate salt form) and an azide group. This heterobifunctional structure allows for a two-step conjugation process. First, the amine group can be covalently attached to the antibody, typically through reaction with activated carboxylic acid groups on the antibody, such as those on lysine residues. Subsequently, the azide group enables the attachment of a drug payload containing a compatible reactive group, most commonly an alkyne, via "click chemistry". This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions that preserve the integrity of the antibody and payload.[1][2][3][4]

The two primary forms of click chemistry utilized in this context are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC requires a copper (I) catalyst to form a stable triazole linkage, while SPAAC employs a strained cyclooctyne (e.g., DBCO or BCN) that reacts with the azide without the need for a metal catalyst, which can be advantageous when working with biological systems.[5]

Experimental Workflow

The overall workflow for developing an ADC using H2N-PEG2-N3 (TosOH) involves several key stages, from antibody modification to the final characterization of the conjugate.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_downstream Downstream Processing Antibody Antibody Antibody_Modification Antibody Modification (Amine Coupling) Antibody->Antibody_Modification Linker H2N-PEG2-N3 (TosOH) Linker->Antibody_Modification Drug_Payload Drug-Alkyne Click_Chemistry Click Chemistry (SPAAC or CuAAC) Drug_Payload->Click_Chemistry Azide_Antibody Azide-Functionalized Antibody Antibody_Modification->Azide_Antibody Azide_Antibody->Click_Chemistry Purification Purification (SEC/HIC) Click_Chemistry->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Experimental workflow for ADC production using H2N-PEG2-N3 (TosOH).

Experimental Protocols

Antibody Modification with H2N-PEG2-N3 (TosOH) via NHS Ester Chemistry

This protocol describes the introduction of the azide functionality to the antibody by reacting the amine group of the linker with activated lysine residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • H2N-PEG2-N3 (TosOH)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography - SEC)

Protocol:

  • Preparation of the Antibody:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Activation of H2N-PEG2-N3 (TosOH) to an NHS Ester (Two-step approach):

    • Note: The tosylate salt of the linker protonates the amine, which must be neutralized for it to be reactive.

    • Dissolve H2N-PEG2-N3 (TosOH) and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

    • Add a 2-fold molar excess of TEA or DIPEA to the solution to neutralize the tosylate salt and facilitate the reaction.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the linker.

  • Conjugation to the Antibody:

    • Add a 5 to 20-fold molar excess of the freshly prepared linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Functionalized Antibody:

    • Purify the modified antibody from excess linker and byproducts using a size-exclusion chromatography (SEC) column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the monomeric antibody peak.

Quantitative Parameters for Antibody Modification:

ParameterValueReference
Antibody Concentration2-10 mg/mL
Linker-NHS Ester Molar Excess5-20 fold
Reaction pH7.2-8.5
Reaction Temperature4°C or Room Temperature
Reaction Time1-4 hours
Organic Solvent Concentration< 10% (v/v)
Drug Payload Conjugation via Click Chemistry

Materials:

  • Azide-functionalized antibody

  • DBCO- or BCN-functionalized drug payload

  • Anhydrous DMSO

  • PBS, pH 7.4

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO/BCN-drug payload in anhydrous DMSO (e.g., 10-20 mM).

    • Ensure the azide-functionalized antibody is at a suitable concentration (e.g., 2-10 mg/mL) in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add a 3 to 10-fold molar excess of the DBCO/BCN-drug payload stock solution to the azide-functionalized antibody.

    • Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug payload and other reagents using SEC or Hydrophobic Interaction Chromatography (HIC).

Quantitative Parameters for SPAAC:

ParameterValueReference
Drug Payload Molar Excess3-10 fold
Reaction Temperature4°C or Room Temperature
Reaction Time4-24 hours

Materials:

  • Azide-functionalized antibody

  • Alkyne-functionalized drug payload

  • Copper (II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • PBS, pH 7.0-7.5

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-drug payload (in DMSO), CuSO4 (in water), THPTA (in water), and sodium ascorbate (freshly prepared in water).

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-functionalized antibody and a 5 to 10-fold molar excess of the alkyne-drug payload.

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody-drug solution.

    • Initiate the reaction by adding a 10 to 20-fold molar excess of fresh sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification of the ADC:

    • Purify the ADC using SEC or HIC to remove unreacted components and the copper catalyst.

Quantitative Parameters for CuAAC:

ParameterValueReference
Drug Payload Molar Excess5-10 fold
CuSO4:Ligand Molar Ratio1:5
Sodium Ascorbate Molar Excess10-20 fold
Reaction TemperatureRoom Temperature
Reaction Time1-4 hours
ADC Purification and Characterization

Purification:

  • Size-Exclusion Chromatography (SEC): This is the most common method for removing small molecule impurities like excess linker and drug payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs) and for removing aggregates.

Characterization:

  • UV-Vis Spectroscopy: Used for determining the protein concentration and for calculating the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Mass Spectrometry (MS): Provides the exact mass of the ADC, allowing for the determination of the distribution of different DAR species.

  • Hydrophobic Interaction Chromatography (HIC): As an analytical tool, HIC can resolve species with different numbers of conjugated drugs, providing information on the DAR distribution.

Drug-to-Antibody Ratio (DAR) Calculation using UV-Vis:

The average DAR can be calculated using the Beer-Lambert law with the following formula:

DAR = (ε_Ab_λ_max * A_280 - ε_Ab_280 * A_λ_max) / (ε_Drug_280 * A_λ_max - ε_Drug_λ_max * A_280)

Where:

  • A_280 and A_λ_max are the absorbances of the ADC at 280 nm and the payload's maximum absorbance wavelength.

  • ε_Ab and ε_Drug are the molar extinction coefficients of the antibody and the drug at the respective wavelengths.

Signaling Pathways in ADC-Mediated Cell Killing

The efficacy of an ADC is dependent on the internalization of the ADC-antigen complex and the subsequent release of the cytotoxic payload. The choice of the target antigen is therefore critical. Below are simplified representations of signaling pathways for common ADC targets.

HER2 Signaling Pathway

ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), bind to the HER2 receptor on the surface of cancer cells. This binding leads to the internalization of the ADC-HER2 complex. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death. The binding of the antibody component can also inhibit downstream signaling pathways like the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition MAPK MAPK Pathway HER2->MAPK Inhibition ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival MAPK->Proliferation_Survival

Caption: Mechanism of action for an anti-HER2 ADC.

TROP-2 Signaling Pathway

TROP-2 is a transmembrane protein overexpressed in many solid tumors. ADCs targeting TROP-2, such as Sacituzumab govitecan, bind to TROP-2, leading to internalization and release of the payload. TROP-2 signaling is implicated in pathways that promote cell proliferation, such as the MAPK/ERK pathway.

TROP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TROP2 TROP-2 Internalization Internalization TROP2->Internalization MAPK_ERK MAPK/ERK Pathway TROP2->MAPK_ERK ADC Anti-TROP-2 ADC ADC->TROP2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Proliferation Cell Proliferation MAPK_ERK->Proliferation

Caption: Mechanism of action for an anti-TROP-2 ADC.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another well-established target for cancer therapy. Upon binding of an anti-EGFR ADC, the complex is internalized, and the cytotoxic drug is released. Similar to HER2, EGFR activation triggers downstream pathways like PI3K/AKT and MAPK, which are crucial for cell growth and proliferation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Internalization Internalization EGFR->Internalization PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK ADC Anti-EGFR ADC ADC->EGFR Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival MAPK->Proliferation_Survival

Caption: Mechanism of action for an anti-EGFR ADC.

References

Application Notes and Protocols for Protein Labeling with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent modification of proteins with an azide-functionalized Polyethylene Glycol (PEG) linker, specifically focusing on the use of amine-reactive N-Hydroxysuccinimide (NHS) esters. The introduction of an azide moiety onto a protein is a cornerstone of bioorthogonal chemistry, enabling the subsequent attachment of a wide array of reporter molecules, drugs, or other biomolecules through highly specific and efficient click chemistry reactions.[1][2] This two-step conjugation strategy is invaluable for the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for studying protein signaling pathways.

The primary method detailed below utilizes an Azido-PEG-NHS ester, a heterobifunctional reagent that directly attaches an azide-PEG linker to primary amines on the protein surface in a single, efficient step. An alternative, two-step conceptual workflow for instances where direct amine modification is not desired is also discussed.

Core Concepts

Protein labeling with Azido-PEG-NHS esters leverages the reactivity of the NHS ester towards primary amines, which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues.[1][3][4] This reaction, occurring at a physiological to slightly alkaline pH, results in the formation of a stable amide bond. The terminal azide group is then available for bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the specific attachment of alkyne- or strained alkyne-containing molecules, respectively.

Experimental Protocols

Protocol 1: Direct Azide Labeling of Proteins using Azido-PEG-NHS Ester

This protocol describes the direct covalent attachment of an azide-functionalized PEG linker to a protein of interest using an Azido-PEG-NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Azido-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS using dialysis or a desalting column.

    • Determine the concentration of the protein solution using a standard protein assay (e.g., BCA assay).

  • Reagent Preparation:

    • Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMF or DMSO. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.

  • Labeling Reaction:

    • For a starting point, use a 20-fold molar excess of the Azido-PEG-NHS ester to the protein. The optimal molar ratio may need to be determined empirically based on the protein and desired degree of labeling.

    • Add the calculated volume of the 10 mM Azido-PEG-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Labeled Protein:

    • Remove the excess, unreacted Azido-PEG-NHS ester, the NHS byproduct, and the quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • The purified azide-labeled protein is now ready for the subsequent click chemistry reaction or for storage under conditions optimal for the unlabeled protein.

Quantitative Data Summary:

ParameterRecommended Value/RangeNotes
Reaction pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.
Molar Excess of Reagent 10 to 40-foldA 20-fold excess is a good starting point. May need optimization.
Reaction Time 30 - 60 minutes at RT, or 2 hours on iceLonger incubation times may be explored.
Solvent Concentration <10% (v/v) DMF or DMSOTo maintain protein integrity.

Conceptual Workflow: Two-Step Labeling via Protein Modification and Amine-PEG-Azide Coupling

This section outlines a conceptual protocol for instances where a protein's primary amines are not the target for modification. This approach involves first introducing a unique reactive group onto the protein, followed by its reaction with H2N-PEG2-N3. An example is the modification of carboxyl groups on aspartic and glutamic acid residues.

Step 1: Activation of Protein Carboxyl Groups

This step utilizes carbodiimide chemistry to activate carboxyl groups for reaction with primary amines.

  • Reagents:

    • Protein in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 4.5-5.5)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Procedure:

    • Dissolve the protein in MES buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the protein solution to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Coupling of H2N-PEG2-N3

The activated protein is then reacted with the amine-containing PEG-azide linker.

  • Reagents:

    • Activated protein from Step 1

    • H2N-PEG2-N3 (TosOH)

  • Procedure:

    • Immediately add a molar excess of H2N-PEG2-N3 to the activated protein solution.

    • Incubate for 2 hours at room temperature.

    • Purify the azide-labeled protein using a desalting column or dialysis to remove unreacted linker.

Visualization of Workflows and Mechanisms

G cluster_0 Protocol 1: Direct Labeling cluster_1 Conceptual Workflow: Two-Step Labeling P Protein with Primary Amines C1 Azide-Labeled Protein P->C1 Amine-Reactive Labeling (pH 7.2-8.5) R1 Azido-PEG-NHS Ester R1->C1 Q1 Quenching C1->Q1 PU1 Purification Q1->PU1 P2 Protein with Carboxyl Groups A EDC/Sulfo-NHS Activation P2->A AP Activated Protein A->AP C2 Azide-Labeled Protein AP->C2 Amine Coupling R2 H2N-PEG2-N3 R2->C2 PU2 Purification C2->PU2

Caption: High-level overview of the two protein azide-labeling workflows.

Caption: Reaction mechanism for labeling protein amines with an Azido-PEG-NHS reagent.

Caption: The "click chemistry" reaction forming a stable triazole linkage.

Characterization of Labeled Proteins

After purification, it is essential to characterize the azide-labeled protein to determine the degree of labeling and confirm that the modification has not adversely affected the protein's integrity.

Recommended Characterization Methods:

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the labeled protein compared to the unlabeled control.
Mass Spectrometry (MS) To determine the precise mass of the labeled protein and calculate the degree of labeling.
HPLC (e.g., SEC, RP-HPLC) To assess the purity and heterogeneity of the labeled protein conjugate.
Functional Assays To confirm that the biological activity of the protein is retained after labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis. - Presence of primary amines in the buffer. - Incorrect pH. - Insufficient molar excess of the labeling reagent.- Use fresh, anhydrous DMF or DMSO and prepare the NHS ester solution immediately before use. - Exchange the protein into an amine-free buffer. - Ensure the reaction buffer pH is between 7.2 and 8.5. - Increase the molar excess of the Azido-PEG-NHS ester.
Protein Precipitation - High concentration of organic solvent. - Protein instability under the reaction conditions.- Ensure the final concentration of DMF or DMSO is below 10%. - Perform the reaction on ice to reduce the risk of denaturation.
Multiple Species on Gel/HPLC - Heterogeneous labeling (different numbers of linkers per protein).- Optimize the molar ratio of the labeling reagent to the protein to favor monolabeling. - Use purification techniques like ion-exchange chromatography to separate species with different degrees of labeling.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the successful labeling of proteins with azide-functionalized PEG linkers. By carefully controlling the reaction conditions and performing thorough characterization, researchers can generate well-defined, azide-labeled proteins for a wide range of applications in basic research and drug development.

References

Application of H2N-PEG2-N3 (TosOH) in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2N-PEG2-N3 (TosOH), also known as 2-(2-(2-azidoethoxy)ethoxy)ethanaminium tosylate, is a versatile bifunctional linker molecule increasingly utilized in the development of advanced hydrogel systems for biomedical applications. This molecule features a primary amine (-NH2) and a terminal azide (-N3) group, separated by a short polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool for creating customized hydrogels for drug delivery, tissue engineering, and 3D cell culture.

The primary amine serves as a handle for conjugation to polymers or biomolecules through well-established amine-reactive chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters. The azide group enables covalent cross-linking through highly efficient and bioorthogonal "click chemistry" reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The tosylate (TosOH) salt form enhances the stability and solubility of the compound. Tosylates are also recognized as good leaving groups, which can facilitate the reaction of the amine group with nucleophiles under appropriate pH conditions.

These application notes provide a comprehensive overview and detailed protocols for the use of H2N-PEG2-N3 (TosOH) in the formation of biocompatible and tunable hydrogels.

Key Applications

  • Tunable Hydrogel Scaffolds: Create hydrogels with tailored mechanical properties, degradation profiles, and biofunctionality for specific tissue engineering applications.

  • Controlled Drug Delivery: Encapsulate therapeutic molecules within the hydrogel matrix for sustained and localized release.

  • 3D Cell Culture: Fabricate biocompatible hydrogels that mimic the extracellular matrix, providing a suitable environment for three-dimensional cell culture and tissue regeneration studies.

  • Bio-orthogonal Ligation: The azide functionality allows for the specific and efficient cross-linking of the hydrogel network in the presence of sensitive biological molecules.

Quantitative Data Summary

The following table summarizes typical quantitative data for PEG-based hydrogels formed via SPAAC, which can be used as a reference for hydrogels synthesized using H2N-PEG2-N3 (TosOH). The exact values will depend on the specific polymer backbone, crosslinker, and experimental conditions.

PropertyTypical Value RangeFactors Influencing the Property
Gelation Time Seconds to minutesPolymer and crosslinker concentration, reactivity of the alkyne (e.g., DBCO, BCN), temperature.[1][2]
Storage Modulus (G') 0.1 - 100 kPaPolymer molecular weight and concentration, crosslinking density, degree of functionalization.[3][4][5]
Swelling Ratio 5 - 50 (g swollen gel / g dry gel)Crosslinking density, polymer hydrophilicity, temperature, and pH of the swelling medium.
Cell Viability > 90%Biocompatibility of the precursor materials, gelation conditions (e.g., absence of toxic catalysts), hydrogel pore size.

Experimental Protocols

This section provides detailed protocols for a two-step process to form a hydrogel using H2N-PEG2-N3 (TosOH). The first step involves the functionalization of a polymer backbone with the amine group of the linker. The second step is the hydrogel formation via SPAAC.

Protocol 1: Functionalization of a Polymer Backbone with H2N-PEG2-N3 (TosOH)

This protocol describes the conjugation of H2N-PEG2-N3 (TosOH) to a polymer containing NHS esters. Hyaluronic acid (HA) is used as an example polymer backbone.

Materials:

  • Hyaluronic acid N-hydroxysuccinimide (HA-NHS)

  • H2N-PEG2-N3 (TosOH)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolution of HA-NHS: Dissolve HA-NHS in anhydrous DMF to a final concentration of 10 mg/mL.

  • Addition of H2N-PEG2-N3 (TosOH): In a separate vial, dissolve H2N-PEG2-N3 (TosOH) in anhydrous DMF. Add the H2N-PEG2-N3 solution to the HA-NHS solution. A 2 to 5-fold molar excess of the amine linker to NHS groups is recommended to ensure complete reaction.

  • Base Addition: Add triethylamine (TEA) to the reaction mixture at a 1.5 to 2-fold molar excess relative to the H2N-PEG2-N3 (TosOH) to deprotonate the amine and facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen or argon atmosphere to prevent moisture contamination.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against a large volume of DI water for 3-4 days, with frequent water changes to remove unreacted linker, TEA, and DMF.

    • Freeze the purified solution and lyophilize to obtain the azido-functionalized hyaluronic acid (HA-PEG-N3) as a white, fluffy solid.

  • Characterization: Confirm the successful conjugation and determine the degree of azide functionalization using ¹H NMR spectroscopy.

Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel by crosslinking the azido-functionalized polymer (HA-PEG-N3 from Protocol 1) with a dibenzocyclooctyne (DBCO)-functionalized crosslinker. A multi-arm PEG-DBCO is used as an example crosslinker.

Materials:

  • Azido-functionalized polymer (e.g., HA-PEG-N3)

  • DBCO-functionalized crosslinker (e.g., 4-arm PEG-DBCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile syringes and mixing tips (optional, for injectable hydrogels)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the lyophilized azido-functionalized polymer (HA-PEG-N3) in sterile PBS (pH 7.4) to the desired concentration (e.g., 5% w/v).

    • Dissolve the DBCO-functionalized crosslinker (4-arm PEG-DBCO) in sterile PBS (pH 7.4) to a concentration that results in a 1:1 molar ratio of azide to DBCO groups.

  • Hydrogel Formation:

    • For in-situ gelation, draw the two precursor solutions into separate sterile syringes.

    • Connect the two syringes to a mixing tip.

    • Simultaneously and rapidly inject the solutions into the desired mold or application site. Gelation will begin immediately upon mixing.

    • Alternatively, for bulk hydrogel formation, rapidly mix the two precursor solutions in a vial and allow to gel at room temperature or 37°C.

  • Characterization of Hydrogel Properties:

    • Gelation Time: Monitor the gelation process visually (vial inversion test) or more quantitatively using a rheometer to determine the crossover point of the storage (G') and loss (G'') moduli.

    • Mechanical Properties: Use a rheometer to measure the storage modulus (G') of the fully formed hydrogel.

    • Swelling Ratio:

      • Measure the initial weight of the hydrogel (W_initial).

      • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

      • At regular time intervals, remove the hydrogel, gently blot to remove excess surface water, and weigh it (W_swollen).

      • Continue until the weight remains constant, indicating equilibrium swelling.

      • Lyophilize the swollen hydrogel to obtain the dry weight (W_dry).

      • Calculate the swelling ratio as (W_swollen - W_dry) / W_dry.

    • Cell Encapsulation and Viability (Optional):

      • Resuspend cells in the azido-functionalized polymer solution before mixing with the crosslinker.

      • Form the hydrogel as described above.

      • Culture the cell-laden hydrogel in appropriate cell culture medium.

      • Assess cell viability at different time points using a live/dead staining assay.

Visualizations

Signaling Pathway/Logical Relationship Diagram

hydrogel_formation_logic cluster_step1 Step 1: Polymer Functionalization cluster_step2 Step 2: Hydrogel Crosslinking Polymer_NHS Polymer with NHS esters Polymer_PEG_N3 Azido-functionalized Polymer Polymer_NHS->Polymer_PEG_N3 Amine-NHS Ester Reaction H2N_PEG_N3 H2N-PEG2-N3 (TosOH) H2N_PEG_N3->Polymer_PEG_N3 Polymer_PEG_N3_2 Azido-functionalized Polymer Alkyne_Crosslinker Alkyne-functionalized Crosslinker (e.g., PEG-DBCO) Hydrogel Crosslinked Hydrogel Alkyne_Crosslinker->Hydrogel Polymer_PEG_N3_2->Hydrogel SPAAC Click Chemistry

Caption: Logical workflow for hydrogel formation using H2N-PEG2-N3 (TosOH).

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_gelation Hydrogel Formation cluster_characterization Characterization start Start dissolve Dissolve Polymer-NHS and H2N-PEG2-N3 in DMF start->dissolve react React for 24h with TEA dissolve->react dialyze Dialyze against DI water react->dialyze lyophilize Lyophilize to obtain Azido-Polymer dialyze->lyophilize prepare_solutions Prepare Azido-Polymer and Alkyne-Crosslinker solutions in PBS lyophilize->prepare_solutions mix Rapidly mix precursor solutions prepare_solutions->mix gel Hydrogel Forms mix->gel rheology Rheology: Gelation Time & G' gel->rheology swelling Swelling Studies gel->swelling viability Cell Viability Assay gel->viability

Caption: Experimental workflow for hydrogel synthesis and characterization.

References

Application Notes and Protocols for the Conjugation of H2N-PEG2-N3 (TosOH) to Terminal Alkyne-Modified DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of oligonucleotides with polyethylene glycol (PEG) moieties, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of nucleic acid-based drugs.[1][2] PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of oligonucleotides by increasing their hydrodynamic volume, which in turn reduces renal clearance and extends plasma half-life.[3] Additionally, the hydrophilic nature of PEG can enhance solubility and the steric shielding provided by the polymer chain can protect the oligonucleotide from nuclease degradation and reduce immunogenicity.[2]

This document provides detailed protocols for the conjugation of an amino-terminated PEG azide linker, specifically H2N-PEG2-N3 (TosOH), to terminal alkyne-modified DNA. The reaction is based on the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction forms a stable triazole linkage between the azide group of the PEG linker and the terminal alkyne on the DNA. The protocols provided herein cover the reaction setup, purification of the resulting DNA-PEG conjugate, and methods for its characterization.

Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide to yield a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance the reaction efficiency and protect the DNA from potential copper-mediated damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is often employed. The reaction is highly specific, proceeds under mild, aqueous conditions, and generally provides high yields, making it ideal for the modification of sensitive biomolecules like DNA.

The overall reaction is depicted in the signaling pathway diagram below.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne_DNA Terminal Alkyne-Modified DNA DNA_PEG_Conjugate DNA-PEG Conjugate (Triazole Linkage) Alkyne_DNA->DNA_PEG_Conjugate PEG_Azide H2N-PEG2-N3 PEG_Azide->DNA_PEG_Conjugate CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI NaAscorbate Sodium Ascorbate NaAscorbate->CuI Reduction Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization CuI->DNA_PEG_Conjugate Catalysis

Figure 1: CuAAC Reaction Pathway.

Experimental Protocols

Materials and Reagents
ReagentRecommended GradeSupplier Example
Terminal Alkyne-Modified DNAHPLC PurifiedCustom Synthesis
H2N-PEG2-N3 (TosOH)≥95% PurityMedChemExpress, Fisher Scientific
Copper(II) Sulfate (CuSO₄)Anhydrous, ≥99.99%Sigma-Aldrich
Sodium Ascorbate≥99%Sigma-Aldrich
THPTA≥95%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Nuclease-free WaterMolecular Biology GradeThermo Fisher Scientific
DMSOAnhydrous, ≥99.9%Sigma-Aldrich
Buffers (e.g., PBS, TEAA)Molecular Biology GradeVarious
Purification Columns (e.g., RP-HPLC)C18Agilent, Waters
Stock Solution Preparation
  • Terminal Alkyne-Modified DNA (1 mM): Dissolve the lyophilized DNA in nuclease-free water to a final concentration of 1 mM. Quantify the concentration using UV-Vis spectrophotometry at 260 nm.

  • H2N-PEG2-N3 (TosOH) (100 mM): Dissolve the required amount in nuclease-free water or a suitable buffer. Due to the tosylate salt, the solution may be slightly acidic. It is recommended to neutralize the solution with a base like DIPEA or use a buffered solution to maintain the desired pH for the click reaction.

  • Copper(II) Sulfate (20 mM): Dissolve anhydrous CuSO₄ in nuclease-free water.

  • Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in nuclease-free water. Protect from light and use within the same day.

  • THPTA (50 mM): Dissolve THPTA in nuclease-free water.

CuAAC Reaction Protocol

The following protocol is a general guideline. Optimization of reactant concentrations and reaction time may be necessary depending on the specific DNA sequence and scale of the reaction.

experimental_workflow Start Start Prepare_Reagents Prepare Stock Solutions Start->Prepare_Reagents Mix_Reactants Combine DNA, PEG-Azide, and Buffer Prepare_Reagents->Mix_Reactants Add_Catalyst Add Premixed Cu(II)/Ligand Mix_Reactants->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Purify Purify Conjugate (e.g., HPLC) Incubate->Purify Characterize Characterize (e.g., Mass Spec, Gel) Purify->Characterize End End Characterize->End

Figure 2: Experimental Workflow Diagram.
  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed.

ComponentStock ConcentrationVolume for 100 µL ReactionFinal Concentration
Nuclease-free Water-To 100 µL-
10x PBS (pH 7.4)10x10 µL1x
Terminal Alkyne-DNA1 mM10 µL100 µM
H2N-PEG2-N3 (TosOH)100 mM5 µL5 mM (50 eq.)
THPTA50 mM5 µL2.5 mM
CuSO₄20 mM2.5 µL500 µM
Sodium Ascorbate100 mM5 µL5 mM
  • Pre-mix Catalyst: It is recommended to pre-mix the CuSO₄ and THPTA solutions and let them stand for a few minutes before adding to the reaction mixture.

  • Initiate Reaction: Add the sodium ascorbate solution last to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis to determine completion.

  • Purification: Upon completion, the DNA-PEG conjugate can be purified from excess reagents.

Purification of the DNA-PEG Conjugate

3.4.1. HPLC Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying PEGylated oligonucleotides. The increased hydrophobicity of the PEGylated conjugate allows for its separation from the unreacted DNA.

  • Column: C18 or C8 analytical or semi-preparative column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of acetonitrile (e.g., 5-95% over 30 minutes) is typically used.

  • Detection: Monitor absorbance at 260 nm. The PEGylated DNA will typically have a longer retention time than the unmodified DNA.

  • Post-Purification: The collected fractions containing the purified conjugate should be lyophilized.

3.4.2. Gel Electrophoresis

For analytical purposes or small-scale purification, denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis can be used. The increased molecular weight of the PEGylated DNA will result in a noticeable band shift compared to the unreacted DNA. The band corresponding to the conjugate can be excised and the DNA can be recovered by crush and soak methods.

Characterization of the DNA-PEG Conjugate

3.5.1. Mass Spectrometry

Mass spectrometry is the definitive method for confirming the successful conjugation and determining the exact mass of the DNA-PEG product. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The expected mass of the conjugate will be the sum of the mass of the alkyne-modified DNA and the H2N-PEG2-N3 linker.

3.5.2. Gel Electrophoresis

As mentioned in the purification section, a shift in the band on an agarose or polyacrylamide gel provides a qualitative confirmation of the successful conjugation due to the increase in molecular weight.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors including the concentrations of reactants and catalyst, the nature of the ligand, and the reaction time. Below is a table summarizing typical reaction parameters and expected outcomes based on literature for similar reactions.

ParameterRange/ValueExpected Outcome/NotesReference
DNA Concentration 50 µM - 500 µMHigher concentrations may improve reaction kinetics.
PEG-Azide Excess 10 - 100 equivalentsA significant excess is often used to drive the reaction to completion.
Cu(I) Concentration 100 µM - 1 mMHigher concentrations can increase reaction rate but also risk DNA damage.
Ligand:Cu Ratio 2:1 to 5:1A ratio of 5:1 is often recommended to protect the biomolecule.
Reaction Time 30 min - 4 hoursTypically complete within this timeframe at room temperature.
Expected Yield >85%CuAAC reactions are known for their high efficiency and yields.

Applications in Drug Development

The PEGylation of therapeutic oligonucleotides, such as antisense oligonucleotides, siRNAs, and aptamers, offers several advantages that are highly beneficial for their development as drugs.

drug_development_applications cluster_benefits Therapeutic Benefits PEGylated_DNA PEGylated DNA Increased_HalfLife Increased Circulation Half-Life PEGylated_DNA->Increased_HalfLife Reduced_Clearance Reduced Renal Clearance PEGylated_DNA->Reduced_Clearance Enhanced_Stability Enhanced Nuclease Stability PEGylated_DNA->Enhanced_Stability Reduced_Immunogenicity Reduced Immunogenicity PEGylated_DNA->Reduced_Immunogenicity Improved_Solubility Improved Solubility PEGylated_DNA->Improved_Solubility

Figure 3: Benefits of DNA PEGylation.
  • Improved Pharmacokinetics: The increased size of the PEGylated DNA conjugate reduces its rate of renal filtration, leading to a longer circulation time in the body.

  • Enhanced Stability: The PEG chain can sterically hinder the approach of nucleases, thereby protecting the DNA from degradation.

  • Reduced Immunogenicity: The "stealth" properties of PEG can mask the oligonucleotide from the immune system, reducing the likelihood of an adverse immune response.

  • Drug Delivery: The amine group on the H2N-PEG2-N3 linker can be further functionalized, for example, by attaching targeting ligands to direct the DNA therapeutic to specific cells or tissues.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Reaction Yield Inactive catalyst (Cu(II) formation)Prepare sodium ascorbate solution fresh. Degas solutions. Ensure an appropriate ligand-to-copper ratio.
pH of the reaction is not optimalBuffer the reaction mixture to pH 7-8. Consider neutralizing the H2N-PEG2-N3 (TosOH) stock solution.
Impure reagentsUse high-purity reagents. Purify the alkyne-modified DNA before the reaction.
DNA Degradation Copper-mediated damageUse a higher concentration of a protective ligand (e.g., THPTA). Minimize reaction time. Ensure thorough removal of copper during purification.
Difficulty in Purification Co-elution of product and starting materialOptimize the HPLC gradient to improve separation. Use a different purification method (e.g., ion-exchange chromatography).

By following these detailed protocols and considering the provided information, researchers can successfully conjugate H2N-PEG2-N3 (TosOH) to terminal alkyne-modified DNA for a variety of research and drug development applications.

References

Application Notes and Protocols for Developing Peptide-Drug Conjugates with a PEG2 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.[1][2][3][4][5] A typical PDC consists of three key components: a targeting peptide that binds to a receptor overexpressed on tumor cells, a highly potent cytotoxic drug, and a chemical linker that connects the peptide and the drug. The linker plays a crucial role in the stability and efficacy of the PDC, and its design can significantly impact the conjugate's pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the development of PDCs utilizing a short polyethylene glycol (PEG) linker, specifically a PEG2 linker. The inclusion of a PEG linker can improve the solubility and stability of the PDC. These notes are intended to guide researchers through the synthesis, characterization, and evaluation of peptide-PEG2-drug conjugates.

Experimental Workflow Overview

The development of a peptide-PEG2-drug conjugate involves a multi-step process, from the initial design and synthesis to comprehensive in vitro and in vivo evaluation. The general workflow is outlined below.

PDC Development Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Biological Evaluation Peptide Synthesis Peptide Synthesis Linker Attachment Linker Attachment Peptide Synthesis->Linker Attachment Solid-Phase Drug Conjugation Drug Conjugation Linker Attachment->Drug Conjugation Solution-Phase Purification Purification Drug Conjugation->Purification Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry HPLC Analysis HPLC Analysis Purification->HPLC Analysis In Vitro Assays In Vitro Assays HPLC Analysis->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Candidates

Caption: Overall workflow for the development of a peptide-drug conjugate.

Part 1: Synthesis and Characterization of a Peptide-PEG2-Drug Conjugate

This section details the protocols for the chemical synthesis and characterization of a representative PDC, where a targeting peptide is conjugated to the cytotoxic drug doxorubicin (Dox) via a PEG2 linker.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Targeting Peptide

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq) and HATU (3.8 eq) in DMF.

    • Add DIPEA (8 eq) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor reaction completion using a Kaiser test.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Lyophilize the purified peptide.

Protocol 2: Conjugation of PEG2 Linker and Doxorubicin

Materials:

  • Purified peptide with a free amine (e.g., N-terminus or Lys side chain)

  • Fmoc-NH-PEG2-COOH

  • HATU and DIPEA

  • Doxorubicin hydrochloride

  • Anhydrous DMF

  • Maleimide-PEG2-NHS ester

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system for purification

Procedure:

  • PEG2 Linker Attachment to Peptide (on-resin):

    • Following the final Fmoc deprotection of the peptide on the resin (from Protocol 1), couple Fmoc-NH-PEG2-COOH using the standard coupling procedure (Protocol 1, step 3).

    • Cleave the peptide-PEG2-NH-Fmoc from the resin using the cleavage cocktail.

    • Purify the peptide-PEG2-NH-Fmoc by RP-HPLC and lyophilize.

    • Remove the Fmoc group by treating with 20% piperidine in DMF and purify by RP-HPLC to obtain the peptide-PEG2-NH2.

  • Activation of Doxorubicin:

    • Dissolve doxorubicin hydrochloride in anhydrous DMF.

    • Add DIPEA to neutralize the hydrochloride.

    • Add Maleimide-PEG2-NHS ester to the doxorubicin solution and stir at room temperature, protected from light.

  • Conjugation of Peptide-PEG2 to Activated Doxorubicin:

    • To the activated doxorubicin solution, add the purified peptide-PEG2-NH2.

    • Allow the reaction to proceed overnight at room temperature in the dark.

  • Purification of the PDC:

    • Purify the final peptide-PEG2-Dox conjugate by RP-HPLC.

    • Lyophilize the purified PDC.

Protocol 3: Characterization of the Peptide-Drug Conjugate

1. High-Performance Liquid Chromatography (HPLC):

  • System: Analytical RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV detector at 220 nm and 495 nm (for doxorubicin).

  • Purpose: To assess the purity of the final conjugate and intermediate products.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Purpose: To confirm the molecular weight of the synthesized peptide, peptide-linker intermediate, and the final PDC. This confirms successful conjugation.

CompoundCalculated Mass (Da)Observed Mass (Da)Purity (HPLC)
Targeting Peptide1500.71500.9>98%
Peptide-PEG2-NH21631.91632.1>95%
Peptide-PEG2-Dox2259.42259.7>95%
Caption: Representative characterization data for a hypothetical peptide-PEG2-doxorubicin conjugate.

Part 2: In Vitro Evaluation of the Peptide-Drug Conjugate

This section provides protocols for assessing the biological activity of the synthesized PDC in cell-based assays.

Protocol 4: Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxicity of the PDC against cancer cells.

Materials:

  • Target cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Control cell line (low receptor expression)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • Peptide-PEG2-Dox, free doxorubicin, and unconjugated peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the Peptide-PEG2-Dox, free doxorubicin, and the unconjugated peptide.

    • Replace the medium with fresh medium containing the test compounds at various concentrations.

    • Include untreated cells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

CompoundMDA-MB-231 IC50 (nM)Control Cell Line IC50 (nM)
Free Doxorubicin150180
Peptide-PEG2-Dox180> 5000
Unconjugated Peptide> 10000> 10000
Caption: Representative in vitro cytotoxicity data.

Part 3: In Vivo Evaluation of the Peptide-Drug Conjugate

This section outlines a protocol for evaluating the anti-tumor efficacy of the PDC in a mouse xenograft model.

Protocol 5: In Vivo Efficacy in a Xenograft Mouse Model

Purpose: To assess the anti-tumor activity and tolerability of the PDC in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Target cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Peptide-PEG2-Dox, free doxorubicin, vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle, free doxorubicin, Peptide-PEG2-Dox).

    • Administer the treatments intravenously (e.g., once weekly for 4 weeks). The dosage should be based on the doxorubicin equivalent.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).

Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Body Weight Change (%)
Vehicle1200 ± 150+2.5
Free Doxorubicin (5 mg/kg)650 ± 90-8.0
Peptide-PEG2-Dox (5 mg/kg Dox equiv.)300 ± 50-1.5
Caption: Representative in vivo efficacy data in a xenograft model.

Doxorubicin-Induced Apoptosis Signaling Pathway

The cytotoxic effect of doxorubicin, the payload in our example PDC, is primarily mediated through the induction of apoptosis. Upon release inside the cancer cell, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to a cascade of events that culminate in programmed cell death.

Doxorubicin Apoptosis Pathway Dox Doxorubicin TopII Topoisomerase II Inhibition Dox->TopII ROS ROS Generation Dox->ROS DNA_Damage DNA Damage TopII->DNA_Damage p53 p53 Activation DNA_Damage->p53 ROS->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax/Bak Activation p53->Bax CytoC Cytochrome c Release Mitochondria->CytoC Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Site-Specific Protein Modification Using H2N-PEG2-N3 (TosOH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like Antibody-Drug Conjugates (ADCs), precisely labeled proteins for imaging, and novel biosensors. H2N-PEG2-N3 (TosOH) is a versatile, heterobifunctional linker designed for this purpose. It contains two distinct reactive groups: a primary amine (H2N) and an azide (N3), separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[1]

The primary amine allows for covalent linkage to proteins or other molecules through reactions with activated carboxylic acids (e.g., NHS esters).[1] The azide group serves as a bioorthogonal handle for "click chemistry," enabling highly efficient and specific conjugation to molecules containing an alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4] This dual reactivity provides a controlled, two-step approach to bioconjugation, enhancing the homogeneity and precision of the final product.

These notes provide an overview of the applications and detailed protocols for using H2N-PEG2-N3 (TosOH) in site-specific protein modification.

Key Applications

Antibody-Drug Conjugates (ADCs)

ADCs combine the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. The linker connecting these two components is critical for the ADC's stability and efficacy. H2N-PEG2-N3 is an ideal non-cleavable linker for ADC development. The PEG spacer enhances solubility and can improve the pharmacokinetic profile of the conjugate.

A common strategy involves first reacting a drug containing a carboxylic acid with H2N-PEG2-N3 to form an azide-functionalized payload. This payload is then "clicked" onto an antibody that has been engineered to contain a strained alkyne group, ensuring a site-specific and stable conjugate.

Fluorescent Labeling of Proteins

Precise labeling of proteins with fluorescent dyes is essential for various bioassays, including flow cytometry, ELISA, and cellular imaging. H2N-PEG2-N3 can be used to attach an azide handle to a protein of interest via its amine group. Subsequently, a fluorescent probe functionalized with a strained alkyne (e.g., DBCO-Fluorophore) can be specifically attached via a SPAAC reaction. This method avoids the often non-specific labeling of lysine residues common with traditional NHS ester chemistry.

Protein Immobilization and Surface Modification

The linker can be used to immobilize proteins onto surfaces for applications like biosensor development or affinity chromatography. A surface (e.g., a glass slide or nanoparticle) can be functionalized with alkyne groups. A protein of interest is first modified with H2N-PEG2-N3, introducing an azide handle. The azide-modified protein can then be covalently attached to the alkyne-functionalized surface in a site-specific manner.

Data and Reagent Properties

Quantitative parameters are crucial for successful and reproducible bioconjugation. The tables below summarize the key properties of the linker and typical reaction conditions.

Table 1: Physicochemical Properties of H2N-PEG2-N3 (TosOH)

Property Value Source
Synonyms 2-[2-(2-Azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate
CAS Number 2173092-98-1
Molecular Formula C7H14N4O2 * C7H8O3S
Molecular Weight 174.20 (free base) + 172.20 (TosOH)
Purity ≥95%

| Storage Conditions | Store at -5°C, keep dry and avoid sunlight. | |

Table 2: Typical Reaction Parameters for Two-Step Protein Conjugation

Parameter Amine Coupling (EDC/NHS) SPAAC "Click" Reaction Source
Molar Excess (Linker/Drug) 5-10 fold excess of drug-linker over antibody 3-10 fold excess of alkyne-reagent over azide-protein
Solvent Anhydrous DMSO or DMF; final conc. <10% (v/v) Aqueous buffer (e.g., PBS)
pH 7.0 - 7.5 7.4
Temperature Room Temperature Room Temperature or 4°C
Reaction Time 2 hours - overnight 4 - 24 hours

| Purification Method | N/A | Size-Exclusion Chromatography (SEC) or HIC | |

Experimental Protocols & Workflows

The following protocols outline a general two-step strategy for modifying a protein with a payload (e.g., a drug or dye) using H2N-PEG2-N3.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with H2N-PEG2-N3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for utilizing the bifunctional linker, H2N-PEG2-N3, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach offers a robust and highly efficient method for the conjugation of molecules, enabling applications in bioconjugation, drug delivery, and cell surface modification.

Introduction to CuAAC with H2N-PEG2-N3

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier click chemistry reaction that forms a stable triazole linkage between a terminal alkyne and an azide. H2N-PEG2-N3 is a valuable reagent in this context, featuring a terminal amine (H2N), a two-unit polyethylene glycol (PEG2) spacer, and an azide (N3) group. The primary amine allows for initial conjugation to a molecule of interest (e.g., a targeting ligand, a drug molecule) via standard amine chemistries (e.g., NHS ester chemistry), while the azide group is available for the subsequent CuAAC reaction with an alkyne-functionalized partner. The short, hydrophilic PEG2 spacer enhances solubility and can reduce steric hindrance during conjugation.

Experimental Conditions and Optimization

The success of a CuAAC reaction is dependent on several key parameters. The following tables summarize typical starting conditions and optimization strategies for reactions involving H2N-PEG2-N3.

Table 1: Key Reagents and Recommended Concentrations for CuAAC
ReagentRecommended Starting ConcentrationConcentration Range for OptimizationPurpose
Alkyne-Modified Substrate 1 equivalent-The molecule to be conjugated to the H2N-PEG2-N3-modified component.
Azide-Modified Substrate (H2N-PEG2-N3 conjugate) 1.1 - 2 equivalents1 - 5 equivalentsEnsures complete consumption of the potentially more valuable alkyne substrate.
Copper(II) Sulfate (CuSO₄) 0.1 equivalents0.05 - 1 equivalentSource of the copper catalyst.
Sodium Ascorbate 1 - 2 equivalents0.5 - 5 equivalentsReducing agent to generate the active Cu(I) species from Cu(II). A fresh solution is crucial.
Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) 0.5 equivalents0.25 - 5 equivalentsProtects the Cu(I) from oxidation and increases reaction rate and efficiency. A 5:1 ligand to copper ratio is often recommended for sensitive biological samples.
Table 2: Reaction Parameters and Considerations
ParameterRecommended ConditionConsiderations
Solvent Aqueous buffers (e.g., PBS, HEPES, pH 7-8), DMF, DMSO, or mixtures thereof.The choice of solvent depends on the solubility of the reactants. For biological molecules, aqueous buffers are preferred. Co-solvents like DMSO or DMF can be added to improve solubility of hydrophobic components.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature. Gentle heating (30-40 °C) can be applied to accelerate slow reactions, but may not be suitable for sensitive biomolecules.
Reaction Time 1 - 4 hoursReaction progress can be monitored by LC-MS or TLC. For bioconjugations, reaction times are often kept short to minimize potential damage to the biomolecules.
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, especially with a ligand and sufficient reducing agent, performing the reaction under an inert atmosphere can prevent the oxidation of the Cu(I) catalyst and improve reproducibility.

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for conjugating an alkyne-modified peptide to a molecule that has been pre-functionalized with H2N-PEG2-N3.

Materials:

  • Alkyne-modified peptide

  • H2N-PEG2-N3-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Degassed solvents

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified peptide and the H2N-PEG2-N3-functionalized molecule in PBS.

  • In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • If possible, purge the reaction vessel with an inert gas (argon or nitrogen) and seal the tube.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, the product can be purified by methods such as size-exclusion chromatography or dialysis to remove the copper catalyst and other small molecules.

Protocol 2: Cell Surface Modification for Targeted Cell-Cell Interaction

This protocol outlines the modification of a "source" cell with a targeting ligand via a H2N-PEG2-N3 linker for subsequent interaction with a "target" cell.

Materials:

  • "Source" cells (e.g., T cells)

  • Targeting ligand with an NHS ester group (e.g., an antibody fragment)

  • H2N-PEG2-N3

  • Alkyne-functionalized molecule for attachment to the target cell (e.g., via metabolic labeling)

  • CuAAC reagents as described in Protocol 1

  • Cell culture medium

  • PBS

Procedure:

Part A: Preparation of Ligand-PEG2-N3 Conjugate

  • React the NHS ester of the targeting ligand with H2N-PEG2-N3 in an appropriate buffer (e.g., PBS pH 7.4) to form the Ligand-PEG2-N3 conjugate.

  • Purify the conjugate to remove unreacted H2N-PEG2-N3.

Part B: Modification of "Source" Cells

  • Incubate the "source" cells with the purified Ligand-PEG2-N3 conjugate. The free amine groups on the cell surface proteins will react with a suitable functional group on the ligand to attach the construct to the cell surface.

  • Wash the cells thoroughly to remove any unbound conjugate.

Part C: CuAAC-mediated Cell-Cell Interaction

  • Co-culture the modified "source" cells with "target" cells that have been functionalized with alkyne groups.

  • Add the CuAAC catalyst system (CuSO₄, sodium ascorbate, and THPTA) to the co-culture.

  • The azide on the "source" cells will react with the alkyne on the "target" cells, creating a stable triazole linkage and mediating cell-cell interaction.

  • The interaction can be visualized and quantified using microscopy or flow cytometry.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne R1-Alkyne Cu_acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_acetylide + Cu(I) Azide R2-Azide Azide->Cu_acetylide Coordination Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation Cu_II->Cu_I + Ascorbate Ascorbate Sodium Ascorbate Cu_triazolide Cu(I)-Triazolide Intermediate Cu_acetylide->Cu_triazolide Cycloaddition Cu_triazolide->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Cu_triazolide->Triazole Protonolysis

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Cell_Surface_Modification_Workflow cluster_ligand_prep Step 1: Ligand Conjugation cluster_source_cell_mod Step 2: Source Cell Modification cluster_target_cell_prep Step 3: Target Cell Preparation cluster_cuaac_conjugation Step 4: CuAAC-Mediated Cell-Cell Interaction Targeting_Ligand Targeting Ligand (e.g., Antibody Fragment) Ligand_PEG_Azide Ligand-PEG2-N3 Conjugate Targeting_Ligand->Ligand_PEG_Azide H2N_PEG2_N3 H2N-PEG2-N3 H2N_PEG2_N3->Ligand_PEG_Azide Modified_Source_Cell Azide-Modified Source Cell Ligand_PEG_Azide->Modified_Source_Cell Source_Cell Source Cell (e.g., T Cell) Source_Cell->Modified_Source_Cell Co_culture Co-culture of Modified Cells Modified_Source_Cell->Co_culture Target_Cell Target Cell (e.g., Cancer Cell) Alkyne_Metabolic_Labeling Metabolic Labeling with Alkyne Sugar Target_Cell->Alkyne_Metabolic_Labeling Modified_Target_Cell Alkyne-Modified Target Cell Alkyne_Metabolic_Labeling->Modified_Target_Cell Modified_Target_Cell->Co_culture CuAAC Addition of CuAAC Reagents Co_culture->CuAAC Cell_Conjugate Targeted Cell-Cell Conjugate CuAAC->Cell_Conjugate

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yield with H2N-PEG2-N3 (TosOH)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low conjugation yield when using H2N-PEG2-N3 (TosOH). This bifunctional linker is primarily used to introduce an azide (N3) group onto a biomolecule (e.g., protein, peptide, antibody) that has been activated with an amine-reactive moiety, typically an N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating my NHS-ester activated biomolecule with H2N-PEG2-N3?

A1: The conjugation reaction is a nucleophilic acyl substitution. The primary amine (-NH2) of the H2N-PEG2-N3 molecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester on your activated biomolecule. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[][2]

Q2: What is the optimal pH for this conjugation reaction?

A2: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[3] A pH of 8.3-8.5 is often recommended as a starting point.[4][5] At a lower pH, the primary amine of the PEG reagent will be protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down or preventing the reaction.

Q3: Why is the choice of buffer so critical?

A3: The buffer system is critical because buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the H2N-PEG2-N3 for reaction with the NHS ester on your biomolecule, leading to significantly lower yields. It is essential to use amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, HEPES, or borate buffers.

Q4: My H2N-PEG2-N3 (TosOH) reagent is a salt. Does this affect the reaction?

A4: The tosylate (TosOH) is a counter-ion, forming a salt to improve the handling and stability of the free amine. In the reaction buffer, the amine will be in equilibrium between its free base (-NH2) and protonated (-NH3+) forms. As long as the pH is appropriately maintained in the optimal range (pH 8.3-8.5), there will be a sufficient concentration of the reactive free amine for the conjugation to proceed effectively.

Q5: What is the primary side reaction I should be aware of?

A5: The main competing reaction is the hydrolysis of the NHS ester. In an aqueous buffer, water molecules can attack and hydrolyze the NHS ester, rendering it inactive and unable to react with the amine. This hydrolysis reaction is significantly accelerated at higher pH values. Therefore, the conjugation is a race between the desired aminolysis (reaction with the amine) and the undesired hydrolysis.

Troubleshooting Guide for Low Conjugation Yield

Problem: My conjugation yield is very low or zero. What are the primary factors to investigate?

Low conjugation efficiency typically points to one of three areas: the biomolecule and its activation, the H2N-PEG2-N3 reagent, or the reaction conditions. The following sections break down potential causes and solutions.

Area 1: Issues with the Activated Biomolecule
Potential Cause Recommended Solution
Inefficient NHS Ester Activation If you are performing a two-step reaction (activating a carboxyl group on your biomolecule with EDC/NHS), ensure the activation step is efficient. Use fresh, high-quality EDC and NHS, as they are moisture-sensitive. Perform this step in an amine-free, anhydrous environment if possible before adding the H2N-PEG2-N3.
Hydrolysis of NHS Ester The NHS ester on your biomolecule may have hydrolyzed before the addition of the PEG reagent. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. Prepare the activated biomolecule immediately before use. Do not store it in aqueous buffers for extended periods.
Steric Hindrance The activated site on your biomolecule may be sterically hindered, making it inaccessible. Consider using a linker with a longer PEG chain if available to overcome steric hindrance.
Incorrect Biomolecule Concentration Low concentrations of the activated biomolecule can slow the desired reaction, allowing the competing hydrolysis reaction to dominate. A typical starting protein concentration is 1-10 mg/mL.
Area 2: Issues with the H2N-PEG2-N3 Reagent
Potential Cause Recommended Solution
Reagent Degradation Improper storage of the H2N-PEG2-N3 reagent can lead to degradation, although it is generally stable as a tosylate salt. Store as recommended by the manufacturer, typically desiccated and refrigerated.
Inaccurate Reagent Concentration Ensure the molar ratio of the H2N-PEG2-N3 to your biomolecule is appropriate. A molar excess of the PEG reagent is typically used to drive the reaction to completion. Start with a 10- to 20-fold molar excess.
Poor Reagent Solubility If the H2N-PEG2-N3 is not fully dissolved, its effective concentration in the reaction will be lower than calculated. Ensure the reagent is completely dissolved in the reaction buffer before proceeding.
Area 3: Suboptimal Reaction Conditions
Potential Cause Recommended Solution
Incorrect pH The reaction pH is outside the optimal 8.3-8.5 range. Verify the pH of your reaction buffer immediately before use. Note that the hydrolysis of the NHS ester can cause the pH to drop during the reaction, so using a well-buffered system is crucial.
Presence of Competing Amines The buffer (e.g., Tris, glycine) or other components in your biomolecule solution contain primary amines. Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate buffer) before starting the conjugation.
Inappropriate Solvent If using an organic co-solvent like DMSO or DMF to dissolve reagents, ensure it is anhydrous and amine-free. Contaminating water will promote NHS-ester hydrolysis, and amine impurities will compete in the reaction. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.
Incorrect Temperature or Time The reaction may not have proceeded to completion. Incubate at room temperature for 1-2 hours or at 4°C overnight. While lower temperatures can help minimize hydrolysis, they also slow down the desired aminolysis reaction.

Data Presentation

Table 1: Impact of Reaction pH on NHS Ester Stability and Reactivity

pHAmine ReactivityNHS Ester Half-life (Stability)Overall Conjugation Efficiency
< 7.0Low (Amine is protonated)High (Hours)Very Low
7.2 - 8.0Moderate to GoodModerateGood
8.3 - 8.5 Optimal Lower (Can be < 1 hour) Optimal (Fast aminolysis outcompetes hydrolysis)
> 9.0HighVery Low (Minutes)Low (Hydrolysis dominates)

Table 2: Troubleshooting Summary

IssueCheck PointRecommended Action
Low Yield Reagents Verify quality and concentration of activated biomolecule and H2N-PEG2-N3. Use fresh reagents.
Buffer Confirm pH is 8.3-8.5. Ensure buffer is free of primary amines (e.g., Tris).
Reaction Optimize molar ratio of PEG to biomolecule. Check incubation time and temperature.
No Product Activation Step If applicable, confirm the efficiency of NHS ester activation.
Competing Reactions Remove any amine contaminants via buffer exchange. Minimize NHS ester hydrolysis by working quickly.
Inconsistent Results Reagent Handling Use anhydrous, amine-free solvents (DMSO/DMF). Avoid repeated freeze-thaw cycles of reagents.
pH Monitoring Ensure adequate buffer capacity to prevent pH drop during the reaction.

Experimental Protocols

General Protocol for Conjugating an NHS-Ester Activated Protein with H2N-PEG2-N3

This protocol assumes the starting material is a protein with accessible primary amines that has been activated with an NHS-ester crosslinker.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer and adjust the pH to 8.3 immediately before use.

  • Biomolecule Preparation:

    • Dissolve your NHS-ester activated protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If your protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.

  • H2N-PEG2-N3 Solution Preparation:

    • Immediately before use, weigh out the required amount of H2N-PEG2-N3 (TosOH). To drive the reaction, a 10- to 50-fold molar excess over the protein is recommended.

    • Dissolve the H2N-PEG2-N3 in the reaction buffer. Vortex gently to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the H2N-PEG2-N3 solution to the activated protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing during incubation can improve efficiency.

  • Quenching (Optional but Recommended):

    • To stop the reaction and quench any unreacted NHS esters, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting PEGylated conjugate from excess H2N-PEG2-N3 and reaction byproducts.

    • Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for separating the larger protein conjugate from smaller unreacted molecules. Dialysis is also a viable alternative.

  • Characterization: Analyze the final conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation and assess purity.

Mandatory Visualization

cluster_activation Step 1: Biomolecule Activation cluster_conjugation Step 2: Conjugation cluster_side_reaction Competing Side Reaction Biomolecule Biomolecule (with -COOH group) Activated_Biomolecule Activated Biomolecule (with NHS Ester) Biomolecule->Activated_Biomolecule EDC/NHS NHS_Ester NHS-Ester Crosslinker Conjugate Azide-PEG-Biomolecule (Final Product) Activated_Biomolecule->Conjugate pH 8.3-8.5 Amine-free buffer Inactive_Biomolecule Inactive Biomolecule Activated_Biomolecule->Inactive_Biomolecule degrades to PEG_Reagent H2N-PEG2-N3 PEG_Reagent->Conjugate NHS_Byproduct NHS Byproduct Conjugate->NHS_Byproduct releases Water H₂O (Hydrolysis) Water->Inactive_Biomolecule

Caption: Reaction pathway for conjugating H2N-PEG2-N3 to an activated biomolecule.

cluster_reagents Reagent Checks cluster_conditions Reaction Condition Checks cluster_optimization Optimization start Low Conjugation Yield check_biomolecule Verify Biomolecule Activation & Concentration start->check_biomolecule check_peg Verify PEG Reagent Quality & Concentration check_biomolecule->check_peg If OK check_buffer Check Buffer Composition (Amine-Free?) check_peg->check_buffer If OK check_ph Verify pH is 8.3-8.5 check_buffer->check_ph If OK check_time_temp Check Incubation Time & Temperature check_ph->check_time_temp If OK optimize_ratio Optimize Molar Ratio (Increase PEG Excess) check_time_temp->optimize_ratio If still low purify Improve Purification Step optimize_ratio->purify success Successful Conjugation purify->success

Caption: A stepwise workflow for troubleshooting low conjugation yield.

cluster_positive Promoting Factors cluster_negative Inhibiting Factors center_node High Conjugation Yield ph Optimal pH (8.3-8.5) ph->center_node buffer Amine-Free Buffer (e.g., PBS, Bicarbonate) buffer->center_node concentration High Reactant Concentration concentration->center_node excess_peg Molar Excess of H2N-PEG2-N3 excess_peg->center_node hydrolysis NHS Ester Hydrolysis hydrolysis->center_node competes with wrong_buffer Amine-Containing Buffer (e.g., Tris) wrong_buffer->center_node competes with low_ph Low pH (<7) low_ph->center_node inhibits

Caption: Key parameters influencing conjugation yield.

References

identifying and minimizing side products in H2N-PEG2-N3 reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2N-PEG2-N3. The information provided is intended to help identify and minimize the formation of side products in reactions involving this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is H2N-PEG2-N3 and what are its primary applications?

H2N-PEG2-N3 is a heterobifunctional linker molecule containing a primary amine (-NH2) and an azide (-N3) group, separated by a two-unit polyethylene glycol (PEG) spacer. The amine group allows for conjugation to molecules with reactive carboxylic acids, activated esters (e.g., NHS esters), or aldehydes/ketones (via reductive amination). The azide group is used in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with alkyne-containing molecules, forming a stable triazole linkage. Its hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3]

Q2: What are the most common reactions performed with H2N-PEG2-N3?

The most common reactions involve the sequential or orthogonal reaction of its two functional groups:

  • Amine Group Conjugation:

    • Amide bond formation: Reacting the amine with N-hydroxysuccinimide (NHS) esters or with carboxylic acids in the presence of a carbodiimide coupling agent (e.g., EDC).

    • Reductive amination: Reacting the amine with an aldehyde or ketone to form an imine, which is then reduced to a stable secondary amine.

  • Azide Group Conjugation (Click Chemistry):

    • CuAAC: Reaction with a terminal alkyne in the presence of a Cu(I) catalyst.

    • SPAAC: A copper-free click reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO).[2][4]

Q3: What are the potential sources of side products in my reactions?

Side products can arise from several sources:

  • Instability of reactants: Degradation of the H2N-PEG2-N3 linker or the reaction partner (e.g., hydrolysis of an NHS ester).

  • Suboptimal reaction conditions: Incorrect pH, temperature, or reactant stoichiometry can favor side reactions.

  • Inherent reactivity of functional groups: Competing reactions of the amine or azide groups.

  • Oxidative degradation of the PEG chain: This can lead to the formation of formaldehyde and formic acid, which can further react with amine-containing molecules.

Troubleshooting Guides

Amine Group Reactions: Amide Bond Formation (e.g., with NHS Esters)

Problem: Low Yield of the Desired Conjugate and Presence of Impurities.

Possible Cause 1: Hydrolysis of the NHS Ester NHS esters are susceptible to hydrolysis, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH.

  • Solution:

    • Maintain an optimal pH range of 7.2-8.5 for the reaction. A lower pH slows down both the desired reaction and hydrolysis, while a higher pH accelerates both.

    • Prepare the NHS ester solution immediately before use.

    • If the NHS ester is not water-soluble, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF and add it to the reaction buffer. Ensure the DMF is amine-free.

Table 1: Effect of pH on the Half-life of NHS Esters

pH Temperature (°C) Approximate Half-life
7.0 0 4-5 hours
8.6 4 10 minutes

(Data sourced from Thermo Fisher Scientific technical information on amine-reactive crosslinkers)

Possible Cause 2: Suboptimal Molar Ratio of Reactants

  • Solution:

    • Optimize the molar ratio of the NHS ester to the H2N-PEG2-N3. A common starting point is a 1.5 to 5-fold molar excess of the NHS ester.

    • For labeling proteins, a higher excess may be needed, but be aware that this can lead to multiple conjugations if the protein has multiple primary amines.

Possible Cause 3: Reaction with Non-target Amines

  • Solution:

    • Avoid using buffers containing primary amines, such as Tris, as they can compete with the desired reaction. Phosphate or bicarbonate buffers are generally recommended.

Amine Group Reactions: Reductive Amination

Problem: Formation of Multiple Products (Secondary and Tertiary Amines).

Possible Cause: Lack of Control over the Alkylation Steps Reductive amination proceeds via an imine intermediate. If the reaction conditions are not optimized, the newly formed secondary amine can react with another aldehyde/ketone molecule, leading to the formation of a tertiary amine.

  • Solution:

    • Carefully control the stoichiometry of the reactants. Use a slight excess of the amine component to favor the formation of the desired secondary amine.

    • Choose a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) as they are more selective for the imine over the carbonyl group, allowing for a one-pot reaction.

Azide Group Reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low Yield and/or Presence of a Dimerized Alkyne Side Product.

Possible Cause 1: Oxidation of Cu(I) to Cu(II) The active catalyst in CuAAC is Cu(I). If it is oxidized to Cu(II), the reaction will stop.

  • Solution:

    • Use a reducing agent, such as sodium ascorbate, to continually regenerate Cu(I) from any Cu(II) that forms.

    • Degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen.

Possible Cause 2: Glaser-Hay Coupling (Homocoupling of the Alkyne) This is an oxidative side reaction that leads to the dimerization of the alkyne-containing molecule, consuming it and reducing the yield of the desired product.

  • Solution:

    • Minimize oxygen in the reaction mixture by degassing solvents.

    • Use a Cu(I)-stabilizing ligand, such as THPTA or TBTA, which can also increase the reaction rate.

    • Conduct the reaction at a lower temperature to suppress the homocoupling side reaction.

Table 2: Optimization of a CuAAC Reaction with a PEG-Alkyne

Pressure (bar) Temperature (°C) Catalyst/Alkyne Molar Ratio Reaction Time (h) Yield (%)
130 35 0.5 24 82.32
130 35 0.5 48 87.14

(Data adapted from a study on CuAAC with PEG-alkyne in scCO2)

General Stability and Degradation

Problem: Appearance of Unexpected Small Molecule Impurities.

Possible Cause: Oxidative Degradation of the PEG Chain The polyethylene glycol backbone can undergo oxidative degradation, especially in the presence of transition metals, heat, or light. This process can generate formaldehyde and formic acid as byproducts.

  • Solution:

    • Store H2N-PEG2-N3 and its conjugates protected from light and at a low temperature (e.g., -20°C).

    • Use high-purity solvents and reagents to minimize metal contamination.

    • If your target molecule has a primary or secondary amine, be aware of the potential for N-methylation or N-formylation by the degradation products of the PEG chain.

Experimental Protocols

Protocol 1: General Procedure for Identifying Side Products by LC-MS
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your reaction mixture in a suitable solvent (e.g., water/acetonitrile).

    • Also prepare solutions of your starting materials (H2N-PEG2-N3 and the other reactant) at a similar concentration.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column suitable for the analysis of small molecules and peptides.

    • Employ a gradient elution method, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 20-30 minutes.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-2000) in positive ion mode.

  • Data Analysis:

    • Compare the chromatograms of the reaction mixture with those of the starting materials to identify new peaks corresponding to products and side products.

    • Extract the mass spectra of the new peaks and analyze the m/z values to propose potential structures for the side products. For example, look for masses corresponding to hydrolyzed reagents, dimerized starting materials, or products of PEG degradation.

Protocol 2: Quantitative Analysis of PEGylation by ¹H NMR

This protocol can be used to determine the extent of conjugation to the amine group of H2N-PEG2-N3.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified and lyophilized product in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide, DMSO) that has a distinct NMR signal that does not overlap with the product signals.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the characteristic signal from the PEG backbone (typically around 3.6 ppm).

    • Integrate a characteristic signal from the molecule that has been conjugated to the PEG linker.

    • Integrate the signal from the internal standard.

    • By comparing the ratios of these integrals, and knowing the number of protons each signal represents, you can calculate the degree of conjugation.

Visualizations

workflow Troubleshooting Workflow for Low Yield in Amine Conjugation start Low Yield of Desired Product check_reagents Check Reagent Quality and Stability (e.g., NHS ester hydrolysis) start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Stoichiometry) start->check_conditions check_buffer Check Buffer Composition (e.g., presence of competing amines) start->check_buffer optimize_reagents Use Fresh Reagents check_reagents->optimize_reagents optimize_ph Adjust pH (e.g., 7.2-8.5 for NHS ester) check_conditions->optimize_ph optimize_ratio Optimize Molar Ratio check_conditions->optimize_ratio change_buffer Use Non-Amine Buffer (e.g., Phosphate, Bicarbonate) check_buffer->change_buffer analyze Analyze by LC-MS/NMR optimize_reagents->analyze optimize_ph->analyze optimize_ratio->analyze change_buffer->analyze

Caption: Troubleshooting workflow for low yield in amine conjugation reactions.

cuaac_optimization Minimizing Side Products in CuAAC Reactions main_reaction Desired CuAAC Reaction (H2N-PEG2-N3 + Alkyne) side_reaction Glaser-Hay Coupling (Alkyne Dimerization) catalyst_issue Cu(I) Oxidation to Cu(II) solution1 Degas Solvents (remove O2) side_reaction->solution1 Caused by O2 solution2 Add Reducing Agent (e.g., Sodium Ascorbate) catalyst_issue->solution2 Reverses Oxidation solution3 Use Cu(I) Stabilizing Ligand (e.g., THPTA) catalyst_issue->solution3 Prevents Oxidation

References

Technical Support Center: Optimizing Reaction Buffer pH for Amine-PEG-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers using H2N-PEG2-N3 (TosOH) and similar amine-containing linkers for conjugation, with a focus on optimizing the reaction buffer pH for successful and efficient outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer pH for conjugating H2N-PEG2-N3 to a molecule functionalized with an N-Hydroxysuccinimide (NHS) ester?

The optimal pH for reacting an amine with an NHS ester is between 7.2 and 8.5.[1] Many protocols find that a pH of 8.3-8.5 provides the highest modification yield.[2][3] It is crucial to maintain this pH range to balance the reactivity of the amine group with the stability of the NHS ester.

Q2: Why is pH so critical for the amine-NHS ester conjugation reaction?

The pH of the reaction buffer is a critical parameter because it directly influences two competing processes:

  • Amine Reactivity : The conjugation reaction requires the primary amine (-NH2) of the PEG linker to be in its deprotonated, nucleophilic state.[4] At a pH below the pKa of the amine (typically 9-10.5), the group is predominantly in its protonated, non-reactive ammonium form (-NH3+), which significantly slows down or prevents the reaction.[4]

  • NHS Ester Stability : NHS esters are susceptible to hydrolysis, where water attacks the ester and renders it inactive. The rate of this competing hydrolysis reaction increases significantly at higher pH values.

Therefore, the optimal pH range is a compromise that ensures a sufficient concentration of the reactive amine while minimizing the premature degradation of the NHS ester.

Q3: What happens if the reaction pH is too low or too high?

  • pH Too Low (e.g., < 7.0): The amine group on the PEG linker will be mostly protonated (-NH3+). This form is not nucleophilic and will not react efficiently with the NHS ester, resulting in a very low or no conjugation yield.

  • pH Too High (e.g., > 8.5-9.0): The hydrolysis of the NHS ester becomes extremely rapid. For instance, the half-life of an NHS ester is about 4-5 hours at pH 7, but it drops to just 10 minutes at pH 8.6. This rapid degradation of the reactive group will significantly reduce the amount of conjugate formed.

Q4: Which reaction buffers should I use, and which should I avoid?

It is critical to use a buffer that does not contain primary or secondary amines, as these will compete with your H2N-PEG2-N3 linker for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffers are commonly used for NHS ester reactions at a pH of 7.2-8.5.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will directly compete in the conjugation reaction.

Q5: Is the azide (-N3) functional group on the H2N-PEG2-N3 linker sensitive to pH?

Under the typical pH conditions used for bioconjugation (pH 4-12), the azide group is generally stable and non-reactive. However, you should avoid mixing azides with strong acids, which can form the toxic and explosive hydrazoic acid.

Troubleshooting Guide

Problem: My conjugation yield is extremely low or non-existent.

  • Possible Cause 1: Incorrect Reaction pH.

    • Solution: Verify the pH of your reaction buffer immediately before starting the conjugation. Ensure it is within the optimal range of 7.2-8.5. If you are performing a large-scale reaction, be aware that the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which may slightly lower the pH over time; using a more concentrated buffer can help maintain the pH.

  • Possible Cause 2: Use of an Incompatible Buffer.

    • Solution: Confirm that your buffer does not contain primary amines like Tris or glycine. Switch to a recommended non-amine-containing buffer such as PBS, HEPES, or sodium bicarbonate at the correct pH.

Problem: I am seeing significant degradation of my NHS-ester functionalized molecule before conjugation is complete.

  • Possible Cause: The reaction pH is too high, or the reaction time is too long.

    • Solution: The stability of NHS esters is highly dependent on pH. Lower the pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to slow the rate of hydrolysis. Alternatively, you can shorten the reaction time. It is also recommended to prepare the NHS ester solution immediately before use and not to store it in aqueous solution.

Problem: I am trying to achieve site-specific conjugation to a protein's N-terminal amine but am getting non-specific labeling on lysine residues.

  • Possible Cause: The reaction pH is too high, leading to the deprotonation and reaction of both N-terminal and lysine amines.

    • Solution: You can achieve greater selectivity for the N-terminal amine by lowering the reaction pH. The pKa of the N-terminal α-amino group is typically lower (~8) than that of the lysine ε-amino group (~10). Performing the conjugation at a pH around 6.5-7.0 can selectively label the N-terminus, as a larger fraction of N-terminal amines will be deprotonated and reactive compared to lysine residues.

Data Presentation

Table 1: Effect of pH on the Stability of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperatureApproximate Half-lifeReference(s)
7.00°C4 - 5 hours
8.04°C1 hour
8.64°C10 minutes

Table 2: Recommended Reaction Conditions for Amine-NHS Ester Conjugation

ParameterRecommendationRationaleReference(s)
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity with NHS ester stability.
Buffer System Phosphate (PBS), HEPES, Bicarbonate, BorateMust be free of competing primary or secondary amines.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can increase NHS ester stability and are often preferred for sensitive biomolecules.
Reaction Time 30 minutes to 4 hoursDependent on pH, temperature, and reactant concentrations. Should be optimized for the specific application.
Molar Ratio (PEG:Molecule) 5:1 to 20:1A molar excess of the PEG linker can help drive the reaction to completion. The optimal ratio should be determined experimentally.

Experimental Protocols

Protocol 1: Standard Conjugation of H2N-PEG2-N3 with an NHS-Ester-Functionalized Molecule

  • Prepare Reaction Buffer: Prepare a 0.1 M sodium phosphate or 50 mM sodium borate buffer and adjust the pH to 8.3-8.5. Degas the buffer if your molecule is sensitive to oxidation.

  • Dissolve Reactants:

    • Dissolve your NHS-ester-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Immediately before use, dissolve the H2N-PEG2-N3 (TosOH) in a small amount of the reaction buffer or an appropriate solvent like DMSO.

  • Initiate Reaction: Add the desired molar excess (e.g., 10-fold) of the H2N-PEG2-N3 solution to the solution of the NHS-ester-functionalized molecule. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.

  • Quench Reaction (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purify Conjugate: Remove excess, unreacted PEG linker and reaction byproducts using a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: pH Optimization Study for Conjugation Reaction

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 0.1 M phosphate) at different pH values, such as pH 7.0, 7.5, 8.0, and 8.5.

  • Set Up Parallel Reactions: For each pH value, set up a separate conjugation reaction as described in Protocol 1. Ensure that all other parameters (reactant concentrations, temperature, molar ratios) are kept constant across all reactions.

  • Incubate and Monitor: Incubate all reactions for the same amount of time. If possible, take aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to monitor the reaction progress.

  • Quench and Analyze: Quench all reactions simultaneously. Analyze the resulting conjugates from each pH condition using an appropriate analytical technique (e.g., HPLC, SDS-PAGE, mass spectrometry) to determine the conjugation efficiency and yield.

  • Determine Optimal pH: Compare the results from all reactions to identify the pH that provides the highest yield of the desired conjugate with the fewest side products.

Visualizations

Reaction_Pathway Protonated_Amine H3N+-PEG-N3 (Inactive) Deprotonated_Amine H2N-PEG-N3 (Reactive Nucleophile) Protonated_Amine->Deprotonated_Amine Deprotonated_Amine->Protonated_Amine NHS_Ester Molecule-NHS Ester Conjugate Molecule-PEG-N3 (Stable Amide Bond) NHS_Ester->Conjugate Desired Reaction (Favored at pH 7.2-8.5) Hydrolyzed_Ester Molecule-COOH (Inactive) NHS_Ester->Hydrolyzed_Ester Side Reaction (Increases at pH > 8.5) H2O H2O (Hydrolysis)

Caption: The central role of pH in amine-NHS ester conjugation reactions.

Optimization_Workflow Workflow for pH Optimization start Start prep_buffers 1. Prepare Buffers (e.g., pH 7.0, 7.5, 8.0, 8.5) start->prep_buffers setup_rxns 2. Set Up Parallel Reactions (One for each pH) prep_buffers->setup_rxns incubate 3. Incubate Reactions (Constant Time & Temperature) setup_rxns->incubate quench 4. Quench All Reactions incubate->quench analyze 5. Analyze Products (HPLC, SDS-PAGE, etc.) quench->analyze compare 6. Compare Results (Yield, Purity) analyze->compare end Select Optimal pH compare->end

Caption: Experimental workflow for determining the optimal reaction buffer pH.

References

Technical Support Center: Purification Strategies for H2N-PEG2-N3 (TosOH) Bioconjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of H2N-PEG2-N3 (TosOH) bioconjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying H2N-PEG2-N3 bioconjugates?

The main challenges stem from the heterogeneity of the conjugation reaction mixture. Key difficulties include:

  • Separating the desired bioconjugate from unreacted starting materials , such as the excess H2N-PEG2-N3 reagent and the unconjugated biomolecule (e.g., peptide, protein, oligonucleotide, or small molecule).

  • Resolving different PEGylated species , especially in cases of multiple potential conjugation sites, which can lead to mono-, di-, or multi-PEGylated products.

  • Removing reaction byproducts that may have formed during the conjugation chemistry.

  • Ensuring the stability of the bioconjugate during the purification process, as it may be sensitive to pH, temperature, or organic solvents.[1]

Q2: Which HPLC technique is most suitable for my H2N-PEG2-N3 bioconjugate?

The choice of HPLC technique depends on the properties of the molecule conjugated to the H2N-PEG2-N3 linker. Here are the most common methods:

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for purifying peptides and small molecule conjugates.[2] It separates molecules based on their hydrophobicity. Since PEGylation increases the hydrophobicity of a molecule, RP-HPLC is effective at separating the PEGylated conjugate from the unreacted, more polar biomolecule.[1]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). It is particularly useful for purifying protein bioconjugates, as the addition of the PEG linker significantly increases the size of the protein.[2][3] SEC is also effective for removing small molecule impurities and unreacted PEG reagent.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein or oligonucleotide, altering its interaction with the IEX stationary phase. This change in charge interaction allows for the separation of the PEGylated conjugate from the native biomolecule. Anion exchange chromatography is a common method for purifying oligonucleotides and their conjugates.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. Similar to RP-HPLC, it can be used to separate PEGylated proteins, although it is generally considered a lower-resolution technique than RP-HPLC.

Q3: What happens to the tosylate (TosOH) counter-ion during HPLC purification?

The H2N-PEG2-N3 is supplied as a tosylate salt to improve its handling and stability. During purification, the tosylate anion is a small, water-soluble molecule that will not be retained on reversed-phase, size exclusion, or hydrophobic interaction columns under typical aqueous mobile phase conditions. It will elute in the void volume of the column and be effectively removed from the purified bioconjugate. In anion exchange chromatography, it may have a weak interaction with the stationary phase but will be readily eluted with the salt gradient.

Q4: How can I quantify the purity and yield of my purified bioconjugate?

Purity is typically assessed by analytical HPLC, where the peak area of the desired bioconjugate is compared to the total area of all peaks in the chromatogram. Yield is calculated by comparing the amount of the purified bioconjugate (determined by a method such as UV-Vis spectroscopy or a protein/peptide quantification assay) to the theoretical maximum amount based on the starting materials.

Troubleshooting Guides

Issue 1: Incomplete Separation of the Bioconjugate from Unreacted Starting Material
Symptom Possible Cause Troubleshooting Strategy
Co-elution or poor resolution between the desired conjugate and the unreacted biomolecule or PEG reagent.Inappropriate HPLC column.For RP-HPLC, select a column with a suitable stationary phase (e.g., C8, C18 for peptides and small molecules; C4 for larger proteins) and pore size.
Suboptimal gradient elution.Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can improve resolution.
Incorrect mobile phase.Adjust the mobile phase composition. For RP-HPLC, varying the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid - TFA) can significantly impact separation. For IEX, optimize the salt gradient and pH.
Issue 2: Low Recovery of the Purified Bioconjugate
Symptom Possible Cause Troubleshooting Strategy
The final yield of the purified conjugate is significantly lower than expected.Adsorption to the column.The bioconjugate may be irreversibly binding to the stationary phase. Try a different column chemistry or modify the mobile phase to reduce non-specific binding.
Product degradation.The bioconjugate may be unstable under the purification conditions. Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to the buffers.
Precipitation on the column.The conjugate may be precipitating on the column due to the mobile phase composition. Ensure the conjugate is soluble in the mobile phase throughout the gradient.
Issue 3: Presence of Unexpected Peaks in the Final Product
Symptom Possible Cause Troubleshooting Strategy
HPLC analysis of the purified fraction shows additional, unidentified peaks.Reaction byproducts.The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.
Degradation products.The conjugate or starting materials may have degraded during the reaction or purification. Analyze samples at each stage to identify the source of degradation.
Contamination.Ensure all solvents, buffers, and equipment are clean.

Quantitative Data Summary

The following table provides typical, estimated values for the purification of PEGylated bioconjugates by HPLC. Actual results will vary depending on the specific bioconjugate and purification system.

Parameter RP-HPLC (Peptides/Small Molecules) SEC (Proteins) IEX (Oligonucleotides/Proteins)
Typical Purity >95%>98%>95%
Typical Recovery >85%>90%>80%
Loading Capacity 1-10 mg per injection (preparative)1-5% of column volumeVaries with resin capacity

Experimental Protocols

Protocol 1: RP-HPLC Purification of a Peptide-H2N-PEG2-N3 Conjugate
  • Sample Preparation: After the conjugation reaction, acidify the crude reaction mixture with 0.1% TFA in water. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. This can be optimized for better resolution.

    • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID); adjust for preparative columns.

    • Detection: UV at 214 nm and 280 nm.

  • Post-Purification: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (MS). Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.

Protocol 2: SEC Purification of a Protein-H2N-PEG2-N3 Conjugate
  • Sample Preparation: Concentrate the crude reaction mixture if necessary and exchange the buffer to the SEC mobile phase using a centrifugal filter device. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the protein conjugate.

    • Mobile Phase: An isocratic mobile phase, typically a phosphate buffer with salt (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0). The salt minimizes secondary ionic interactions.

    • Flow Rate: A low flow rate (e.g., 0.5 mL/min for a 7.8 mm ID column) is often used to ensure proper separation.

    • Detection: UV at 280 nm.

  • Post-Purification: Collect fractions corresponding to the PEGylated protein peak. Analyze the purity by SDS-PAGE and analytical SEC. Pool the pure fractions and buffer exchange into a suitable storage buffer.

Visualization

experimental_workflow cluster_reaction Bioconjugation cluster_purification HPLC Purification cluster_analysis Analysis & Final Product Biomolecule Biomolecule (Peptide, Protein, etc.) Reaction Conjugation Reaction Biomolecule->Reaction PEG_Reagent H2N-PEG2-N3 (TosOH) PEG_Reagent->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Sample_Prep Sample Preparation (Filtration, Buffer Exchange) Crude_Mixture->Sample_Prep HPLC HPLC System (RP, SEC, IEX, or HIC) Sample_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Fraction_Collection->HPLC Re-injection of impure fractions Analysis Purity & Identity Analysis (Analytical HPLC, MS, SDS-PAGE) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling If pure Final_Product Purified Bioconjugate Pooling->Final_Product

References

Technical Support Center: Preventing Aggregation of Protein Conjugates with H2N-PEG2-N3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting and preventing the aggregation of protein conjugates synthesized with H2N-PEG2-N3. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and strategies to ensure the stability and functionality of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is H2N-PEG2-N3 and why is it used in bioconjugation?

H2N-PEG2-N3 is a bifunctional linker containing a primary amine (-NH2) and an azide (-N3) group, separated by a two-unit polyethylene glycol (PEG) spacer. The primary amine allows for conjugation to proteins via accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) or through reductive amination with aldehydes. The azide group provides a handle for "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the attachment of a second molecule of interest. The short PEG spacer can help to improve the solubility and reduce the immunogenicity of the resulting conjugate.

Q2: What are the primary causes of protein aggregation when using H2N-PEG2-N3?

Protein aggregation during conjugation with H2N-PEG2-N3 can be attributed to several factors:

  • Changes in Surface Properties: The covalent modification of the protein surface can alter its charge, hydrophobicity, and overall conformation. This can lead to the exposure of hydrophobic patches that promote intermolecular interactions and aggregation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[2] If the buffer conditions are not optimal for the specific protein, it can lead to denaturation and subsequent aggregation.[3]

  • High Protein Concentration: At high concentrations, the proximity of protein molecules increases, which can favor aggregation, especially if the protein has a natural tendency to self-associate.[4]

  • Presence of Pre-existing Aggregates: If the initial protein sample contains even a small amount of aggregated material, these can act as seeds, accelerating the aggregation process during conjugation.[5]

  • Reaction Conditions: Factors such as temperature, reaction time, and the molar ratio of the PEG linker to the protein can influence the extent of modification and the potential for aggregation.

  • Cross-linking: Although H2N-PEG2-N3 is a heterobifunctional linker, improper reaction conditions or the presence of reactive impurities could potentially lead to unwanted cross-linking between protein molecules.

Q3: How can I detect and quantify protein aggregation?

Several techniques are available to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the sample.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of large aggregates due to light scattering.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. An increase in the average hydrodynamic radius or the appearance of multiple size populations is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide absolute molecular weight determination and quantification of different species.

  • Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.

Troubleshooting Guides

Problem 1: Visible precipitation or turbidity during the conjugation reaction.
Potential Cause Troubleshooting Step
Suboptimal Buffer Conditions Optimize the reaction buffer. Screen a range of pH values (e.g., 6.0-8.0) and ionic strengths (e.g., 50-200 mM NaCl) to find the conditions that maintain protein stability. Avoid pH values near the protein's isoelectric point (pI).
High Protein Concentration Reduce the protein concentration during the conjugation reaction. Perform a concentration titration to determine the highest concentration at which the protein remains soluble.
Inappropriate Molar Ratio of Linker Optimize the molar excess of H2N-PEG2-N3. Start with a lower molar ratio (e.g., 5-10 fold excess) and gradually increase it while monitoring for aggregation.
Reaction Temperature Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature) to slow down the reaction rate and potentially reduce aggregation.
Presence of Organic Solvent If the H2N-PEG2-N3 is dissolved in an organic solvent like DMSO, minimize the final concentration of the solvent in the reaction mixture (ideally <5%). Add the linker solution dropwise to the protein solution while gently stirring.
Problem 2: No visible precipitation, but DLS or SEC analysis shows the presence of aggregates after the reaction.
Potential Cause Troubleshooting Step
Protein Instability Under Reaction Conditions Add stabilizing excipients to the reaction buffer. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or amino acids (e.g., arginine, glycine).
Pre-existing Aggregates in the Protein Stock Before starting the conjugation, purify the protein stock using SEC to remove any pre-existing aggregates. Filter the protein solution through a 0.22 µm filter.
Aggregation During Purification Optimize the purification method. For SEC, ensure the column and buffer are appropriate for the conjugate. Consider using a buffer containing stabilizing excipients for purification.
Aggregation During Storage Screen for an optimal storage buffer. This may include cryoprotectants like glycerol if the conjugate is to be frozen. Store the conjugate at the lowest practical concentration and aliquot into single-use volumes to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with H2N-PEG2-N3

This protocol describes a general method for conjugating H2N-PEG2-N3 to a protein containing accessible carboxyl groups using EDC/NHS chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES, PBS)

  • H2N-PEG2-N3

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., MES or PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS in reaction buffer (e.g., 10 mg/mL). Prepare a stock solution of H2N-PEG2-N3 in an appropriate solvent (e.g., water or DMSO).

  • Activation of Carboxyl Groups: Add a 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the desired molar excess of H2N-PEG2-N3 to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.

Procedure:

  • Sample Preparation: Filter the protein conjugate sample through a low-protein-binding 0.1 or 0.22 µm filter into a clean cuvette.

  • Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.

  • Data Acquisition: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Acquire the scattering data over a suitable time period.

  • Data Analysis: The instrument software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or a high PDI value (>0.2) suggests the presence of aggregates.

Data Presentation

Table 1: Effect of Stabilizing Excipients on Protein Conjugate Aggregation

ExcipientConcentration% Aggregation (by SEC)
None (Control)-15.2%
Sucrose5% (w/v)8.5%
Trehalose5% (w/v)7.9%
Arginine50 mM6.3%
Glycine100 mM9.1%
Polysorbate 200.02% (v/v)10.5%

This table presents illustrative data based on common practices in protein formulation and does not represent specific experimental results for H2N-PEG2-N3 conjugates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein Protein Solution buffer_exchange Buffer Exchange (Amine-free buffer) protein->buffer_exchange activation Activation (EDC/NHS) buffer_exchange->activation conjugation Add H2N-PEG2-N3 activation->conjugation quenching Quench Reaction conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Characterization (DLS, SEC, etc.) purification->analysis

Caption: Experimental workflow for protein conjugation with H2N-PEG2-N3.

troubleshooting_logic cluster_solutions Potential Solutions start Aggregation Observed? optimize_buffer Optimize Buffer (pH, Ionic Strength) start->optimize_buffer Yes reduce_conc Reduce Protein Conc. start->reduce_conc Yes add_excipients Add Excipients (Sugars, Amino Acids) start->add_excipients Yes optimize_ratio Optimize Molar Ratio start->optimize_ratio Yes lower_temp Lower Temperature start->lower_temp Yes pre_purify Pre-purify Protein start->pre_purify Yes no_aggregation Proceed with Downstream Applications start->no_aggregation No

Caption: Troubleshooting logic for addressing protein conjugate aggregation.

References

stability of H2N-PEG2-N3 (TosOH) in aqueous buffers over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides information on the stability of H2N-PEG2-N3 (TosOH) in aqueous buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the H2N-PEG2-N3 (TosOH) linker in aqueous buffers?

A: The H2N-PEG2-N3 (TosOH) linker is expected to be highly stable in most commonly used aqueous buffers (e.g., PBS, HEPES, MOPS) at or near neutral pH (pH 6-8) and at room temperature or below. The core of the molecule consists of polyethylene glycol (PEG), which is made up of chemically robust ether linkages. These ether bonds are generally resistant to hydrolysis under these conditions.[1][2][3][4] The primary amine and azide terminal groups also exhibit good stability in aqueous solutions.

Q2: How does pH affect the stability of the H2N-PEG2-N3 (TosOH) linker?

A: While the PEG backbone is stable across a wide pH range, extreme pH values can affect the reactivity of the terminal functional groups.

  • Acidic Conditions (pH < 6): The primary amine group will be protonated to form an ammonium salt. This protonation protects the amine from participating in unintended reactions as it reduces its nucleophilicity. The azide group and the PEG ether linkages remain stable.

  • Basic Conditions (pH > 8): The primary amine will be in its deprotonated, more nucleophilic form.[5] This can increase its reactivity towards any electrophiles present in the buffer or on other molecules. The PEG backbone and the azide group are generally stable under moderately basic conditions. Very strong bases are required to cleave ether linkages.

Q3: Can the tosylate (TosOH) salt affect the stability or my experiment?

A: The tosylate is the counter-ion to the protonated amine, forming a salt. This is primarily to improve the handling, solubility, and stability of the solid compound. Once dissolved in an aqueous buffer, the tosylate ion will dissociate and is not expected to have a significant impact on the stability of the PEG linker or its reactivity in most applications.

Q4: Is the azide group stable in aqueous buffers?

A: Yes, the azide group is generally stable in aqueous buffers and is widely used for "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) in aqueous media. However, it is important to avoid the presence of strong reducing agents, which can convert the azide to an amine. Also, avoid contact with heavy metals, as some metal azides can be explosive.

Q5: What is the expected shelf-life of H2N-PEG2-N3 (TosOH) solutions?

A: For optimal performance, it is recommended to prepare solutions fresh. If storage is necessary, we recommend storing aliquots at -20°C or -80°C for up to a few weeks. Avoid multiple freeze-thaw cycles. The stability in solution is highly dependent on the buffer composition, pH, and storage conditions. For critical applications, it is advisable to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity of the amine group The pH of the reaction buffer is too low, causing the amine to be protonated and non-nucleophilic.Increase the pH of the reaction buffer to be at or slightly above the pKa of the primary amine (typically around 9.5-10.5). A pH of 7.5-8.5 is often a good starting point for reactions involving primary amines.
Low or no reactivity of the azide group in a click chemistry reaction The azide may have been degraded by a reducing agent in your buffer or sample.Ensure that your buffer and other reagents are free from reducing agents like DTT or TCEP. If a reducing agent is necessary for other components, a purification step to remove it before the click reaction may be required.
Unexpected side products The amine group is reacting with other components in the buffer or with your target molecule at an unintended site.If the amine is not the intended reactive group for the immediate next step, consider performing the reaction at a lower pH to keep the amine protonated and less reactive. Alternatively, a protecting group strategy for the amine may be necessary.
Compound appears to have degraded upon storage in solution The buffer may contain reactive components, or the storage conditions may be suboptimal. The solution may have been contaminated.Prepare fresh solutions before use. If storage is required, use a well-characterized, non-reactive buffer, filter-sterilize the solution, and store frozen in single-use aliquots. Perform a stability test to determine acceptable storage times.

Stability Data Summary

Currently, there is no publicly available quantitative data on the long-term stability of H2N-PEG2-N3 (TosOH) in various aqueous buffers. The stability is inferred from the known chemical properties of its constituent parts. For applications where stability is critical, we strongly recommend performing an in-house stability study. A general protocol for such a study is provided below.

Experimental Protocol: Stability Assessment of H2N-PEG2-N3 (TosOH) in Aqueous Buffer

This protocol outlines a general method to assess the stability of H2N-PEG2-N3 (TosOH) in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

1. Materials

  • H2N-PEG2-N3 (TosOH)

  • Your aqueous buffer of interest (e.g., 1x PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • High-purity water and acetonitrile

2. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of H2N-PEG2-N3 (TosOH) in your aqueous buffer of interest at a known concentration (e.g., 10 mg/mL).

  • Incubation: Aliquot the stock solution into several vials. Store these vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one vial from each storage condition for analysis.

  • HPLC Analysis:

    • Dilute a sample from each time point to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).

    • Inject the sample onto the HPLC system.

    • Elute the compound using a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the amide bond if derivatized, or use an ELSD for universal detection).

  • Data Analysis:

    • Integrate the peak area of the H2N-PEG2-N3 (TosOH) peak at each time point.

    • Calculate the percentage of the initial peak area remaining at each subsequent time point.

    • The appearance of new peaks may indicate degradation products.

3. Interpretation of Results A decrease in the main peak area over time indicates degradation of the compound. The rate of degradation can be determined under different buffer and temperature conditions.

Visualizations

G Potential Reactions of H2N-PEG2-N3 Functional Groups cluster_0 H2N-PEG2-N3 cluster_1 Amine Reactions cluster_2 Azide Reactions H2N_PEG2_N3 H2N-PEG2-N3 Amidation Amidation with Carboxylic Acid/NHS Ester H2N_PEG2_N3->Amidation R-COOH or R-NHS Alkylation Alkylation with Alkyl Halide H2N_PEG2_N3->Alkylation R-X CuAAC CuAAC with Alkyne H2N_PEG2_N3->CuAAC R-C≡CH, Cu(I) SPAAC SPAAC with Strained Alkyne H2N_PEG2_N3->SPAAC DBCO, BCN Staudinger Staudinger Ligation with Phosphine H2N_PEG2_N3->Staudinger R3P

Caption: Potential reactions of H2N-PEG2-N3 functional groups.

G Workflow for Stability Assessment of H2N-PEG2-N3 prep Prepare Stock Solution in Buffer aliquot Aliquot and Store at Different Temperatures prep->aliquot sample Sample at Defined Time Points aliquot->sample hplc Analyze by HPLC sample->hplc analyze Analyze Peak Area and Degradants hplc->analyze

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Post-Reaction Purification of H2N-PEG2-N3 (TosOH)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unreacted H2N-PEG2-N3 (TosOH) from a reaction mixture. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked questions (FAQs)

Q1: What is H2N-PEG2-N3 (TosOH) and why is its removal necessary?

H2N-PEG2-N3 (TosOH) is a bifunctional linker molecule commonly used in bioconjugation and click chemistry.[1][2] It contains a primary amine (-NH2) for conjugation to carboxyl groups or activated esters, and an azide (-N3) for click chemistry reactions with alkynes. The tosylate (TosOH) is a counter-ion to the protonated amine. It is crucial to remove any unreacted H2N-PEG2-N3 post-reaction to ensure the purity of the final product, which is essential for accurate downstream applications and to avoid potential interference in biological assays.

Q2: What are the key properties of H2N-PEG2-N3 (TosOH) to consider for purification?

The key properties of H2N-PEG2-N3 (TosOH) that inform purification strategies are:

  • Molecular Weight: It is a small molecule (MW of H2N-PEG2-N3 is 146.17 g/mol ; the tosylate salt has a higher molecular weight).

  • Charge: The primary amine has a pKa of approximately 9-10, meaning it will be positively charged at neutral or acidic pH.

  • Solubility: It is soluble in aqueous buffers and many organic solvents.

  • Functionality: The presence of a primary amine and an azide group.

Q3: What are the most common methods to remove unreacted H2N-PEG2-N3 (TosOH)?

The choice of purification method depends heavily on the properties of your desired product (e.g., protein, peptide, small molecule). The most common methods are:

  • Size-Exclusion Chromatography (SEC) / Desalting: Ideal when conjugating to a much larger molecule like a protein or antibody.[3][4]

  • Dialysis or Tangential Flow Filtration (TFF): Suitable for large volume purification of macromolecules.[5]

  • Ion-Exchange Chromatography (IEX): Effective if your product has a different net charge than the positively charged H2N-PEG2-N3.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the purification of PEGylated peptides and small molecules.

  • Silica Gel Chromatography: A standard method for the purification of small molecule products.

Purification Method Selection Guide

The following table provides a summary of recommended purification methods based on the type of product you have synthesized.

Product TypeRecommended Purification MethodPrinciple of SeparationKey Considerations
Proteins/Antibodies (>30 kDa) Size-Exclusion Chromatography (SEC) / DesaltingSizeFast and effective for large size differences.
Dialysis / Tangential Flow Filtration (TFF)SizeGood for large volumes, TFF is more rapid and scalable.
Ion-Exchange Chromatography (IEX)ChargeUseful if the protein's isoelectric point (pI) allows for differential binding.
Peptides / Small Proteins (<30 kDa) Reverse-Phase HPLC (RP-HPLC)HydrophobicityHigh resolution, but requires optimization of gradients.
Ion-Exchange Chromatography (IEX)ChargeEffective if there is a significant charge difference.
Small Molecules Silica Gel ChromatographyPolarityRequires development of an appropriate solvent system.
Reverse-Phase HPLC (RP-HPLC)HydrophobicityGood for high purity, preparative scale available.

Experimental Protocols

Protocol 1: Removal of Unreacted H2N-PEG2-N3 from a Protein Conjugate using Size-Exclusion Chromatography (Desalting Column)

This protocol is designed for the rapid removal of the small H2N-PEG2-N3 linker from a much larger protein conjugate.

Materials:

  • Desalting column (e.g., PD-10, Zeba™ Spin Desalting Columns)

  • Reaction mixture containing the protein conjugate and unreacted H2N-PEG2-N3

  • Equilibration/elution buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Collection tubes

Procedure:

  • Column Equilibration:

    • Remove the storage solution from the desalting column according to the manufacturer's instructions.

    • Equilibrate the column with 3-5 column volumes of your desired buffer. This ensures that your purified protein will be in the correct buffer for downstream applications.

  • Sample Application:

    • Apply your reaction mixture to the top of the column. Ensure the sample volume is within the manufacturer's recommended limits.

  • Elution:

    • Elute the sample with the equilibration buffer.

    • The larger protein conjugate will pass through the column in the void volume and elute first.

    • The smaller H2N-PEG2-N3 molecule will enter the pores of the resin and be retarded, eluting later.

  • Fraction Collection:

    • Collect the eluate in fractions. The protein conjugate will typically be in the first few fractions.

    • Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford, BCA).

Diagram of SEC Workflow:

SEC_Workflow cluster_0 Column Preparation cluster_1 Purification cluster_2 Analysis Equilibrate Equilibrate Column with Buffer Load_Sample Load Reaction Mixture Equilibrate->Load_Sample Elute Elute with Buffer Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Protein Concentration Collect->Analyze

Caption: Workflow for Size-Exclusion Chromatography.

Protocol 2: Removal of Unreacted H2N-PEG2-N3 from a Small Molecule using Silica Gel Chromatography

This protocol is for the purification of a small molecule product that has been reacted with H2N-PEG2-N3.

Materials:

  • Silica gel

  • Chromatography column

  • Reaction mixture

  • Solvents for mobile phase (e.g., Dichloromethane/Methanol, Chloroform/Methanol)

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

Procedure:

  • Develop a TLC System:

    • Spot your reaction mixture on a TLC plate.

    • Develop the TLC plate in various solvent systems to find a system that provides good separation between your desired product and the polar H2N-PEG2-N3. A common starting point for PEG-containing compounds is a mixture of a chlorinated solvent and an alcohol (e.g., 95:5 DCM:MeOH).

  • Pack the Column:

    • Pack a chromatography column with silica gel using your chosen mobile phase.

  • Load the Sample:

    • Concentrate your reaction mixture and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elute and Collect Fractions:

    • Begin eluting the column with your mobile phase.

    • Collect fractions and monitor the separation by TLC.

    • Combine the fractions containing your pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions to obtain your purified product.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of protein conjugate after SEC Non-specific binding to the column matrix: The protein may be interacting with the resin.Ensure the column is fully equilibrated. Consider using a buffer with a higher ionic strength (e.g., add 150 mM NaCl).
Protein precipitation on the column: The buffer conditions may not be optimal for your protein's solubility.Check the solubility of your conjugate in the chosen buffer. Adjust the pH or add solubilizing agents if necessary.
Incomplete removal of H2N-PEG2-N3 Poor separation resolution: The size difference between the product and the linker may not be sufficient for the chosen column.Use a column with a smaller pore size for better resolution of smaller molecules. For peptides, consider RP-HPLC.
Column overloading: Too much sample was loaded onto the column.Reduce the amount of sample loaded onto the column.
Product and H2N-PEG2-N3 co-elute during IEX Similar charge properties at the chosen pH: The net charge of your product and the linker are too similar.Adjust the pH of the buffers to maximize the charge difference. Perform a pH scout to determine optimal binding and elution conditions.
Streaking of PEG-containing compounds on silica gel High polarity of the compound: PEG-containing molecules can interact strongly with silica.Try a different solvent system. Chloroform/methanol or DCM/methanol with a small amount of ammonia (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.

Diagram of Troubleshooting Logic:

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Cause Analysis cluster_2 Solution Implementation Problem Identify the Issue (e.g., Low Recovery, Impure Product) Cause1 Non-specific Binding? Problem->Cause1 Cause2 Poor Resolution? Problem->Cause2 Cause3 Similar Charge? Problem->Cause3 Solution1 Adjust Buffer Ionic Strength Cause1->Solution1 Solution2 Optimize Chromatography Method (e.g., change column, gradient) Cause2->Solution2 Solution3 Adjust Buffer pH Cause3->Solution3

Caption: A logical approach to troubleshooting purification issues.

References

Navigating the Nuances of Copper Catalysis in PEGylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with H2N-PEG2-N3 (TosOH), achieving high reaction efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges related to copper catalyst concentration and overall reaction success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper catalyst for the H2N-PEG2-N3 (TosOH) reaction?

A1: The optimal copper(II) sulfate (CuSO₄) concentration for bioconjugation reactions typically falls between 50 µM and 250 µM.[1][2] For many applications, a starting concentration of 50 to 100 µM is recommended.[3] The ideal concentration is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or cellular toxicity.

Q2: My reaction yield is low. Could the copper catalyst concentration be the issue?

A2: Yes, an inappropriate copper concentration can lead to low yields. Both insufficient and excessive catalyst loading can be problematic. If the concentration is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, very high concentrations do not always translate to better yields and can promote side reactions like alkyne homocoupling (Glaser coupling).[4]

Q3: How does the choice of ligand affect the required copper concentration?

A3: Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are crucial for stabilizing the active Cu(I) catalytic species and can significantly enhance reaction rates.[5] In the presence of an accelerating ligand, a lower copper concentration can often be used effectively. A common strategy is to use a ligand-to-copper ratio of 5:1 to both accelerate the reaction and protect sensitive biomolecules from oxidation.

Q4: Can I use a copper(I) source directly instead of copper(II) sulfate and a reducing agent?

A4: While direct sources of Cu(I) like copper(I) iodide (CuI) can be used, they are often less stable and soluble. The in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is the most common and convenient method. This approach continuously generates the active Cu(I) catalyst, making the reaction less sensitive to oxygen.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II) by dissolved oxygen.1. Use a Reducing Agent: Add a fresh solution of a reducing agent, typically sodium ascorbate, to regenerate Cu(I). 2. Deoxygenate: Gently bubble an inert gas like nitrogen or argon through your reaction mixture before adding the catalyst. 3. Use a Ligand: Employ a stabilizing ligand like THPTA to protect the Cu(I) from oxidation.
Insufficient Catalyst: The amount of copper is too low for an efficient reaction rate, especially with dilute reactants.Increase the CuSO₄ concentration incrementally, for instance, from 50 µM to 100 µM or 200 µM.
Copper Sequestration: Other molecules in the reaction mixture (e.g., thiols from buffers or proteins) may be binding to the copper, making it unavailable for catalysis.Add a sacrificial metal like Zn(II) or Ni(II) to bind to the sequestering agents, freeing up the copper catalyst.
Reaction Fails to Reach Completion Depletion of Reducing Agent: The sodium ascorbate can be consumed over time, especially if the reaction is exposed to air.For reactions requiring longer incubation times, a second addition of sodium ascorbate may be beneficial.
Reactant Degradation: The azide or alkyne starting materials may be degrading under the reaction conditions.Verify the stability of your H2N-PEG2-N3 (TosOH) and alkyne-containing molecule under the chosen reaction conditions in separate control experiments.
Formation of Precipitate Insolubility of Reactants or Product: The PEG linker or the final conjugate may have limited solubility in the chosen solvent system.Consider adjusting the solvent system, for example, by adding a co-solvent like DMSO or t-BuOH.
Copper Acetylide Formation: Propiolic acid and some other alkynes can form insoluble precipitates with copper(I).Ensure proper mixing and consider the order of addition of reagents. Using a stabilizing ligand can help keep the copper species in solution.

Experimental Protocols & Data

Optimizing Copper Catalyst Concentration

The following table provides typical concentration ranges for key components in a CuAAC reaction for bioconjugation.

ComponentStock ConcentrationFinal ConcentrationKey Considerations
H2N-PEG2-N3 (TosOH) 10 mM in DMSO or water1-2 equivalents relative to alkyneEnsure full dissolution before adding to the reaction.
Alkyne-Substrate 1-10 mM20 µM - 1 mMThe concentration of the limiting reagent will dictate reaction time.
Copper(II) Sulfate (CuSO₄) 20 mM in water50 µM - 250 µMCan be pre-mixed with the ligand solution.
Ligand (e.g., THPTA) 50 mM in water250 µM - 1.25 mMA 5:1 ligand-to-copper molar ratio is common.
Sodium Ascorbate 100 mM in water (prepare fresh)2.5 mM - 5 mMShould be added last to initiate the reaction.
Standard Reaction Protocol
  • In a microcentrifuge tube, combine the alkyne-functionalized molecule and the H2N-PEG2-N3 (TosOH) in a suitable reaction buffer (e.g., phosphate buffer, pH 7).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. Allow this mixture to stand for a few minutes.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Progress can be monitored by LC-MS or other appropriate analytical techniques.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G start Start: Prepare Reactants (Alkyne-Substrate & H2N-PEG2-N3) premix Prepare Catalyst Premix (CuSO4 + THPTA) start->premix Parallel Step combine Combine Reactants and Catalyst Premix start->combine premix->combine initiate Initiate Reaction (Add Sodium Ascorbate) combine->initiate incubate Incubate (e.g., 1-4h at RT) initiate->incubate analyze Analyze Reaction (e.g., LC-MS) incubate->analyze end End: Successful Conjugation analyze->end

Caption: Standard experimental workflow for the CuAAC reaction.

G problem problem decision decision solution solution start Low or No Yield catalyst_check Is Catalyst System Optimized? start->catalyst_check oxygen_check Is Oxygen Excluded? catalyst_check->oxygen_check Yes concentration_check Is Copper Concentration Sufficient? oxygen_check->concentration_check Yes deoxygenate Deoxygenate Reaction Mixture (e.g., N2 sparging) oxygen_check->deoxygenate No sequestration_check Is Copper Sequestration Possible? concentration_check->sequestration_check Yes increase_cu Increase CuSO4 Concentration (e.g., to 100-200 µM) concentration_check->increase_cu No add_sacrificial_metal Add Sacrificial Metal (e.g., Zn(II)) sequestration_check->add_sacrificial_metal Yes add_reducing Use Fresh Sodium Ascorbate deoxygenate->add_reducing add_ligand Use/Increase THPTA Ligand (Maintain 5:1 ratio) increase_cu->add_ligand

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

Technical Support Center: Conjugating H2N-PEG2-N3 (TosOH) to Hydrophobic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when conjugating H2N-PEG2-N3 (TosOH) to hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: What is H2N-PEG2-N3 (TosOH) and what is its primary application?

A1: H2N-PEG2-N3 (TosOH) is a bifunctional linker molecule. It contains a primary amine (-NH2) at one end and an azide (-N3) at the other, connected by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] The tosylate (TosOH) is a counterion to the protonated amine, forming a salt which can improve the compound's handling and stability. Its primary application is in bioconjugation, specifically through "click chemistry."[1][2] The azide group allows for highly efficient and specific reaction with alkyne-functionalized molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Q2: I am experiencing very low yield in my CuAAC reaction. What are the common causes?

A2: Low yields in CuAAC reactions are common and can often be attributed to several factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use a reducing agent like sodium ascorbate to regenerate Cu(I).

  • Poor Reagent Solubility: Hydrophobic molecules often have limited solubility in the aqueous buffers typically used for click chemistry. This can lead to slow reaction rates and incomplete conversion.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate temperature, or non-optimal pH can significantly reduce reaction efficiency.

  • Ligand Issues: A copper-stabilizing ligand, such as THPTA or TBTA, is often necessary to prevent copper precipitation and enhance the reaction rate. The choice and concentration of the ligand are critical.

  • Side Reactions: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.

Q3: How can I improve the solubility of my hydrophobic molecule in the reaction mixture?

A3: Improving the solubility of your hydrophobic reactant is key to a successful conjugation. Here are some strategies:

  • Use of Co-solvents: Employing a mixture of an aqueous buffer with a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds. Commonly used co-solvents for CuAAC include DMSO, DMF, t-butanol, and acetonitrile.

  • Solvent Screening: It is advisable to perform a small-scale solubility test of your hydrophobic molecule in various solvent systems before setting up the conjugation reaction.

  • Initial Dissolution: Dissolve the hydrophobic molecule in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) before adding it to the reaction mixture containing the water-soluble H2N-PEG2-N3.

Q4: What are the best methods for purifying the final PEGylated hydrophobic conjugate?

A4: The choice of purification method depends on the properties of your final product and the unreacted starting materials. Common techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method for separating molecules based on their hydrophobicity and is well-suited for purifying PEGylated small molecules.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a molecule, SEC can be effective in separating the larger PEGylated product from smaller unreacted molecules.

  • Ion-Exchange Chromatography (IEX): If your hydrophobic molecule or the resulting conjugate has a net charge, IEX can be a very effective purification method.

Q5: Which analytical techniques are recommended for characterizing the final product?

A5: A combination of analytical techniques is recommended for thorough characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the successful conjugation by identifying the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the formation of the triazole ring and the integrity of the hydrophobic molecule and PEG linker.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV and/or charged aerosol detection (CAD) is used to assess the purity of the final product and to quantify the extent of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of H2N-PEG2-N3 to hydrophobic molecules.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Product Formation 1. Inactive Copper Catalyst: Cu(I) oxidized to Cu(II).2. Poor Solubility: Hydrophobic alkyne not accessible in the reaction medium.3. Incorrect Reagent Stoichiometry: Insufficient excess of one reactant.4. Degraded Reagents: H2N-PEG2-N3 or alkyne starting material has degraded.1. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Add a fresh solution of sodium ascorbate.2. Use a co-solvent system (e.g., DMSO/water, DMF/water). Pre-dissolve the hydrophobic molecule in a minimal amount of organic solvent.3. Typically, a slight excess (1.1-1.5 equivalents) of the PEG-azide is used. Optimize the ratio in small-scale trials.4. Check the purity of starting materials by LC-MS or NMR. Store reagents as recommended.
Formation of a Precipitate During Reaction 1. Copper Catalyst Precipitation: Insufficient or inappropriate ligand.2. Product Insolubility: The final PEGylated conjugate may be insoluble in the reaction solvent.3. Alkyne Homocoupling: Glaser coupling can produce insoluble polymers.1. Use a copper-stabilizing ligand like THPTA or TBTA at a suitable concentration (typically in slight excess to copper).2. Adjust the solvent system. If the product is less polar than the starting materials, increasing the organic solvent ratio may help.3. Ensure thorough deoxygenation of the reaction mixture and the presence of a reducing agent.
Multiple Products Observed by LC-MS 1. Incomplete Reaction: Presence of starting materials.2. Side Reactions: Besides Glaser coupling, other side reactions may occur depending on the functional groups on the hydrophobic molecule.3. Isomers: If the hydrophobic molecule has multiple alkyne groups, different PEGylated isomers can form.1. Increase reaction time or temperature (if the molecules are stable). Optimize catalyst and ligand concentrations.2. Protect sensitive functional groups on the hydrophobic molecule before the click reaction.3. This is expected if multiple reaction sites are available. Purification by RP-HPLC may be necessary to isolate the desired isomer.
Difficulty in Purifying the Final Product 1. Similar Properties of Product and Starting Material: The PEGylated product and unreacted hydrophobic molecule may have similar solubility or chromatographic behavior.2. Product Adsorption to Chromatography Column: The product may irreversibly bind to the stationary phase.1. Optimize the HPLC gradient to achieve better separation. Consider a different chromatography mode (e.g., from RP-HPLC to SEC).2. Use a different column material. Adjust the mobile phase pH or ionic strength.

Experimental Protocols

General Protocol for CuAAC Conjugation of a Hydrophobic Molecule

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition between an alkyne-functionalized hydrophobic molecule and H2N-PEG2-N3.

Materials:

  • Alkyne-functionalized hydrophobic molecule

  • H2N-PEG2-N3 (TosOH)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized water, degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of THPTA in deionized water (if using TBTA, dissolve in DMSO/t-BuOH).

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Dissolve the alkyne-functionalized hydrophobic molecule in a minimal amount of DMSO or DMF to a known concentration (e.g., 10-50 mM).

    • Dissolve H2N-PEG2-N3 (TosOH) in deionized water to a concentration slightly higher than the hydrophobic molecule (e.g., 1.2x the molar concentration).

  • Reaction Setup:

    • In a reaction vessel, add the solution of the alkyne-functionalized hydrophobic molecule.

    • Add the solution of H2N-PEG2-N3 (TosOH).

    • Add the THPTA/TBTA ligand solution (typically to achieve a final concentration that is in a 2:1 molar ratio to CuSO₄).

    • Add the CuSO₄ solution (final concentration is typically 1-5 mol% relative to the limiting reactant).

    • Purge the reaction mixture with an inert gas for 5-10 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mol% relative to the limiting reactant).

  • Reaction and Monitoring:

    • Seal the reaction vessel and stir at room temperature. Protect from light.

    • Monitor the reaction progress by taking small aliquots at different time points (e.g., 1, 4, and 12 hours) and analyzing by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench by exposing to air.

    • Dilute the reaction mixture with an appropriate solvent and purify using RP-HPLC or another suitable chromatographic technique.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization
  • LC-MS: Analyze the purified product to confirm its molecular weight. A typical mobile phase for RP-HPLC could be a gradient of water and acetonitrile with 0.1% formic acid.

  • NMR: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to acquire ¹H and ¹³C NMR spectra for structural confirmation.

Data Presentation

The efficiency of the CuAAC reaction can be highly dependent on the solvent system, especially when dealing with hydrophobic reactants. The following table summarizes the impact of different co-solvents on the reaction yield for a model hydrophobic alkyne.

Solvent System (v/v) Reaction Time (h) Conversion (%) Notes
100% Water24< 10Poor solubility of the hydrophobic alkyne leads to very low conversion.
50% t-Butanol / 50% Water1275Improved solubility and moderate reaction rate.
50% DMSO / 50% Water8> 95Excellent solubility and rapid reaction. DMSO is a good choice for many hydrophobic molecules.
50% DMF / 50% Water8> 95Similar to DMSO, provides good solubility and high yield.
50% Acetonitrile / 50% Water1285Good conversion, but acetonitrile can sometimes coordinate with copper and slightly reduce catalytic activity.

Data are representative and may vary depending on the specific hydrophobic molecule and reaction conditions.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Monitoring & Purification cluster_char 4. Characterization prep_hydro Dissolve Hydrophobic Alkyne in DMSO/DMF mix Combine Reactants & Catalyst Mix prep_hydro->mix prep_peg Dissolve H2N-PEG2-N3 in Water prep_peg->mix prep_cat Prepare Catalyst Mix (CuSO4 + Ligand) prep_cat->mix prep_red Prepare Fresh Sodium Ascorbate purge Purge with Inert Gas (N2/Ar) mix->purge initiate Initiate with Sodium Ascorbate purge->initiate react Stir at Room Temp (Protect from Light) initiate->react monitor Monitor by LC-MS react->monitor react->monitor purify Purify by RP-HPLC monitor->purify If Reaction Complete char_lcms LC-MS for Purity & Molecular Weight purify->char_lcms char_nmr NMR for Structural Confirmation purify->char_nmr

Caption: Experimental workflow for conjugating H2N-PEG2-N3 to a hydrophobic molecule.

Troubleshooting Logic

G cluster_solubility Solubility Issues cluster_catalyst Catalyst Problems start Low or No Product Yield solubility_check Is Hydrophobic Reactant Fully Dissolved? start->solubility_check add_cosolvent Use/Optimize Co-solvent (DMSO, DMF) solubility_check->add_cosolvent No catalyst_check Is Reaction Under Inert Gas? solubility_check->catalyst_check Yes add_cosolvent->catalyst_check inert_gas Degas and use N2/Ar catalyst_check->inert_gas No ascorbate_check Is Ascorbate Fresh? catalyst_check->ascorbate_check Yes inert_gas->ascorbate_check fresh_ascorbate Prepare Fresh Reducing Agent ascorbate_check->fresh_ascorbate No ligand_check Is a Ligand Being Used? ascorbate_check->ligand_check Yes fresh_ascorbate->ligand_check add_ligand Add THPTA/TBTA ligand_check->add_ligand No end_success Re-run Reaction ligand_check->end_success Yes add_ligand->end_success

Caption: Troubleshooting flowchart for low yield in CuAAC reactions.

References

Technical Support Center: Optimizing SPAAC Reactions with H2N-PEG2-N3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing H2N-PEG2-N3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your SPAAC experiments with H2N-PEG2-N3 in a question-and-answer format.

Q1: I am observing low or no yield in my SPAAC reaction. What are the potential causes and how can I improve the outcome?

Low conjugation yield can be attributed to several factors, from reaction kinetics to reagent stability. Here are the primary areas to investigate:

  • Inefficient Reaction Kinetics: The intrinsic rate of the SPAAC reaction can be influenced by the reaction environment.

    • Solution:

      • Optimize Buffer and pH: Studies have shown that the choice of buffer can significantly impact reaction rates. HEPES buffer at pH 7 has been observed to yield higher rate constants compared to PBS at the same pH.[1][2] Generally, a slightly alkaline pH between 7.2 and 8.5 can accelerate the reaction.

      • Increase Temperature: While SPAAC reactions can proceed at 4°C, incubating at room temperature (20-25°C) or 37°C can markedly increase the reaction rate.[3]

      • Extend Reaction Time: If you suspect slow kinetics, consider extending the incubation time to 12-24 hours or even longer. Monitor the reaction progress using an appropriate analytical technique like LC-MS or SDS-PAGE.

  • Steric Hindrance: The accessibility of the azide on your H2N-PEG2-N3 and the strained alkyne on your reaction partner is crucial. The PEG2 linker in H2N-PEG2-N3 is designed to reduce steric hindrance, but issues can still arise with complex biomolecules.

    • Solution:

      • The presence of a PEG linker, such as the one in H2N-PEG2-N3, has been shown to enhance reaction rates by increasing the distance between the reactive moiety and the biomolecule, thus improving accessibility.[1][4] If you are conjugating to a sterically hindered site, the PEG2 linker should be beneficial.

  • Degradation of Reactants: The stability of both the H2N-PEG2-N3 and the strained alkyne (e.g., DBCO, BCN) is critical for a successful reaction.

    • Solution:

      • Proper Storage: Store H2N-PEG2-N3 and your strained alkyne reagent according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.

      • Fresh Solutions: Prepare solutions of your reactants fresh before each experiment. Strained alkynes, in particular, can be susceptible to degradation.

Q2: I am seeing non-specific labeling or side products in my reaction. What is causing this and how can I prevent it?

The most common cause of non-specific labeling in SPAAC reactions is the reaction of the strained alkyne with nucleophiles other than the azide, particularly thiols.

  • Thiol-yne Side Reaction: Strained alkynes can react with free thiol groups, such as those on cysteine residues in proteins or in reducing agents like DTT, to form a stable vinyl sulfide adduct. This leads to azide-independent labeling.

    • Solution:

      • Thiol Alkylation: If your protein or sample contains free thiols, pre-treat it with a thiol-alkylating agent like iodoacetamide (IAM) before the SPAAC reaction. IAM is compatible with SPAAC and will block the free thiols, preventing the side reaction.

  • Reagent Purity: Impurities in either the H2N-PEG2-N3 or the strained alkyne can lead to unexpected side products.

    • Solution:

      • Ensure you are using high-purity reagents. If you suspect impurities, consider purifying the reagents before use.

Frequently Asked Questions (FAQs)

Q1: What is the benefit of the PEG linker in H2N-PEG2-N3 for my SPAAC reaction?

The polyethylene glycol (PEG) linker in H2N-PEG2-N3 offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the molecule it is conjugated to.

  • Reduced Steric Hindrance: The linker acts as a spacer, increasing the distance between the azide and the molecule it is attached to. This can improve the accessibility of the azide to the strained alkyne, potentially increasing the reaction rate.

  • Improved Pharmacokinetics: In drug development, PEGylation can increase the hydrodynamic volume of a molecule, which can lead to reduced renal clearance and a longer in vivo half-life.

Q2: Which strained alkyne should I use with H2N-PEG2-N3?

Commonly used strained alkynes for SPAAC include dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonynes (BCN), and cyclooctynes. DBCO derivatives are often preferred due to their high reactivity and stability. The choice of alkyne will depend on the specific requirements of your experiment, including desired reaction kinetics and the hydrophobicity of the system.

Q3: What are the optimal reaction conditions for a SPAAC reaction with H2N-PEG2-N3?

While optimal conditions should be determined empirically for each specific application, a good starting point is:

  • Buffer: HEPES buffer

  • pH: 7.2 - 7.5

  • Temperature: Room temperature (20-25°C)

  • Concentration: Use a slight molar excess (1.5-10 equivalents) of one of the components to drive the reaction to completion.

  • Solvent: For biomolecule conjugations, aqueous buffers are preferred. If solubility is an issue, a co-solvent such as DMSO or DMF can be used, but the final concentration should typically be kept below 10-20% to avoid denaturation of proteins.

Q4: How can I monitor the progress of my SPAAC reaction?

The progress of the reaction can be monitored by various analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To detect the formation of the product and the consumption of reactants.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugations, a shift in the molecular weight of the protein will be observed upon successful conjugation.

  • UV-Vis Spectroscopy: If you are using a DBCO-containing reagent, you can monitor the disappearance of the DBCO absorbance peak at around 309-310 nm as the reaction proceeds.

Data Presentation

The following tables summarize quantitative data on the factors influencing SPAAC reaction efficiency.

Table 1: Influence of Buffer and pH on SPAAC Second-Order Rate Constants

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.00.32–0.85
HEPES7.00.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Data sourced from studies on SPAAC kinetics. Higher pH values generally increase reaction rates, except in HEPES buffer.

Table 2: Impact of a PEG Linker on SPAAC Reaction Rates

DBCO-modified MoleculeBufferSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Rate Enhancement with PEG
DBCO-AntibodyPBS0.17 ± 0.01-
DBCO-PEG5-AntibodyPBS0.23 ± 0.00~35%
DBCO-AntibodyHEPES0.24 ± 0.01-
DBCO-PEG5-AntibodyHEPES0.37 ± 0.00~54%

This data demonstrates that the inclusion of a PEG linker can significantly enhance the rate of SPAAC reactions, likely by reducing steric hindrance.

Experimental Protocols

Protocol: General Procedure for Conjugating H2N-PEG2-N3 to a DBCO-Modified Protein

This protocol provides a general workflow. Concentrations and incubation times may require optimization for your specific protein and application.

1. Preparation of Reactants:

  • DBCO-Modified Protein:
  • Prepare your protein with a DBCO group according to established protocols (e.g., using a DBCO-NHS ester to label primary amines).
  • After labeling, remove excess, unreacted DBCO reagent using a desalting column or dialysis, exchanging the buffer to an amine-free buffer such as PBS or HEPES at pH 7.2-7.5.
  • Determine the concentration and degree of labeling (DOL) of your DBCO-modified protein.
  • H2N-PEG2-N3 Solution:
  • Prepare a stock solution of H2N-PEG2-N3 in an appropriate solvent (e.g., DMSO or the reaction buffer).

2. SPAAC Reaction:

  • In a microcentrifuge tube, combine the DBCO-modified protein with a 2-5 fold molar excess of the H2N-PEG2-N3 solution.
  • If a co-solvent was used for the H2N-PEG2-N3 stock, ensure the final concentration in the reaction mixture is low (e.g., <10%) to maintain protein stability.
  • Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

3. Purification:

  • Once the reaction is complete, purify the resulting conjugate to remove unreacted H2N-PEG2-N3. This can be achieved using size-exclusion chromatography (SEC), dialysis, or spin desalting columns, depending on the size of your protein.

4. Characterization:

  • Analyze the final conjugate to confirm successful ligation. This can be done using:
  • SDS-PAGE: To observe the increase in molecular weight.
  • LC-MS: To determine the precise mass of the conjugate.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. SPAAC Reaction cluster_analysis 3. Purification & Analysis Protein Protein DBCO_Protein DBCO_Protein Protein->DBCO_Protein DBCO Labeling DBCO-NHS_Ester DBCO-NHS_Ester DBCO-NHS_Ester->DBCO_Protein Purification1 Purification (e.g., Desalting) DBCO_Protein->Purification1 Reaction_Mix Reaction Mixture Purification1->Reaction_Mix H2N_PEG2_N3 H2N-PEG2-N3 H2N_PEG2_N3->Reaction_Mix Incubation Incubate (RT or 4°C) Reaction_Mix->Incubation Purification2 Purification (e.g., SEC) Incubation->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate Analysis Characterization (SDS-PAGE, LC-MS) Final_Conjugate->Analysis

Caption: Experimental workflow for protein conjugation using SPAAC.

competing_reactions cluster_desired Desired Pathway cluster_side Side Reaction Strained_Alkyne Strained Alkyne (e.g., DBCO) Azide H2N-PEG2-N3 Strained_Alkyne->Azide Thiol Free Thiol (e.g., Cysteine) Strained_Alkyne->Thiol SPAAC_Product Stable Triazole (Conjugate) Azide->SPAAC_Product SPAAC Reaction Side_Product Vinyl Sulfide (Non-specific Labeling) Thiol->Side_Product Thiol-yne Addition

Caption: Competing reaction pathways for a strained alkyne.

References

Validation & Comparative

A Comparative Guide to the Characterization of H2N-PEG2-N3 (TosOH) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, H2N-PEG2-N3 (TosOH), offers a versatile platform for bioconjugation, featuring a primary amine for attachment to a target molecule and a terminal azide for subsequent "click" chemistry reactions. This guide provides a comprehensive comparison of methods to characterize conjugates formed using this linker against other common alternatives, supported by experimental data and detailed protocols.

Introduction to H2N-PEG2-N3 (TosOH) and its Alternatives

H2N-PEG2-N3 (TosOH) is a short-chain polyethylene glycol (PEG) linker that provides a hydrophilic spacer, enhancing the solubility and potentially reducing the immunogenicity of the resulting conjugate. The amine group allows for straightforward conjugation to carboxylic acids or activated esters on proteins, peptides, or other molecules. The azide group enables highly specific and efficient ligation to alkyne- or cyclooctyne-containing moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

A variety of alternative bifunctional linkers are available, each with distinct reactive groups and properties. Understanding the characteristics of these linkers is crucial for selecting the most appropriate one for a specific application.

Table 1: Comparison of Common Heterobifunctional Linkers

Linker TypeReactive Group 1Reactive Group 2Key FeaturesCommon Applications
Amine-PEG-Azide (e.g., H2N-PEG2-N3) Amine (-NH2)Azide (-N3)Orthogonal reactivity, hydrophilic spacer.Antibody-drug conjugates (ADCs), targeted drug delivery, surface modification.
NHS ester-PEG-Maleimide N-hydroxysuccinimide esterMaleimideAmine-reactive and thiol-reactive ends.Protein-protein crosslinking, ADC development.
Carboxyl-PEG-Thiol Carboxylic Acid (-COOH)Thiol (-SH)Allows for amide and thiol-based conjugations.Surface functionalization, hydrogel formation.
Alkyne-PEG-Amine AlkyneAmine (-NH2)Enables click chemistry and amine-based reactions.Dual functionalization of biomolecules.
DBCO-PEG-NHS ester DibenzocyclooctyneNHS esterStrain-promoted click chemistry (copper-free).Live-cell imaging, sensitive biomolecule labeling.

Characterization Methods for H2N-PEG2-N3 (TosOH) Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of bioconjugates. A combination of analytical techniques is typically employed to confirm successful conjugation, determine purity, and assess stability.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common approach, allowing for the separation of the conjugate from unreacted starting materials and byproducts prior to mass analysis.[1]

    • Reverse-Phase HPLC (RP-HPLC)-MS: Separates molecules based on hydrophobicity. It is effective for assessing the purity of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) in ADCs.[2]

    • Size-Exclusion Chromatography (SEC)-MS: Separates molecules based on size and is useful for identifying and quantifying aggregates.

    • Hydrophobic Interaction Chromatography (HIC)-MS: A non-denaturing technique that separates based on hydrophobicity and is particularly useful for determining DAR in ADCs without dissociating the antibody subunits.

Table 2: Representative LC-MS Data for a Model Peptide-H2N-PEG2-N3 Conjugate

SampleExpected Mass (Da)Observed Mass (Da)Purity (by UV 280 nm)
Model Peptide5000.05000.2>98%
H2N-PEG2-N3 (TosOH)346.4--
Peptide-PEG2-N3 Conjugate5175.45175.8>95%
Unconjugated Peptide-5000.1<5%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the conjugate. While challenging for large proteins, it is highly valuable for smaller conjugates and for confirming the structure of the linker itself.

  • ¹H NMR: Can be used to confirm the presence of the PEG backbone and the successful modification of the amine and azide termini. For example, the methylene protons adjacent to the newly formed amide bond and the azide group will have characteristic chemical shifts.[3]

  • ¹³C NMR: Provides information on the carbon skeleton of the conjugate.

  • HSQC and HMBC (2D NMR): Can be used to establish correlations between protons and carbons, aiding in the complete structural elucidation of the conjugate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups. It is particularly useful for confirming the presence of the azide group and monitoring its reaction.

  • The azide group (–N₃) exhibits a characteristic sharp absorption band around 2100 cm⁻¹ . The disappearance or significant reduction of this peak after a click chemistry reaction provides strong evidence of successful conjugation.

Table 3: Key FTIR Absorption Bands for H2N-PEG2-N3 Conjugation

Functional GroupWavenumber (cm⁻¹)Interpretation
Amine (N-H stretch)3300-3500Present in the starting linker and biomolecule.
Alkane (C-H stretch)2850-2960Characteristic of the PEG backbone.
Azide (N≡N stretch) ~2100 Key indicator for the azide group.
Amide (C=O stretch)1630-1680Formation of an amide bond upon conjugation.

Experimental Protocols

Protocol 1: General Procedure for LC-MS Analysis of a Protein-H2N-PEG2-N3 Conjugate
  • Sample Preparation:

    • Dissolve the protein conjugate in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4) to a final concentration of 1 mg/mL.

    • For RP-HPLC, the sample may be denatured by adding formic acid to a final concentration of 0.1%.

  • LC Conditions (RP-HPLC):

    • Column: C4 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 280 nm and in-line ESI-MS.

  • MS Conditions (ESI-QTOF):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 500-4000 m/z.

    • Data Analysis: Deconvolute the resulting mass spectrum to obtain the intact mass of the conjugate.

Protocol 2: General Procedure for FTIR Analysis
  • Sample Preparation:

    • Lyophilize a small amount of the H2N-PEG2-N3 linker and the final conjugate to obtain dry powders.

    • Alternatively, cast a thin film of the sample from a volatile solvent onto a suitable IR-transparent window (e.g., KBr, NaCl).

  • FTIR Measurement:

    • Acquire the spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or solvent.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

  • Data Analysis:

    • Identify the characteristic azide peak at approximately 2100 cm⁻¹ in the spectrum of the linker.

    • Compare this to the spectrum of the final conjugate after the click reaction to confirm the disappearance or reduction of the azide peak.

Visualization of Workflows

experimental_workflow cluster_conjugation Conjugation cluster_characterization Characterization Biomolecule Biomolecule Conjugation_Reaction Amide Bond Formation Biomolecule->Conjugation_Reaction H2N-PEG2-N3 H2N-PEG2-N3 H2N-PEG2-N3->Conjugation_Reaction Conjugate_1 Biomolecule-PEG2-N3 Conjugation_Reaction->Conjugate_1 LC_MS LC-MS Conjugate_1->LC_MS Analysis NMR NMR Conjugate_1->NMR Analysis FTIR FTIR Conjugate_1->FTIR Analysis Purity Purity Assessment LC_MS->Purity Structure Structural Confirmation NMR->Structure Functional_Group Functional Group Analysis FTIR->Functional_Group

Caption: Experimental workflow for conjugation and characterization.

Comparison with Alternative Linkers

The choice of linker significantly impacts the properties of the final bioconjugate.

  • Stability: Amide bonds formed from the amine group of H2N-PEG2-N3 are generally very stable. The stability of the linkage at the other end depends on the click chemistry partner. In contrast, maleimide-thiol linkages can be less stable and may undergo retro-Michael addition, leading to deconjugation.[4]

  • Reaction Efficiency: Click chemistry (azide-alkyne cycloaddition) is known for its high efficiency and specificity, often proceeding with near-quantitative yields under mild conditions. Reactions involving NHS esters are also efficient but can be susceptible to hydrolysis.

  • Hydrophilicity: The PEG component of H2N-PEG2-N3 enhances the hydrophilicity of the conjugate, which can be advantageous for solubility and pharmacokinetic properties. The length of the PEG chain in alternative linkers can be varied to modulate this effect.

logical_comparison cluster_properties Key Properties cluster_linkers Linker Types Linker_Choice Linker Selection Stability Stability Linker_Choice->Stability Reactivity Reactivity Linker_Choice->Reactivity Hydrophilicity Hydrophilicity Linker_Choice->Hydrophilicity Amine_Azide Amine-PEG-Azide Stability->Amine_Azide High NHS_Maleimide NHS-PEG-Maleimide Stability->NHS_Maleimide Moderate Other_Linkers Other Alternatives Stability->Other_Linkers Reactivity->Amine_Azide Orthogonal Reactivity->NHS_Maleimide Sequential Reactivity->Other_Linkers Hydrophilicity->Amine_Azide Tunable (PEG length) Hydrophilicity->NHS_Maleimide Tunable (PEG length) Hydrophilicity->Other_Linkers

Caption: Factors influencing linker selection.

Conclusion

The characterization of H2N-PEG2-N3 (TosOH) conjugates requires a multi-faceted analytical approach. Mass spectrometry, NMR, and FTIR spectroscopy are essential tools for confirming the structure, purity, and functional integrity of the bioconjugate. When compared to alternatives, H2N-PEG2-N3 (TosOH) offers the advantages of high stability through amide bond formation and highly specific and efficient "click" chemistry for subsequent modifications. The choice of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired properties of the final conjugate, and the intended use. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions and effectively characterize their H2N-PEG2-N3 (TosOH) conjugates.

References

A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs with H2N-PEG2-N3 Linker

Author: BenchChem Technical Support Team. Date: November 2025

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their efficacy, safety, and pharmacokinetic profile.[1][2] For researchers developing ADCs utilizing the H2N-PEG2-N3 linker, which facilitates site-specific conjugation via "click chemistry," accurate DAR determination is paramount for ensuring product homogeneity and consistency. This guide provides a comparative overview of the most common analytical techniques for DAR determination, complete with experimental protocols and supporting data to assist in method selection.

The H2N-PEG2-N3 linker contains a terminal azide (N3) group, enabling covalent attachment to an antibody that has been engineered to contain a corresponding alkyne group. This specific and controlled conjugation method, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC), results in a more homogeneous ADC population compared to stochastic conjugation methods targeting native lysine or cysteine residues.[3][] This homogeneity simplifies DAR analysis, as the resulting ADC species are more defined.

Comparison of Key Methods for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the available instrumentation.[1] The primary methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), Mass Spectrometry (MS), and UV/Vis Spectroscopy.

MethodPrincipleAdvantagesLimitationsBest Suited For
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity. Each conjugated drug molecule increases the overall hydrophobicity of the antibody.- Analysis is performed under non-denaturing conditions, preserving the ADC's native structure.- Provides information on the distribution of different drug-loaded species.- Resolution can be challenging for complex mixtures.- Mobile phases are often incompatible with mass spectrometry.Routine analysis of DAR distribution for cysteine and site-specifically conjugated ADCs.
Reversed-Phase Liquid Chromatography (RPLC) Separates ADC fragments (light and heavy chains) based on hydrophobicity under denaturing conditions.- High resolution and compatibility with MS.- Provides DAR information at the subunit level.- Denaturing conditions can lead to loss of structural information.- Not ideal for intact ADC analysis due to potential for irreversible binding to the column.Detailed characterization of drug distribution on light and heavy chains, especially when coupled with MS.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the number of conjugated drugs.- Provides precise mass information and can identify different drug-loaded species.- Can be used for both intact and reduced ADCs.- Native MS allows for analysis of the intact ADC under non-denaturing conditions.- Can be sensitive to sample preparation.- Glycosylation heterogeneity can complicate spectra of intact ADCs.High-resolution characterization of DAR distribution and confirmation of conjugation sites.
UV/Vis Spectroscopy Calculates the average DAR based on the absorbance of the antibody and the drug at two different wavelengths.- Simple, rapid, and requires minimal sample preparation.- Non-destructive.- Provides only the average DAR, not the distribution of species.- Can be inaccurate if the absorbance spectra of the antibody and drug overlap significantly.Quick estimation of average DAR for in-process control and routine analysis.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the DAR of an ADC using HIC.

Materials:

  • ADC sample

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 6.95

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to each drug-loaded species (DAR 0, DAR 1, DAR 2, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Reversed-Phase Liquid Chromatography (RPLC)

This protocol describes the determination of DAR for a reduced ADC sample.

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • RP column (e.g., Agilent PLRP-S)

  • LC/MS system

Procedure:

  • To reduce the ADC, incubate ~100 µg of the sample with 10-20 mM DTT at 37°C for 30 minutes.

  • Quench the reaction by adding formic acid.

  • Equilibrate the RP column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

  • Inject the reduced ADC sample.

  • Elute the light and heavy chains with a gradient of increasing Mobile Phase B.

  • Monitor the elution profile with a UV detector (280 nm) and a mass spectrometer.

  • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains using their mass.

  • Calculate the weighted average DAR based on the peak areas from the UV chromatogram and the number of drugs on each chain. The formula is: Average DAR = 2 × (ΣLC Weighted peak area + ΣHC Weighted peak area) / 100

Mass Spectrometry (MS) - Native SEC-MS

This protocol outlines the determination of DAR for an intact ADC under native conditions.

Materials:

  • ADC sample

  • Mobile Phase: 50 mM Ammonium Acetate

  • Size Exclusion Chromatography (SEC) column

  • LC-MS system capable of native MS (e.g., Q-TOF)

Procedure:

  • Equilibrate the SEC column with the ammonium acetate mobile phase.

  • Inject the ADC sample.

  • Perform an isocratic elution to separate the ADC from any aggregates or fragments.

  • Introduce the eluent into the mass spectrometer.

  • Acquire the mass spectrum under native conditions (i.e., preserving the non-covalent interactions).

  • Deconvolute the resulting spectrum to obtain the zero-charge masses of the different ADC species.

  • The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody.

  • Calculate the weighted average DAR from the relative abundance of each species.

Visualizations

Experimental Workflow for DAR Determination

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Output ADC Sample ADC Sample Reduced ADC Reduced ADC ADC Sample->Reduced ADC Reduction (DTT) HIC HIC (Native) ADC Sample->HIC NativeMS Native SEC-MS (Native) ADC Sample->NativeMS UVVis UV/Vis Spec. (Native) ADC Sample->UVVis RPLC RPLC-MS (Denaturing) Reduced ADC->RPLC DAR_Dist DAR Distribution HIC->DAR_Dist Subunit_DAR Subunit DAR RPLC->Subunit_DAR NativeMS->DAR_Dist Avg_DAR Average DAR UVVis->Avg_DAR DAR_Dist->Avg_DAR Subunit_DAR->Avg_DAR

Caption: Workflow for ADC DAR determination.

Logical Relationship of DAR Analysis Techniques

G cluster_0 Screening & Routine Analysis cluster_1 Detailed Characterization UVVis UV/Vis Spectroscopy HIC HIC UVVis->HIC Provides Average DAR, HIC gives distribution RPLC_MS RPLC-MS HIC->RPLC_MS Confirmation of subunit distribution Native_MS Native MS HIC->Native_MS Orthogonal method for intact ADC distribution RPLC_MS->Native_MS Complementary info: subunit vs. intact

Caption: Hierarchy of DAR analysis methods.

References

A Comparative Guide to H2N-PEG2-N3 (TosOH) and Longer PEG Chain Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker profoundly influences the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. Polyethylene glycol (PEG) linkers have become a cornerstone in ADC development due to their ability to modulate these properties. This guide provides an objective comparison of a short-chain linker, H2N-PEG2-N3 (TosOH), with its longer PEG chain counterparts, supported by experimental data and detailed methodologies.

Introduction to PEG Linkers in ADCs

PEGylation, the process of attaching PEG chains, is a well-established strategy in drug development to improve the pharmacological properties of therapeutic agents.[1][2] In the context of ADCs, PEG linkers offer several key advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[1][2]

  • Enhanced Pharmacokinetics: The hydrodynamic radius of an ADC can be increased by PEGylation, which leads to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.

The length of the PEG chain is a critical parameter that can be fine-tuned to balance these effects for optimal therapeutic outcomes. This guide focuses on comparing the performance of ADCs constructed with the short H2N-PEG2-N3 (TosOH) linker versus those with longer PEG chains.

H2N-PEG2-N3 (TosOH) is a short, discrete PEG linker featuring a terminal amine (in its tosylate salt form) and an azide group. This heterobifunctional structure allows for versatile conjugation strategies, particularly "click chemistry," a highly efficient and specific bioorthogonal reaction. The azide group can react with an alkyne-modified payload or antibody, while the amine group can be used for other conjugation chemistries.

Data Presentation: Quantitative Comparison of ADC Performance

The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics of ADCs with different PEG linker lengths. It is important to note that the data is compiled from studies using different antibodies, payloads, and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. This data illustrates a clear trend where increasing the PEG linker length from zero to eight units significantly decreases the clearance rate of the ADC, thereby increasing its circulation time. A plateau is reached around PEG8, with longer chains (PEG12, PEG24) showing minimal further impact on clearance.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

Targeting MoietyPayloadLinker LengthFold Reduction in Cytotoxicity (Compared to No PEG)
AffibodyMMAE4 kDa4.5
AffibodyMMAE10 kDa22

Data from a study on miniaturized affibody-drug conjugates. This table highlights a potential trade-off with longer PEG linkers. While they can improve pharmacokinetics, they may also lead to a decrease in in vitro potency. This effect is thought to be due to steric hindrance, where the longer PEG chain may interfere with the interaction of the ADC with the target cell or the subsequent intracellular processing and payload release.

Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers

LinkerTumor Growth Inhibition
Non-PEGylated11%
PEG235-45%
PEG435-45%
PEG875-85%
PEG1275-85%
PEG2475-85%

Data from a study in a xenograft mouse model. This data demonstrates that the improved pharmacokinetic properties conferred by longer PEG linkers can translate to enhanced in vivo efficacy. The increased plasma exposure and tumor accumulation of ADCs with PEG8 or longer linkers resulted in significantly greater tumor growth inhibition compared to non-PEGylated or shorter-chain PEGylated ADCs.

Mandatory Visualization

ADC_General_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PEG_Linker PEG Linker Detail Antibody Antibody Linker Linker Antibody->Linker Conjugation Site Payload Payload Linker->Payload Functional_Group_1 Functional Group 1 (e.g., Amine for H2N-PEG2-N3) PEG_Chain -(CH2CH2O)n- Functional_Group_1->PEG_Chain Functional_Group_2 Functional Group 2 (e.g., Azide for H2N-PEG2-N3) PEG_Chain->Functional_Group_2

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

ADC_MOA ADC_in_circulation ADC in Circulation Tumor_Cell Tumor Cell ADC_in_circulation->Tumor_Cell Targeting Antigen_Binding 1. Antigen Binding Tumor_Cell->Antigen_Binding Internalization 2. Internalization (Endocytosis) Antigen_Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Linker Cleavage & Payload Release Lysosome->Payload_Release Payload_Action 5. Payload Binds to Intracellular Target (e.g., Tubulin) Payload_Release->Payload_Action Apoptosis 6. Apoptosis Payload_Action->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental_Workflow Start Start: Design ADCs ADC_Synthesis ADC Synthesis & Purification Start->ADC_Synthesis Characterization Characterization (DAR, Purity) ADC_Synthesis->Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, etc.) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK, Efficacy) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Optimal Linker Selection Data_Analysis->Conclusion

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

Protocol 1: ADC Synthesis and Characterization using H2N-PEG-N3 Linker (Two-Step Click Chemistry)

This protocol outlines the conjugation of an alkyne-modified payload to an antibody via an H2N-PEG-N3 linker, followed by conjugation to the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • H2N-PEGn-N3 linker (e.g., H2N-PEG2-N3 (TosOH)).

  • Alkyne-functionalized payload.

  • DBCO-PEG-NHS Ester.

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) column.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Procedure:

  • Antibody Modification with Azide Linker: a. Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in anhydrous DMSO. b. Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5). c. Add a 5-10 fold molar excess of the DBCO-PEG-NHS Ester to the antibody solution. d. Incubate for 1-2 hours at room temperature with gentle mixing. e. Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

  • Payload-Linker Conjugation (Click Chemistry): a. Dissolve the alkyne-functionalized payload and a molar excess of H2N-PEGn-N3 in anhydrous DMF. b. Add a copper(I) catalyst (for CuAAC) or proceed directly if using a strain-promoted alkyne (for SPAAC). c. Stir the reaction at room temperature for 12-24 hours. d. Purify the azide-PEG-payload conjugate by reverse-phase HPLC.

  • Final ADC Conjugation (Click Chemistry): a. Add the purified azide-PEG-payload to the DBCO-modified antibody at a 5-10 fold molar excess. b. Incubate for 4-12 hours at room temperature or 4°C. c. Purify the resulting ADC from unreacted components using SEC.

  • Characterization: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). b. Assess the purity and aggregation of the ADC by SEC. c. Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the ability of the ADC to kill cancer cells.

Materials:

  • Target cancer cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • ADCs with different PEG linkers.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: a. Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADCs in cell culture media. b. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Carefully remove the medium and add the solubilization solution to dissolve the crystals.

  • Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value for each ADC.

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

This protocol evaluates the anti-tumor activity of the ADCs in a mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice).

  • Human cancer cell line for tumor implantation.

  • ADCs with different PEG linkers.

  • Vehicle control (e.g., saline).

  • Digital calipers.

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: a. Randomize the mice into treatment groups (e.g., vehicle control, ADC with short PEG, ADC with long PEG). b. Administer the ADCs and vehicle control according to a predetermined dosing schedule (e.g., intravenously, once weekly for 3 weeks).

  • Monitoring: a. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Data Analysis: a. The study is concluded when tumors in the control group reach a predefined size. b. Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. Shorter PEG linkers, such as H2N-PEG2-N3, may be advantageous in certain contexts, potentially offering higher in vitro potency. However, the available data strongly suggests that longer PEG linkers generally enhance the pharmacokinetic profile of ADCs, leading to prolonged circulation and increased tumor accumulation. This often translates to superior in vivo efficacy, particularly for ADCs with hydrophobic payloads.

The optimal PEG linker length is likely context-dependent, influenced by the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Head-to-Head Comparison: H2N-PEG2-N3 (TosOH) vs. NHS-ester PEG Linkers for Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins and other biomolecules with polyethylene glycol (PEG) linkers is a cornerstone of modern bioconjugation. The choice of linker and conjugation chemistry is critical, dictating the efficiency, specificity, and ultimate functionality of the resulting conjugate. This guide provides an objective comparison between two common strategies for introducing a PEG linker: the use of N-hydroxysuccinimide (NHS)-ester PEG linkers for targeting primary amines, and the use of amine-functionalized PEG linkers like H2N-PEG2-N3 (TosOH) for targeting carboxyl groups.

While the prompt specifies "amine labeling," it's crucial to understand that these two linkers achieve this goal via fundamentally different approaches. NHS-ester PEGs directly label primary amines on a target molecule. In contrast, H2N-PEG2-N3 (TosOH) possesses a primary amine, which is used to react with and thereby label carboxyl groups on a target molecule, typically through a carbodiimide-mediated reaction. Therefore, this comparison is one of conjugation strategy: targeting endogenous amines versus targeting endogenous carboxyl groups.

Executive Summary

The primary advantage of the H2N-PEG2-N3 (TosOH) linker lies in its ability to target a different set of amino acid residues (aspartic and glutamic acids) than the more common amine-reactive chemistries. This opens up alternative labeling strategies, particularly when lysine modification is undesirable or needs to be avoided to preserve protein function. The azide handle also provides a bioorthogonal reactive group for subsequent, highly specific "click" chemistry reactions.[1][2]

NHS-ester PEG linkers are widely used for their straightforward reaction with primary amines at physiological to slightly basic pH.[3][4] However, their major drawback is the hydrolytic instability of the NHS ester in aqueous solutions, which can lead to lower reaction efficiencies and requires careful control of reaction conditions.[5]

Comparative Data Summary

The following table summarizes the key quantitative and qualitative differences between the two labeling strategies.

FeatureNHS-ester PEG Linker StrategyH2N-PEG2-N3 (TosOH) Strategy (with EDC/NHS)
Target Functional Group Primary Amines (-NH₂) on lysines and N-terminusCarboxyl Groups (-COOH) on aspartic/glutamic acids and C-terminus
Bond Formed Stable Amide BondStable Amide Bond
Crosslinker Type Amine-reactiveCarboxyl-reactive (zero-length coupling)
Reaction pH (Optimal) pH 7.2 - 8.5Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5
Reaction Steps 1 step (direct reaction)2 steps (activation of carboxyl, then coupling of amine)
Key Advantage Simple, one-step reaction targeting abundant lysine residues.Targets alternative sites, offers orthogonality via the azide group.
Key Disadvantage NHS-ester is prone to hydrolysis, especially at higher pH.Two-step reaction is more complex; EDC can cause unwanted cross-linking if NHS is not used.
Stability of Intermediate Low (NHS-ester half-life can be minutes at pH 8.6)Moderate (NHS-activated carboxyl is more stable than the O-acylisourea intermediate)

Reaction Mechanisms and Workflow

The choice between these two linkers represents a choice between two distinct bioconjugation workflows, each with its own chemical logic.

NHS-ester PEG Linker Pathway

This is a direct acylation reaction where the primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

NHS_Pathway cluster_hydrolysis Competing Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein_NH2->Intermediate pH 7.2-8.5 NHS_PEG NHS-ester-PEG-N₃ NHS_PEG->Intermediate Conjugate Protein-NH-CO-PEG-N₃ (Stable Amide Bond) Intermediate->Conjugate NHS_byproduct NHS byproduct Intermediate->NHS_byproduct NHS_PEG_hydrolysis NHS-ester-PEG-N₃ Hydrolyzed_PEG HOOC-PEG-N₃ (Inactive) NHS_PEG_hydrolysis->Hydrolyzed_PEG Hydrolysis H2O H₂O

NHS-ester PEG linker reaction pathway for amine labeling.
H2N-PEG2-N3 (TosOH) Pathway via EDC/NHS Chemistry

This is a two-step process. First, a carbodiimide (EDC) activates the carboxyl groups on a protein to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by N-hydroxysuccinimide (NHS), forming a more stable NHS ester on the protein. This activated protein then readily reacts with the primary amine of the H2N-PEG2-N3 linker to form a stable amide bond.

EDC_NHS_Pathway cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling Protein_COOH Protein-COOH (Carboxyl Group) O_acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_acylisourea pH 4.5-6.0 EDC EDC EDC->O_acylisourea Protein_NHS Protein-CO-NHS (Amine-reactive ester) O_acylisourea->Protein_NHS NHS NHS NHS->Protein_NHS Activated_Protein Protein-CO-NHS Reaction Reaction Activated_Protein->Reaction pH 7.2-8.5 H2N_PEG H₂N-PEG₂-N₃ H2N_PEG->Reaction Final_Conjugate Protein-CO-NH-PEG₂-N₃ (Stable Amide Bond) Reaction->Final_Conjugate

H2N-PEG2-N3 (TosOH) reaction pathway via EDC/NHS chemistry.

Experimental Protocols

Below are representative protocols for labeling a generic IgG antibody using both strategies.

Protocol 1: Labeling IgG with NHS-ester-PEG-Azide

This protocol is adapted for labeling primary amines on an antibody with a commercially available NHS-ester functionalized PEG azide.

Materials:

  • IgG antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester-PEG-Azide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Preparation of Antibody: Prepare the IgG solution at a concentration of 2-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines like Tris or glycine.

  • Reagent Preparation: Immediately before use, equilibrate the vial of NHS-ester-PEG-Azide to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved NHS-ester-PEG-Azide to the IgG solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG linker and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

Protocol 2: Labeling IgG with H2N-PEG2-N3 (TosOH)

This protocol describes the labeling of carboxyl groups on an antibody using H2N-PEG2-N3 with EDC and Sulfo-NHS.

Materials:

  • IgG antibody

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • H2N-PEG2-N3 (TosOH)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1M Hydroxylamine, pH 8.5)

  • Desalting column for purification

Procedure:

  • Buffer Exchange: Exchange the buffer of the IgG solution into Activation Buffer (0.1 M MES, pH 5.5). Adjust protein concentration to 2-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the IgG solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents: Immediately desalt the activated antibody using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4) to remove excess EDC and Sulfo-NHS.

  • Conjugation Reaction:

    • Immediately add a 100-fold molar excess of H2N-PEG2-N3 (TosOH) to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.

  • Purification: Purify the final IgG-PEG-Azide conjugate from excess reagents using a desalting column equilibrated with your desired storage buffer.

  • Characterization: Characterize the conjugate to determine the degree of labeling.

Conclusion

The choice between an NHS-ester PEG linker and an H2N-PEG2-N3 (TosOH) linker is a strategic decision based on the specific goals of the conjugation.

  • Choose the NHS-ester PEG strategy when you need a simple, one-step method to label a protein that has available lysine residues, and when modification of these amines is not expected to compromise the protein's activity. It is a well-established and straightforward approach.

  • Choose the H2N-PEG2-N3 (TosOH) strategy with EDC/NHS when you need to avoid modifying lysine residues, when you want to target the less numerous aspartic and glutamic acid residues for potentially more homogenous labeling, or when you require the azide functional group for subsequent, highly specific bioorthogonal ligation via click chemistry. This method offers greater control and versatility, albeit with a more complex protocol.

References

A Comparative Guide to the In Vivo Stability of Biomolecules Conjugated with H2N-PEG2-N3 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, enhancing the in vivo stability and circulation half-life of therapeutic biomolecules is a critical objective. PEGylation, the process of conjugating polyethylene glycol (PEG) chains to a molecule, has become a gold-standard technique to achieve this.[1][2] The H2N-PEG2-N3 linker is a specific reagent that facilitates PEGylation via highly stable and bioorthogonal "click chemistry." This guide provides an objective comparison of this method with other prominent alternatives, supported by experimental data and detailed protocols.

The primary advantages of PEGylation include an increased hydrodynamic size, which reduces renal clearance, and a "shielding" effect that protects the biomolecule from proteolytic degradation and reduces immunogenicity.[2][3] This leads to a significantly extended plasma half-life, allowing for less frequent dosing and improved therapeutic efficacy.[4] The H2N-PEG2-N3 linker utilizes an azide (N3) group for conjugation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a highly stable triazole ring that is resistant to cleavage in vivo.

However, the growing recognition of pre-existing anti-PEG antibodies in some patients, which can lead to accelerated blood clearance and hypersensitivity reactions, has spurred the development of alternative polymer systems.

Quantitative Comparison of Half-Life Extension Strategies

The following table summarizes the performance of H2N-PEG2-N3 mediated PEGylation against other common strategies for extending the in vivo half-life of biomolecules.

Conjugation StrategyCore TechnologyMechanism of Half-Life ExtensionExample: In Vivo Half-Life ExtensionKey AdvantagesPotential Limitations
H2N-PEG2-N3 Conjugation PEGylation via Azide-Alkyne Click ChemistryIncreased hydrodynamic volume reduces renal clearance; Steric shielding prevents enzymatic degradation.Recombinant Human TIMP-1 half-life increased from 1.1 h to 28 h in mice (a 25-fold increase).Highly stable and inert triazole linkage; Well-established methodology; Significant half-life extension.Potential for anti-PEG immunogenicity; Non-biodegradability of the PEG backbone.
XTENylation Recombinant Polypeptide (XTEN) FusionFusion with a long, hydrophilic, unstructured polypeptide increases hydrodynamic size.A 144-residue XTEN tag extended the half-life of glucagon in rats from ~5 min to 7.2 hours.Made from naturally occurring amino acids, leading to low immunogenicity and high biodegradability.May require larger fusion constructs to achieve the same effect as PEG, potentially impacting protein function.
PASylation Recombinant Polypeptide (PAS) FusionFusion with a polypeptide of Pro, Ala, and Ser residues creates a large, random coil structure similar to PEG.Fusion of a 200-residue PAS sequence to human growth hormone increased its half-life in rats by ~70-fold.Biodegradable; Low immunogenicity reported.Genetic fusion process can be more complex than chemical conjugation.
Polysarcosine (pSar) Conjugation PolysarcosinylationConjugation with chains of poly(sarcosine), a polypeptoid.Provides "stealth" properties similar to PEG, enhancing solubility and circulation time.Biocompatible and demonstrates reduced immunogenicity compared to PEG.Newer technology with less long-term clinical data compared to PEGylation.
HESylation Hydroxyethyl Starch (HES) ConjugationCovalent attachment of HES, a derivative of starch.Increases hydrodynamic volume and provides steric shielding.Biodegradable; Low immunogenicity due to structural analogy to glycogen.Less established in bioconjugation compared to PEGylation.

Experimental Protocols

Accurate assessment of in vivo stability is fundamental to comparing different conjugation strategies. Below are detailed protocols for key experiments.

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol outlines the methodology to determine and compare the circulation half-life of a bioconjugate.

1. Animal Model and Acclimation:

  • Select a suitable rodent model (e.g., Sprague Dawley rats or C57BL/6 mice, 8-10 weeks old).

  • Acclimate animals for at least one week under standard laboratory conditions.

2. Conjugate Formulation and Administration:

  • Formulate the bioconjugate (e.g., PEGylated protein) and the unconjugated control in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).

  • Administer a single, equivalent dose of the conjugate and control to respective animal cohorts via intravenous (IV) injection (e.g., through the tail vein).

3. Blood Sample Collection:

  • Collect blood samples (~50-100 µL) at predetermined time points post-injection (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h).

  • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

4. Sample Processing and Analysis:

  • To prevent ex vivo degradation, immediately quench the plasma samples by adding a protein precipitation solvent like cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant, which contains the conjugate, using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) or an ELISA specific to the biomolecule.

5. Pharmacokinetic Analysis:

  • Plot the measured plasma concentration of the conjugate versus time.

  • Calculate key pharmacokinetic parameters, including distribution half-life (t½α) and elimination half-life (t½β), using a suitable model (e.g., a two-phase exponential decay model).

Protocol 2: In Vitro Plasma/Blood Stability Assay

This assay provides a preliminary assessment of stability before proceeding to in vivo studies.

1. Incubation:

  • Incubate the bioconjugate at a known concentration (e.g., 10 µM) in fresh plasma or whole blood from the target species (e.g., mouse, rat, human).

  • Perform the incubation at 37°C with gentle agitation.

2. Time-Point Sampling:

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

3. Quenching and Analysis:

  • Immediately stop potential degradation by adding a protein precipitation agent (e.g., cold acetonitrile).

  • Centrifuge the samples to remove precipitated proteins.

  • Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact conjugate remaining over time. Recent studies suggest that whole blood assays can offer a better correlation with in vivo stability compared to plasma alone.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes.

cluster_conjugation Conjugation via Azide-Alkyne Cycloaddition Biomolecule 1. Target Biomolecule (e.g., Protein with Lysine) AlkyneMod 2. Introduce Alkyne Handle (e.g., via NHS-Alkyne) Biomolecule->AlkyneMod Click 4. CuAAC 'Click' Reaction (Cu(I) catalyst) AlkyneMod->Click PEG_N3 3. H2N-PEG2-N3 Reagent PEG_N3->Click Conjugate 5. Stable PEG-Biomolecule Conjugate Click->Conjugate

Caption: Workflow for bioconjugation using H2N-PEG2-N3 via click chemistry.

cluster_pk_workflow In Vivo Pharmacokinetic Assessment Workflow Admin 1. IV Administration of Conjugate Sample 2. Serial Blood Sampling (Time Points) Admin->Sample Separate 3. Plasma Separation (Centrifugation) Sample->Separate Analyze 4. LC-MS/MS Analysis (Quantification) Separate->Analyze Model 5. PK Modeling (Calculate Half-Life) Analyze->Model

Caption: Experimental workflow for determining the in vivo half-life of a bioconjugate.

cluster_mechanism Mechanism of PEG-Mediated Stability cluster_native Unconjugated Biomolecule cluster_pegged PEGylated Biomolecule Protease Proteolytic Enzyme Native Biomolecule Protease->Native Degradation Pegged PEG-Biomolecule Protease->Pegged Blocked (Steric Shield) Kidney Renal Filtration Native->Kidney Rapid Clearance Pegged->Kidney Reduced Clearance (Increased Size)

Caption: How PEGylation enhances in vivo stability by preventing degradation and clearance.

References

The Impact of PEG2 Linkers on Conjugated Protein Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in protein conjugation is a critical decision that significantly influences the therapeutic efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone, with short-chain variants like the PEG2 linker offering a unique balance of properties. This guide provides an objective comparison of the impact of the PEG2 linker on the biological activity of conjugated proteins, supported by experimental data and detailed methodologies.

The inclusion of a PEG linker, a hydrophilic and flexible spacer, can profoundly alter a protein conjugate's behavior. Generally, PEGylation is known to enhance the solubility and stability of conjugated proteins, prolong their circulation half-life, and reduce their immunogenicity.[1][2][] The length of the PEG chain is a key determinant of these effects. While longer PEG chains can offer a more pronounced "stealth" effect, they may also lead to reduced binding affinity and in vitro potency.[1][4] Short-chain linkers like PEG2 provide a subtle modification that can improve hydrophilicity without significantly altering the molecule's size or potentially hindering its interaction with its target.

Comparative Analysis of PEG Linker Length on Biological Activity

The length of the PEG linker is a critical parameter that must be optimized for each specific bioconjugate. A shorter linker like PEG2 may be advantageous when trying to maintain high potency, while a longer linker may be preferable for improving the pharmacokinetic profile.

In Vitro Cytotoxicity

The in vitro potency of a conjugated protein, particularly in the context of antibody-drug conjugates (ADCs), is a key performance metric. The choice of linker can influence how effectively the conjugate kills target cells.

LinkerConjugateTarget Cell LineIC50 (nM)Fold Change vs. No PEGReference
No PEGAffibody-MMAENCI-N87~5-
4 kDa PEGAffibody-MMAENCI-N8731.9~6.5-fold decrease in potency
10 kDa PEGAffibody-MMAENCI-N87111.3~22.5-fold decrease in potency

This table illustrates that for affibody-drug conjugates, the inclusion of a long PEG chain can lead to a significant reduction in in vitro cytotoxicity. While direct IC50 data for a PEG2 linker on this specific conjugate is not provided in the source, the trend suggests that shorter PEG linkers would have a less pronounced negative impact on potency.

Pharmacokinetics

A major advantage of PEGylation is the improvement of a bioconjugate's pharmacokinetic profile, leading to a longer half-life and increased exposure.

LinkerConjugate TypeClearance (mL/day/kg) in RatsHalf-lifeReference
No PEGDAR 8 ADC~15Shortest
PEG2 DAR 8 ADC~10Increased
PEG4DAR 8 ADC~7Further Increased
PEG8DAR 8 ADC~5Longest (plateau)
PEG12DAR 8 ADC~5Longest (plateau)
PEG24DAR 8 ADC~5Longest (plateau)
No PEGAffibody-MMAE-19.6 min
4 kDa PEGAffibody-MMAE-Significantly Improved
10 kDa PEGAffibody-MMAE-Significantly Improved

This data clearly demonstrates that even a short PEG2 linker can significantly decrease the clearance rate of an ADC compared to a non-PEGylated version. The effect increases with PEG length, plateauing around PEG8.

In Vivo Efficacy

The ultimate measure of a therapeutic's effectiveness is its performance in vivo. The improved pharmacokinetics conferred by PEG linkers often translates to enhanced anti-tumor activity.

LinkerConjugateDosingTumor Growth InhibitionReference
No PEGAffibody-MMAE1.5 mg/kgModerate
4 kDa PEGAffibody-MMAE1.5 mg/kgImproved
10 kDa PEGAffibody-MMAE1.5 mg/kgMost Ideal

In this study, despite having lower in vitro cytotoxicity, the conjugates with longer PEG chains showed superior tumor growth inhibition in a xenograft model. This highlights the critical role of an extended half-life in overall in vivo efficacy.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of protein conjugates. Below are representative protocols for key experiments.

Protocol 1: Antibody Conjugation via NHS-PEG2-Maleimide Linker

This protocol describes the conjugation of a drug to an antibody through its cysteine residues using a heterobifunctional PEG2 linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • NHS-PEG2-Maleimide linker

  • Thiol-reactive payload

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Degassed PBS, pH 7.2-7.4

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 2-10 mg/mL in degassed PBS.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen or argon) to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with degassed PBS.

  • Drug-Linker Preparation:

    • Dissolve the NHS-PEG2-Maleimide linker and the thiol-reactive payload in anhydrous DMSO to prepare stock solutions.

  • Conjugation:

    • Immediately add a 10- to 20-fold molar excess of the Maleimide-PEG2-drug solution to the reduced antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the antibody-drug conjugate (ADC) using a desalting column or size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average number of drugs conjugated to an antibody.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

    • Calculate the weighted average DAR based on the peak areas and the corresponding number of drugs per antibody.

Protocol 3: Measurement of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a protein conjugate to its target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (NHS, EDC)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Protein conjugate (analyte)

  • Target antigen (ligand)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.

    • Inject the target antigen solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the protein conjugate over the ligand-immobilized surface and a reference flow cell.

    • Monitor the binding response (in Resonance Units, RU) in real-time to obtain association and dissociation curves.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Pathway cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

Experimental Workflow: ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis Ab_Prep Antibody Reduction Conjugation Conjugation Ab_Prep->Conjugation Linker_Prep Drug-Linker Preparation Linker_Prep->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Binding_Assay Binding Affinity (SPR/ELISA) Purification->Binding_Assay InVitro_Assay In Vitro Cytotoxicity (IC50) Purification->InVitro_Assay InVivo_Study In Vivo Efficacy & PK Studies Purification->InVivo_Study

Caption: General experimental workflow for ADC synthesis and characterization.

References

A Head-to-Head Comparison: H2N-PEG2-N3 (TosOH) Versus Other Bifunctional Linkers for Site-Specific Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable linkage of biological molecules is paramount. Bifunctional linkers are the molecular bridges that enable the creation of complex bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. This guide provides an objective comparison of H2N-PEG2-N3 (TosOH), a hydrophilic amino-PEG-azide linker, with other common classes of bifunctional linkers used for site-specific conjugation. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to inform your selection process.

H2N-PEG2-N3 (TosOH) is a heterobifunctional linker featuring a primary amine (-NH2) and an azide (-N3) group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The amine group allows for initial conjugation to a biomolecule, typically through amide bond formation with carboxylic acids or via reaction with other electrophilic groups. The azide group serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality allows for a two-step, controlled conjugation process.

Comparative Analysis of Bifunctional Linkers

The choice of a bifunctional linker is critical and can significantly impact the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.[1][2][] Below is a comparative overview of H2N-PEG2-N3 (TosOH) and its alternatives.

FeatureH2N-PEG2-N3 (TosOH) (Click Chemistry)NHS Ester-Maleimide LinkersHydrazone LinkersThiol-Maleimide Linkers
Primary Reactive Groups Amine, AzideN-Hydroxysuccinimide (NHS) ester, MaleimideHydrazide, Carbonyl (aldehyde/ketone)Thiol, Maleimide
Target Functional Groups Carboxylic acids (amine end); Alkynes (azide end)Primary amines (e.g., lysine residues)Aldehydes/ketones (often generated by oxidizing glycans)Thiols (e.g., cysteine residues)
Reaction Chemistry Amide bond formation followed by Azide-Alkyne Cycloaddition (CuAAC or SPAAC)Amide bond formation, Michael additionHydrazone formationMichael addition
Site-Specificity High potential for site-specificity, especially when combined with engineered alkynes.[]Can be non-specific (lysine conjugation) or site-specific (with engineered cysteines).[5]Site-specific to glycosylation sites.Site-specific to cysteine residues (native or engineered).
Bond Stability Triazole ring formed is highly stable and irreversible.Amide bond is stable; thioether bond from maleimide reaction can undergo retro-Michael reaction leading to payload loss.pH-sensitive; stable at physiological pH but cleavable in acidic endosomal/lysosomal compartments.Thioether bond can be susceptible to thiol exchange.
Reaction Conditions Amidation is standard; Click chemistry is bioorthogonal, proceeding under mild aqueous conditions. CuAAC requires a copper catalyst, which can be a concern for some proteins. SPAAC is copper-free.NHS ester reactions are typically performed at pH 7-9. Maleimide reactions are optimal at pH 6.5-7.5.Typically performed at slightly acidic pH (e.g., pH 5-6).Optimal at pH 6.5-7.5.
Key Advantages High stability of the final linkage, bioorthogonality of the click reaction, hydrophilicity of the PEG spacer.Well-established chemistry, commercially available in various lengths.pH-dependent release mechanism for targeted drug delivery.Allows for conjugation to engineered or native cysteine residues.
Key Disadvantages CuAAC requires a potentially cytotoxic copper catalyst (though ligands can mitigate this). SPAAC requires a strained alkyne which can be bulky.Potential for heterogeneity with lysine conjugation. Maleimide instability.Potential for premature drug release due to linker instability.Potential for disulfide bond scrambling and maleimide instability.

Quantitative Performance Data

Table 1: Comparative Stability of Linker Chemistries

Linker ChemistryBond TypeStability in PlasmaCleavage MechanismReference
Azide-Alkyne "Click" ChemistryTriazoleHighly StableNon-cleavable
Thiol-MaleimideThioetherModerately StableNon-cleavable (but susceptible to retro-Michael reaction)
HydrazoneHydrazoneLabile at acidic pHpH-sensitive (cleavable)
DisulfideDisulfideLabile in reducing environmentsRedox-sensitive (cleavable)
Peptide (e.g., Val-Cit)AmideStableEnzymatic (cleavable)

Data synthesized from multiple sources. Stability is a qualitative summary.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types (Illustrative Example)

ADC TargetPayloadLinker TypeCell LineIC50 (nM)Reference
HER2MMAEVal-Cit (cleavable)SK-BR-3~1.5
HER2DM1SMCC (non-cleavable thioether)SK-BR-3~3.0

Note: This table provides a general comparison of cleavable vs. non-cleavable linkers. The specific payload and antibody have a significant impact on IC50 values.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the conceptual workflows for bioconjugation using H2N-PEG2-N3 (TosOH) and a common alternative, an NHS-Maleimide linker.

G cluster_0 H2N-PEG2-N3 (TosOH) Two-Step Conjugation A Biomolecule with -COOH C EDC/NHS Activation A->C B H2N-PEG2-N3 (TosOH) D Amide Bond Formation B->D C->D E Azide-Functionalized Biomolecule D->E G CuAAC or SPAAC (Click Chemistry) E->G F Alkyne-Payload F->G H Stable Bioconjugate G->H

Caption: Workflow for H2N-PEG2-N3 (TosOH) conjugation.

G cluster_1 NHS-Maleimide Two-Step Conjugation A Biomolecule with -NH2 (e.g., Antibody) C Amide Bond Formation (pH 7-9) A->C B NHS-PEG-Maleimide B->C D Maleimide-Functionalized Biomolecule C->D F Michael Addition (pH 6.5-7.5) D->F E Thiol-Payload E->F G Bioconjugate with Thioether Linkage F->G

Caption: Workflow for NHS-Maleimide linker conjugation.

Detailed Experimental Protocols

The following are generalized protocols for key bioconjugation reactions. It is crucial to optimize these protocols for your specific biomolecule and payload.

Protocol 1: Two-Step Conjugation using H2N-PEG2-N3 (TosOH)

Step 1: Amide Bond Formation to Introduce the Azide Handle

  • Reagent Preparation:

    • Dissolve the biomolecule containing a carboxylic acid group in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare stock solutions of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in water or DMSO.

    • Dissolve H2N-PEG2-N3 (TosOH) in the reaction buffer.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of EDC and NHS to the biomolecule solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation:

    • Add a 20 to 50-fold molar excess of the dissolved H2N-PEG2-N3 (TosOH) to the activated biomolecule.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized payload in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of copper(II) sulfate (CuSO4).

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA).

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate).

  • Click Reaction:

    • To the azide-functionalized biomolecule from Step 1, add the alkyne-payload to the desired molar excess.

    • In a separate tube, premix CuSO4 and the ligand. Add this mixture to the reaction vessel.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final bioconjugate using an appropriate method such as SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload, copper, and other reagents.

Protocol 2: Conjugation using an NHS-Ester Linker to Primary Amines
  • Antibody Preparation:

    • Exchange the buffer of the antibody solution to an amine-free buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer). The antibody concentration should typically be 1-5 mg/mL.

  • Reagent Preparation:

    • Dissolve the NHS-ester functionalized linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved NHS-ester linker to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification:

    • Remove excess, unreacted linker by SEC or dialysis.

Protocol 3: Conjugation using a Maleimide Linker to Thiols
  • Reduction of Antibody Disulfides (if necessary):

    • To an antibody in a suitable buffer (e.g., PBS), add a 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate for 30 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Reagent Preparation:

    • Dissolve the maleimide-functionalized linker or payload in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the maleimide reagent to the reduced antibody.

    • Incubate for 1-2 hours at room temperature with gentle mixing. The reaction should be performed at a pH of 6.5-7.5.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a thiol-containing molecule like cysteine or N-acetylcysteine.

  • Purification:

    • Purify the conjugate using SEC or other appropriate chromatography methods.

Conclusion

The selection of a bifunctional linker is a critical decision in the design of bioconjugates. H2N-PEG2-N3 (TosOH) offers a compelling option for researchers seeking to create highly stable and well-defined conjugates through a two-step, bioorthogonal "click" chemistry approach. The inherent stability of the resulting triazole linkage is a significant advantage over chemistries like maleimide conjugation, which can be prone to reversal. However, the requirement for a copper catalyst in CuAAC may be a consideration for sensitive biomolecules, although copper-free SPAAC reactions provide a viable alternative.

In contrast, traditional linkers such as those based on NHS esters and maleimides are well-established and widely used, but may lead to more heterogeneous products and less stable linkages. The choice between these linkers will ultimately depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the importance of site-specificity. For applications demanding the highest degree of stability and homogeneity, the click chemistry approach enabled by linkers like H2N-PEG2-N3 (TosOH) presents a superior choice.

References

A Comparative Guide to the Validation of Conjugation Sites on Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

In the development of antibody-drug conjugates (ADCs) and other functionalized monoclonal antibodies (mAbs), the precise location of conjugation is a critical quality attribute that can significantly impact the therapeutic's efficacy, stability, and safety.[1][2][3] This guide provides a comparative overview of two distinct methodologies for the validation of conjugation sites: the established "gold standard" of peptide mapping with liquid chromatography-mass spectrometry (LC-MS/MS) and a targeted approach utilizing H2N-PEG2-N3 followed by click chemistry for affinity enrichment.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust analytical strategies for the characterization of conjugated monoclonal antibodies.

Method 1: Peptide Mapping by LC-MS/MS

Peptide mapping is a powerful and widely adopted analytical technique for the comprehensive characterization of proteins.[4][5] It is considered the definitive method for identifying and quantifying conjugation sites on monoclonal antibodies. The general workflow involves the enzymatic digestion of the conjugated antibody into smaller peptides, which are then separated and analyzed by LC-MS/MS.

Experimental Workflow

The process begins with the denaturation, reduction, and alkylation of the conjugated monoclonal antibody to unfold the protein and make it accessible to enzymatic cleavage. The antibody is then digested with a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and analyzed by tandem mass spectrometry (MS/MS).

By comparing the peptide maps of the conjugated and unconjugated antibody, peptides containing the modification can be identified by their mass shift. The precise location of the conjugation is then determined by fragmentation of the modified peptide in the mass spectrometer (MS/MS), which allows for the sequencing of the peptide and pinpointing the modified amino acid residue.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation mAb Conjugated mAb Denature Denaturation, Reduction & Alkylation mAb->Denature Digest Tryptic Digestion Denature->Digest LC RP-HPLC Separation Digest->LC MS MS/MS Analysis LC->MS Data Identify Mass Shifted Peptides MS->Data Site Fragment and Sequence to Pinpoint Site Data->Site

Figure 1: Workflow for Peptide Mapping with LC-MS/MS.
Data Presentation

The quantitative data from peptide mapping experiments can be summarized to show the relative abundance of conjugation at different sites.

Conjugation Site (Peptide)Unconjugated Peptide (%)Conjugated Peptide (%)
Heavy Chain: K123-V13015.284.8
Heavy Chain: K189-F19592.17.9
Light Chain: K45-T5198.51.5
Heavy Chain: K221-L22845.654.4
Experimental Protocol: Peptide Mapping
  • Denaturation, Reduction, and Alkylation:

    • Dilute the conjugated antibody to 1 mg/mL in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8).

    • Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Add iodoacetamide (IAM) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free thiols.

  • Buffer Exchange and Digestion:

    • Remove the denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8).

    • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C for 16 hours.

  • LC-MS/MS Analysis:

    • Quench the digestion by adding 1% formic acid.

    • Inject the peptide mixture onto a C18 reverse-phase column for separation using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer, acquiring both MS and data-dependent MS/MS scans.

  • Data Analysis:

    • Process the raw data using a suitable software package to identify peptides by matching the MS/MS spectra to a database containing the antibody sequence.

    • Identify conjugated peptides by searching for the expected mass modification of the drug-linker.

    • Quantify the relative abundance of conjugated and unconjugated peptides by comparing the peak areas from the extracted ion chromatograms.

Method 2: Conjugation Site Validation using H2N-PEG2-N3 and Click Chemistry

This method provides a more targeted approach to validate the presence of conjugation at specific, pre-determined sites, particularly when site-specific conjugation chemistries are employed. The workflow involves the use of an azide-containing linker, such as H2N-PEG2-N3, which is then "clicked" to a reporter molecule for detection or enrichment. This example will use a biotinylated alkyne for subsequent affinity capture.

Experimental Workflow

The H2N-PEG2-N3 linker is first conjugated to the monoclonal antibody via a suitable reaction, for example, by targeting lysine residues through N-hydroxysuccinimide (NHS) ester activation of a payload that is subsequently "clicked" to the azide. For validation, a reporter molecule with a complementary alkyne group (e.g., a biotin-alkyne) is attached to the azide-functionalized antibody using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Following the click reaction, the now biotinylated antibody is subjected to tryptic digestion. The resulting peptide mixture is then incubated with streptavidin-coated magnetic beads to enrich for the biotinylated (i.e., conjugated) peptides. The captured peptides are eluted and analyzed by LC-MS to identify the sites of conjugation.

cluster_0 Labeling and Digestion cluster_1 Enrichment and Analysis mAb_N3 Azide-Functionalized mAb (via H2N-PEG2-N3 linker) Click Click Chemistry with Biotin-Alkyne mAb_N3->Click Digest_Click Tryptic Digestion Click->Digest_Click Enrich Streptavidin Affinity Enrichment Digest_Click->Enrich Elute Elution Enrich->Elute MS_Click LC-MS Analysis Elute->MS_Click

Figure 2: Workflow for Azide-Based Affinity Enrichment.
Data Presentation

The data from this method is primarily qualitative or semi-quantitative, confirming the presence of conjugation at specific sites.

Peptide SequenceDetected in Enriched Fraction?
Heavy Chain: K123-V130-RYes
Heavy Chain: G250-K255-YYes
Light Chain: V15-K20-LNo
Experimental Protocol: Azide-PEG-Biotin Labeling and Enrichment
  • Antibody-Azide Conjugation:

    • Conjugate the H2N-PEG2-N3 linker to the monoclonal antibody using a suitable conjugation chemistry targeting the desired amino acid residues. Purify the azide-functionalized antibody.

  • Click Chemistry Reaction (CuAAC):

    • Prepare stock solutions of CuSO4, a copper-stabilizing ligand (e.g., THPTA), sodium ascorbate, and a biotin-alkyne reporter.

    • In a reaction tube, combine the azide-functionalized antibody with the biotin-alkyne (e.g., at a 1:10 molar ratio).

    • Add the pre-mixed CuSO4/ligand complex and then sodium ascorbate to initiate the reaction.

    • Incubate at room temperature for 1-2 hours.

    • Purify the biotinylated antibody using size-exclusion chromatography to remove excess reagents.

  • Tryptic Digestion:

    • Perform denaturation, reduction, alkylation, and tryptic digestion of the biotinylated antibody as described in the peptide mapping protocol.

  • Affinity Enrichment:

    • Incubate the peptide digest with streptavidin-coated magnetic beads for 1 hour to capture the biotinylated peptides.

    • Wash the beads several times with a high-salt buffer to remove non-specifically bound peptides.

  • Elution and LC-MS Analysis:

    • Elute the captured peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.

    • Analyze the eluted peptides by LC-MS to identify the sequences of the enriched peptides, thereby confirming the conjugation sites.

Comparison of Methodologies

FeaturePeptide Mapping with LC-MS/MSAzide-Based Affinity Enrichment
Principle Comprehensive analysis of all peptides from a digested antibody to identify and quantify modifications.Targeted enrichment of modified peptides via an affinity tag installed using click chemistry.
Primary Output Quantitative site occupancy and identification of all major and minor conjugation sites.Qualitative or semi-quantitative confirmation of expected conjugation sites.
Advantages - Comprehensive and unbiased.- Provides quantitative data on site occupancy.- Considered the "gold standard" for regulatory submissions.- Can identify unexpected modifications.- High specificity for targeted sites.- Can detect low-abundance conjugated peptides by enrichment.- Relatively straightforward data analysis.
Disadvantages - Complex data analysis.- May have difficulty detecting very low-abundance species.- Requires high-resolution mass spectrometry.- Indirect method; requires successful azide labeling and click reaction.- Not inherently quantitative without isotopic labeling.- May not detect unexpected conjugation sites.
Best Suited For In-depth characterization, comparability studies, and quality control of ADCs and conjugated mAbs.Validation of site-specific conjugation technologies and confirmation of conjugation at intended sites.

Conclusion

The validation of conjugation sites on monoclonal antibodies is a critical aspect of their development and characterization. Peptide mapping with LC-MS/MS remains the most comprehensive and quantitative method for this purpose, providing a complete picture of the conjugation profile. However, for more targeted validation, particularly in the context of site-specific conjugation, an affinity enrichment strategy using a linker like H2N-PEG2-N3 coupled with click chemistry offers a highly specific and sensitive alternative. The choice of method will depend on the specific analytical question being addressed, the stage of development, and the resources available. For comprehensive characterization, these two methods can be seen as complementary, with the affinity enrichment approach providing an orthogonal confirmation of the results obtained from a full peptide map.

References

Safety Operating Guide

Safe Disposal of H2N-PEG2-N3 (TosOH): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of H2N-PEG2-N3 (TosOH), a bifunctional linker containing a potentially hazardous azide group.

H2N-PEG2-N3 (TosOH), also known as amino-PEG2-azide tosylate salt, is a valuable tool in bioconjugation and click chemistry.[1][2][3][4] However, the presence of the azide functional group necessitates strict adherence to specific disposal protocols to mitigate risks of personal injury and environmental contamination.[5] Azido compounds are known for their potential explosivity, high reactivity, and toxicity.

Core Safety Principles and Hazards

Before initiating any disposal procedure, it is crucial to understand the primary hazards associated with the azide component of this molecule:

  • Explosivity: While organic azides are generally less hazardous than inorganic azides, they can be sensitive to heat, friction, and shock, leading to violent decomposition.

  • Toxicity: Azides are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption.

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Plumbing Hazards: Never dispose of azide solutions down the drain. This can lead to the formation of highly explosive heavy metal azides in copper or lead pipes.

The tosylate (TosOH) salt component of the molecule is a salt of p-toluenesulfonic acid, a strong organic acid. While the tosylate itself is generally stable, its acidic nature in solution could potentially react with the azide group under certain conditions.

Personal Protective Equipment (PPE)

When handling H2N-PEG2-N3 (TosOH) and its waste, the following personal protective equipment must be worn:

  • Eye Protection: Safety glasses or splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Protective Clothing: A laboratory coat must be worn.

All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.

Disposal Procedures

There are two primary recommended methods for the disposal of H2N-PEG2-N3 (TosOH) waste: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice of method depends on the concentration of the waste and the capabilities of your institution's environmental health and safety (EHS) department.

Method 1: Direct Disposal as Hazardous Waste (Recommended for most scenarios)

This is the most straightforward and often the safest method, particularly for concentrated solutions, unused reagents, or waste mixed with other chemicals.

Step-by-Step Protocol:

  • Segregation: Collect all waste containing H2N-PEG2-N3 (TosOH) in a dedicated, clearly labeled, and compatible hazardous waste container. Do not mix with acidic waste to prevent the formation of hydrazoic acid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "H2N-PEG2-N3 (TosOH)," and the specific azide hazard.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and metals.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Method 2: Chemical Deactivation of Dilute Solutions

For dilute aqueous solutions (generally considered to be ≤5% concentration) of H2N-PEG2-N3 (TosOH), chemical deactivation can be performed to render the waste non-hazardous before disposal. The recommended method is the reduction of the azide to a more stable amine.

Experimental Protocol: Reduction of Azide to Amine

This procedure should only be performed by personnel experienced with chemical reactions and in a properly functioning chemical fume hood.

Materials:

  • Waste solution containing H2N-PEG2-N3 (TosOH)

  • Sodium borohydride (NaBH₄) or another suitable reducing agent.

  • A compatible reaction vessel (e.g., a three-necked flask equipped with a stirrer and an addition funnel).

  • pH paper or a pH meter.

  • Appropriate quenching solution (e.g., acetone).

  • Hazardous waste containers for the final deactivated solution.

Procedure:

  • Preparation: Place the dilute azide waste solution in the reaction vessel and cool it in an ice bath.

  • Slow Addition of Reducing Agent: Slowly and portion-wise add a molar excess of the reducing agent (e.g., sodium borohydride) to the stirred, cooled solution. This is an exothermic reaction that may produce gas, so the addition must be slow and controlled.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the complete reduction of the azide. The exact time will depend on the concentration and scale of the reaction.

  • Quenching: After the reaction is complete, carefully quench any excess reducing agent by slowly adding a suitable quenching agent, such as acetone, until gas evolution ceases.

  • Neutralization: Neutralize the resulting solution to a pH between 6 and 8 by adding a dilute acid or base as needed.

  • Final Disposal: The final deactivated solution, now containing the more stable amino-PEG2-amine, should be collected in a properly labeled hazardous waste container and disposed of according to your institution's guidelines.

Quantitative Data Summary

Hazard ClassificationDetails
Toxicity Acutely toxic, similar to cyanides.
Reactivity Reacts with acids to form toxic and explosive hydrazoic acid. Can form explosive metal azides with copper and lead.
Explosivity Potentially explosive when subjected to heat, friction, or shock.
Disposal MethodRecommended UseKey Considerations
Direct Hazardous Waste Disposal Concentrated solutions, unused reagent, mixed waste.Safest and most straightforward method. Requires proper labeling and segregation.
Chemical Deactivation (Reduction) Dilute aqueous solutions (≤5%).Requires experienced personnel and a controlled reaction setup. Converts azide to a more stable amine.

Disposal Decision Workflow

To aid in selecting the appropriate disposal method, the following decision workflow is provided.

G start Start: H2N-PEG2-N3 (TosOH) Waste decision1 Is the waste a dilute aqueous solution (<=5%)? start->decision1 direct_disposal Direct Disposal as Hazardous Waste decision1->direct_disposal No deactivation Chemical Deactivation (Reduction to Amine) decision1->deactivation Yes collect_waste Collect in a labeled, compatible container. Segregate from acids. direct_disposal->collect_waste perform_reduction Perform reduction reaction in a fume hood. deactivation->perform_reduction ehs_pickup Arrange for EHS pickup. collect_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end collect_deactivated_waste Collect deactivated waste for EHS pickup. perform_reduction->collect_deactivated_waste collect_deactivated_waste->end

Caption: Decision workflow for the proper disposal of H2N-PEG2-N3 (TosOH).

By following these guidelines, researchers can ensure the safe and responsible disposal of H2N-PEG2-N3 (TosOH) waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.